Bis(6-Bromoquinoline)sulfate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromoquinoline;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H6BrN.H2O4S/c2*10-8-3-4-9-7(6-8)2-1-5-11-9;1-5(2,3)4/h2*1-6H;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKDZNQCLIGYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674640 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-78-5 | |
| Record name | Sulfuric acid--6-bromoquinoline (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Bis(6-Bromoquinoline)sulfate
An In-Depth Technical Guide to the Physicochemical Properties of Bis(6-Bromoquinoline)sulfate
Introduction
This compound is a chemical compound distinguished by its structure, which features two 6-bromoquinoline moieties linked via a sulfate group.[1] This arrangement, formed through a classic acid-base reaction where the Lewis base nitrogen of the quinoline ring is protonated by sulfuric acid, results in a salt with distinct physicochemical properties compared to its parent heterocycle, 6-bromoquinoline.[1] The presence of the sulfate counter-ion generally enhances aqueous solubility and modifies the crystalline structure, making it a compound of interest for various applications, from a versatile intermediate in organic synthesis to a reagent in biochemical assays.[1]
Derivatives of 6-bromoquinoline have garnered significant attention in medicinal chemistry for their potential as antimicrobial and anticancer agents, with some inhibiting critical cellular pathways like the PI3K/Akt/mTOR signaling cascade.[1][2] Understanding the core physicochemical properties of this compound is therefore paramount for researchers in drug discovery and development, as these characteristics govern its reactivity, formulation, handling, and analytical characterization.
This technical guide provides a comprehensive examination of the synthesis, purification, and detailed analytical protocols for this compound, offering field-proven insights and methodologies for its effective application in a research setting.
Section 1: Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation of all subsequent chemical and biological investigations.
Compound Identification
The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature searches.
| Property | Value | Source(s) |
| CAS Number | 1072944-78-5 | [1][3] |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | [1] |
| Molecular Weight | 514.2 g/mol | [1] |
| IUPAC Name | 6-bromoquinoline;sulfuric acid | [1] |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)N=C1.C1=CC2=C(C=CC(=C2)Br)N=C1.OS(=O)(=O)O | [1] |
| InChI Key | FKKDZNQCLIGYAM-UHFFFAOYSA-N | [1] |
Molecular Structure and Rationale
The structure of this compound is that of a salt. It consists of two protonated 6-bromoquinoline cations (quinolinium ions) and one sulfate dianion. The protonation occurs at the nitrogen atom of the quinoline ring, which possesses a lone pair of electrons and acts as a Lewis base.[1] This interaction is crucial as it significantly alters the molecule's properties from the parent 6-bromoquinoline, most notably by increasing its polarity and potential for hydrogen bonding, thereby enhancing its solubility in polar solvents.[1]
Caption: Structure of this compound.
Section 2: Synthesis and Purification
The preparation of high-purity this compound is a critical prerequisite for its use in sensitive applications. The process involves the synthesis of the 6-bromoquinoline precursor followed by salt formation and purification.
Synthesis Pathway
The most common route involves a two-stage process: the synthesis of 6-bromoquinoline, often via the Skraup reaction, followed by its reaction with sulfuric acid.[1][4][5]
-
Stage 1: Synthesis of 6-Bromoquinoline: The Skraup reaction is a classic method for quinoline synthesis, involving the reaction of an aniline (in this case, p-bromoaniline) with glycerol, an acid catalyst (sulfuric acid), and an oxidizing agent.[4][5] The sulfuric acid serves to dehydrate the glycerol into acrolein, which then reacts with the aniline through a series of steps including Michael addition, cyclization, and oxidation to form the quinoline ring.[5]
-
Stage 2: Salt Formation: Two equivalents of the synthesized 6-bromoquinoline are reacted with one equivalent of sulfuric acid.[1] This is an exothermic acid-base reaction where the quinoline nitrogen is protonated, leading to the formation of the sulfate salt.
Caption: General workflow for synthesis and purification.
Purification Protocol: Recrystallization
Recrystallization is the preferred method for purifying the final product, leveraging the compound's good solubility in polar solvents at high temperatures and poor solubility at lower temperatures.[1]
-
Rationale for Solvent Choice: Polar solvents such as ethanol, methanol, or water are effective for this process.[1] Their polarity is well-suited to dissolve the ionic sulfate salt at elevated temperatures. The significant drop in solubility upon cooling allows for efficient recovery of the purified compound as crystals, leaving impurities behind in the solvent.
Step-by-Step Protocol:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution, avoiding an excess which would reduce yield.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The process can be completed by placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities from the crystal surfaces.[1] Using cold solvent is critical to prevent the dissolution of the product.
-
Drying: Dry the purified crystals under vacuum at room temperature to remove residual solvent.
-
Expert Insight: The potential for polymorphism exists, meaning the compound can form different crystal structures depending on the crystallization conditions (solvent, temperature, cooling rate).[1] This can impact physical properties like solubility and melting point. Therefore, maintaining consistent and controlled crystallization conditions is crucial for reproducible results.
Section 3: Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in various environments and are essential for designing experiments and formulations. While specific experimental data for this compound is limited, the properties of its precursor, 6-bromoquinoline, provide a useful baseline.
| Property | Value / Observation | Comments / Rationale | Source(s) |
| Appearance | Light brown or light yellow solid/liquid (for 6-bromoquinoline) | The sulfate salt is expected to be a crystalline solid. | [4] |
| Melting Point | 19 - 24 °C (for 6-bromoquinoline) | The melting point of the sulfate salt is expected to be significantly higher due to its ionic nature and strong intermolecular forces. | [4][6] |
| Boiling Point | 116 °C at 6 mmHg (for 6-bromoquinoline) | As a salt, this compound will likely decompose at high temperatures rather than boil. | [4][6] |
| Solubility | Good solubility in polar solvents (ethanol, methanol, water). | The ionic sulfate moiety significantly enhances solubility in polar media compared to the parent 6-bromoquinoline. | [1] |
Section 4: Analytical Characterization
A multi-technique approach is required to confirm the identity, purity, and structure of this compound. The protocols described here are adapted from established methods for quinoline derivatives and are directly applicable.[2][4][7]
Caption: Integrated workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Causality: HPLC is the gold standard for determining the purity of organic compounds. A reversed-phase method (e.g., using a C18 column) is ideal, as it separates compounds based on hydrophobicity. The aromatic quinoline rings provide strong UV absorbance, allowing for sensitive detection.[2]
Step-by-Step Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A small amount of an acid modifier (e.g., 0.1% formic acid) is often added to improve peak shape for nitrogen-containing heterocycles.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
Chromatographic Conditions:
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Causality: NMR provides definitive structural information by probing the chemical environment of ¹H and ¹³C nuclei. It can confirm the presence of the 6-bromoquinoline skeleton, verify the protonation state of the nitrogen, and ensure the correct ratio of cation to anion.[4][7]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, which are capable of dissolving the salt.
-
Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher).[7]
-
¹H NMR Acquisition: Acquire the spectrum with standard parameters. The aromatic protons of the quinoline ring are expected to appear in the 7.5-9.0 ppm range. The N-H proton will likely be a broad signal at a higher chemical shift.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Aromatic carbons are expected between 120-150 ppm.[7]
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction). The chemical shifts are referenced to the residual solvent peak. The integration of the ¹H NMR signals should correspond to the number of protons in the structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
-
Causality: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred technique for salts as it can gently transfer the pre-formed ions from solution into the gas phase for analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile/water.[7]
-
Instrumentation: A mass spectrometer equipped with an ESI source.
-
MS Acquisition: Infuse the sample directly or via an LC system. Acquire the mass spectrum in positive ion mode. The primary ion observed should be the 6-bromoquinolinium cation [C₉H₇BrN]⁺ at m/z ≈ 208/210, showing the characteristic isotopic pattern of a single bromine atom. The sulfate anion is not typically observed in positive mode.
-
Data Analysis: Confirm that the observed m/z and isotopic pattern match the theoretical values for the 6-bromoquinolinium cation.
Section 5: Applications and Biological Context
While this compound is primarily an intermediate, its structural motifs are highly relevant in drug development.[1]
-
Synthetic Intermediate: The bromine atom at the 6-position is a versatile handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse libraries of quinoline derivatives.[8]
-
Biological Activity of Derivatives: Quinoline derivatives are known to possess a wide range of biological activities. Specifically, compounds derived from 6-bromoquinoline have shown promise as antimicrobial and anticancer agents.[1]
-
Mechanism of Action Context: The anticancer activity of some quinoline-based compounds has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[2] Inhibiting key nodes in this pathway can halt uncontrolled cell growth and induce apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
-
Biochemical Reagent: this compound has been noted for its potential use as a stain for proteins in polyacrylamide gels, offering a tool for protein visualization in proteomics research.[1]
Conclusion
This compound is a compound whose value is defined by its distinct physicochemical properties. The formation of a sulfate salt from the 6-bromoquinoline precursor enhances polarity and solubility, facilitating its use in various synthetic and analytical contexts. Its true significance lies in its role as a key building block, where the quinoline scaffold and reactive bromine handle allow for the development of novel molecules with potential therapeutic applications, particularly in oncology. The methodologies for synthesis, purification, and characterization outlined in this guide provide a robust framework for researchers to reliably produce and validate this compound, enabling its effective use in advancing chemical and pharmaceutical research.
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.molbase.com [m.molbase.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Formula of Bis(6-Bromoquinoline)sulfate
Abstract
This technical guide provides a comprehensive analysis of Bis(6-Bromoquinoline)sulfate, a notable quinoline derivative with significant potential in medicinal chemistry and organic synthesis. The document elucidates the molecular structure, formula, and physicochemical properties of this compound, grounded in both established data of its precursor, 6-bromoquinoline, and theoretical principles of its salt formation. We delve into detailed synthesis protocols for 6-bromoquinoline and the subsequent formation of the bis-sulfate salt, offering insights into the underlying chemical mechanisms. Furthermore, this guide explores the prospective applications of this compound in drug development, particularly in anticancer and antimicrobial research, by contextualizing its potential within the broader landscape of quinoline derivatives' biological activities. Spectroscopic characterization is addressed through a predictive analysis, providing a foundational dataset for researchers. This whitepaper is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering a blend of established methodologies and predictive insights to facilitate further investigation and application of this compound.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile reactivity make it a cornerstone in the development of a wide array of therapeutic agents and functional materials.[3] The introduction of a bromine substituent at the 6-position of the quinoline core, yielding 6-bromoquinoline, provides a strategic handle for further molecular elaboration through various cross-coupling and substitution reactions. This versatility has established 6-bromoquinoline and its derivatives as key intermediates in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.[1]
This compound, the subject of this guide, is a salt formed from two protonated 6-bromoquinoline molecules and a sulfate anion. The formation of this salt can enhance the solubility and modify the physicochemical properties of the parent 6-bromoquinoline, which can be advantageous for both synthetic applications and biological studies.[4] This guide aims to provide a detailed technical overview of the molecular structure, formula, synthesis, and potential applications of this compound, serving as a foundational resource for researchers in the field.
Molecular Structure and Formula
This compound is an organic salt with the chemical formula C₁₈H₁₄Br₂N₂O₄S and a molecular weight of approximately 514.19 g/mol .[4] The structure consists of two 6-bromoquinolinium cations and one sulfate anion. The cationic component, 6-bromoquinolinium, is formed by the protonation of the nitrogen atom in the pyridine ring of 6-bromoquinoline by sulfuric acid. This acid-base reaction is a straightforward protonation mechanism where the lone pair of electrons on the nitrogen atom acts as a Lewis base.[4]
The IUPAC name for this compound is 6-bromoquinoline;sulfuric acid, and it is registered under the CAS Number 1072944-78-5.[4]
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 6-Bromoquinoline |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | C₉H₆BrN |
| Molecular Weight | 514.19 g/mol [4] | 208.05 g/mol |
| CAS Number | 1072944-78-5[4] | 5332-25-2 |
| Appearance | Solid (predicted) | Light brown or light yellow liquid/solid[5] |
| Melting Point | Not available | 19 - 24 °C[5] |
| Boiling Point | Not applicable | 116 °C at 6 mmHg[5] |
| Solubility | Enhanced aqueous solubility compared to 6-bromoquinoline (predicted) | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF[5] |
The structural arrangement of the two 6-bromoquinolinium cations around the central sulfate anion is governed by electrostatic interactions and hydrogen bonding. The protonated nitrogen of each quinolinium moiety can act as a hydrogen bond donor to the oxygen atoms of the sulfate anion.
Figure 1: Molecular structure of this compound.
Synthesis and Purification
The synthesis of this compound is a two-step process: first, the synthesis of the 6-bromoquinoline precursor, followed by its reaction with sulfuric acid to form the sulfate salt.
Synthesis of 6-Bromoquinoline
A well-established method for the synthesis of 6-bromoquinoline is the Skraup reaction, which involves the reaction of 4-bromoaniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charge Reactants: To the flask, add 4-bromoaniline and a catalytic amount of an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Acid Addition: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.
-
Glycerol Addition: Heat the mixture to approximately 120-130°C. Add glycerol dropwise from the dropping funnel. An exothermic reaction will occur, and the temperature should be maintained between 140-150°C.
-
Reaction Completion: After the addition of glycerol is complete, continue heating the mixture for an additional 2-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the solution with a base (e.g., sodium hydroxide) until it is alkaline.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Purification: Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Figure 2: Workflow for the synthesis of 6-Bromoquinoline.
Formation of this compound
The formation of the sulfate salt is a straightforward acid-base reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2 equivalents of 6-bromoquinoline in a suitable organic solvent (e.g., ethanol or isopropanol).
-
Acidification: Slowly add 1 equivalent of concentrated sulfuric acid dropwise to the stirred solution. The addition is exothermic and may lead to the precipitation of the salt.
-
Crystallization: Allow the mixture to stir at room temperature for a period to ensure complete reaction and crystallization. Cooling the mixture may enhance the yield.
-
Isolation: Collect the precipitated solid by filtration.
-
Purification: Wash the solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted 6-bromoquinoline. The product can be further purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[4]
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show signals corresponding to the 6-bromoquinolinium cation. Upon protonation of the nitrogen atom, the aromatic protons, particularly those on the pyridine ring, will experience a downfield shift due to the increased electron-withdrawing nature of the positively charged nitrogen.
-
H2, H4, and H8: These protons, being closest to the protonated nitrogen, are expected to show the most significant downfield shifts compared to neutral 6-bromoquinoline.
-
H3, H5, and H7: These protons will also experience a downfield shift, albeit to a lesser extent.
¹³C NMR Spectroscopy (Predicted)
Similar to the ¹H NMR, the ¹³C NMR spectrum will exhibit downfield shifts for the carbon atoms of the quinolinium ring upon protonation. The carbons adjacent to the nitrogen (C2 and C9) and the other carbons in the pyridine ring (C3 and C4) will be most affected.
FT-IR Spectroscopy (Predicted)
The FT-IR spectrum of this compound will display characteristic peaks of the 6-bromoquinolinium cation and the sulfate anion.
-
N-H Stretch: A broad absorption band is expected in the region of 2800-3200 cm⁻¹ corresponding to the N⁺-H stretch of the quinolinium cation.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1650 cm⁻¹ region.
-
S-O Stretch: Strong, broad absorption bands characteristic of the sulfate anion, typically appearing in the 1050-1150 cm⁻¹ region.
-
C-Br Stretch: A peak in the lower frequency region, typically around 500-650 cm⁻¹.
Applications in Research and Drug Development
The quinoline scaffold is a well-established pharmacophore in drug discovery.[6] Derivatives of quinoline have shown a broad spectrum of biological activities, including anticancer and antimicrobial effects.[1] While specific biological data for this compound is limited, its potential can be inferred from the extensive research on related compounds.
Anticancer Potential
Numerous quinoline derivatives have been investigated as potential anticancer agents.[3] Their mechanisms of action are diverse and include the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis.[6][7] The presence of the bromo substituent on the quinoline ring of this compound offers a site for further chemical modification, allowing for the synthesis of a library of compounds for screening against various cancer cell lines. The formation of the sulfate salt may also improve the bioavailability of the active quinoline moiety. Studies on other quinoline derivatives have reported IC₅₀ values in the micromolar range against cell lines such as HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast carcinoma), and A549 (lung carcinoma).[8][9]
Figure 3: Drug discovery workflow utilizing the quinoline scaffold.
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi.[10] The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The planarity of the quinoline ring system allows for intercalation into DNA, further disrupting cellular processes. The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. This compound and its derivatives represent a promising class of compounds for further investigation in this field.
Protein Gel Staining
An interesting application of this compound is its use as a stain for proteins in polyacrylamide gels.[4] While detailed protocols are not widely published, the principle likely involves the interaction of the quinolinium moiety with proteins, allowing for their visualization after electrophoresis. This suggests that the compound possesses properties that could be further explored for the development of novel biochemical probes and reagents.
Hypothetical Protocol for Protein Gel Staining
-
Fixation: After SDS-PAGE, fix the gel in a solution of methanol and acetic acid to precipitate the proteins within the gel matrix.
-
Staining: Incubate the gel in a staining solution containing this compound. The optimal concentration and incubation time would need to be determined empirically.
-
Destaining: Wash the gel with a destaining solution (e.g., dilute acetic acid) to remove background stain and enhance the visibility of the protein bands.
-
Visualization: Visualize the stained protein bands under appropriate lighting conditions.
Conclusion
This compound is a compound of significant interest, leveraging the versatile and biologically active quinoline scaffold. While direct experimental data on the final salt is sparse, a comprehensive understanding of its molecular structure, properties, and potential applications can be built upon the well-documented chemistry of its precursor, 6-bromoquinoline. The synthetic pathways are straightforward, and the potential for derivatization at the bromine position opens up a vast chemical space for exploration in drug discovery. The predictive spectroscopic analysis provided in this guide offers a valuable starting point for researchers. Further empirical studies are warranted to fully elucidate the physicochemical properties and biological activities of this compound, which holds promise as a versatile intermediate and a potential lead compound in the development of novel therapeutics and research tools.
References
- 1. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Buy this compound | 1072944-78-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. brieflands.com [brieflands.com]
- 10. Design, Synthesis, and Dual Evaluation of Quinoline and Quinolinium Iodide Salt Derivatives as Potential Anticancer and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Bis(6-Bromoquinoline)sulfate
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the spectral data of Bis(6-Bromoquinoline)sulfate. It provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and experimental protocols.
Introduction
This compound is a chemical compound with the molecular formula C₁₈H₁₄Br₂N₂O₄S and a molecular weight of 514.19 g/mol .[1] It consists of two protonated 6-bromoquinoline moieties ionically bonded to a sulfate anion. The 6-bromoquinoline scaffold is a valuable building block in medicinal chemistry and organic synthesis, with its derivatives showing potential as antimicrobial and anticancer agents.[1][2] Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development endeavor. This guide elucidates the expected spectral features of this compound, drawing upon data from its precursor, 6-bromoquinoline, and fundamental spectroscopic principles.
Synthesis and Molecular Structure
The synthesis of this compound is typically achieved through a straightforward acid-base reaction where two equivalents of 6-bromoquinoline are treated with one equivalent of sulfuric acid.[1] The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a Lewis base, accepting a proton from the sulfuric acid to form the stable quinolinium cation.[1]
References
Solubility of Bis(6-Bromoquinoline)sulfate in common lab solvents
An In-depth Technical Guide to the Solubility of Bis(6-Bromoquinoline)sulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility of this compound in common laboratory solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this document synthesizes foundational principles of solubility, data from structurally similar molecules, and established experimental methodologies to offer a robust predictive and practical framework. It is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and actionable protocols necessary to effectively utilize this compound in their work. The guide covers the physicochemical properties of the compound, including an estimated pKa, a predicted solubility profile across a range of solvents, and the anticipated effects of temperature and pH. Detailed, field-proven protocols for both the experimental determination of solubility via the shake-flask method and the subsequent quantitative analysis using High-Performance Liquid Chromatography (HPLC) are provided.
Introduction
This compound is a salt formed from the heterocyclic aromatic compound 6-bromoquinoline and sulfuric acid. Quinoline and its derivatives are pivotal structural motifs in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The sulfate salt form is often utilized to enhance the aqueous solubility and stability of a parent compound.[2] A thorough understanding of the solubility of this compound is therefore critical for its application in various stages of research and development, including:
-
Organic Synthesis: As a reagent or intermediate, its solubility dictates the choice of reaction solvents and purification strategies like crystallization.
-
Drug Development: For formulation scientists, solubility data is fundamental for developing viable dosage forms and predicting bioavailability.
-
Biochemical Assays: Accurate concentration of the compound in aqueous buffers is essential for reliable in vitro and in vivo studies.
This guide provides a Senior Application Scientist's perspective on characterizing the solubility of this compound, blending theoretical knowledge with practical, validated methodologies.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is the foundation for predicting its solubility. Key properties for this compound are summarized below.
| Property | Value | Source / Method |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | - |
| Molecular Weight | 514.19 g/mol | - |
| Appearance | Expected to be a crystalline solid | Inferred from salt form |
| Melting Point | Not reported. Likely high with decomposition. | Organic sulfate salts often have high melting points.[3] |
| pKa (of protonated 6-bromoquinoline) | ~3.5 - 4.5 (Estimated) | Based on similar quinoline derivatives.[4][5] |
Causality Behind pKa Estimation: The pKa of a protonated amine is a measure of the acidity of its conjugate acid. For this compound, the nitrogen on each quinoline ring is protonated. The pKa of protonated pyridine is 5.2.[6] The fused benzene ring in quinoline is electron-withdrawing, which decreases the basicity of the nitrogen and thus lowers the pKa of its conjugate acid. The bromo-substituent is also electron-withdrawing, further reducing the pKa. Therefore, an estimated pKa in the range of 3.5 to 4.5 is scientifically reasonable. This is a critical parameter, as it dictates that the compound will be fully ionized and likely more soluble in acidic aqueous solutions.
Theoretical Principles Governing Solubility
The solubility of a substance is a complex interplay of solute-solute, solvent-solvent, and solute-solvent interactions. The guiding principle of "like dissolves like" provides a foundational framework for prediction.[7]
-
Polarity: this compound is an organic salt, making it a highly polar and ionic compound. It is expected to be most soluble in polar solvents that can effectively solvate the protonated quinolinium cation and the sulfate anion.
-
Hydrogen Bonding: The protonated nitrogen on the quinoline ring can act as a hydrogen bond donor, while the sulfate anion is a strong hydrogen bond acceptor. Solvents capable of hydrogen bonding (polar protic solvents like water and alcohols) are expected to be effective at dissolving this salt.
-
Lattice Energy: For a solid to dissolve, the energy of solvation must overcome the crystal lattice energy (the energy holding the ions together in the crystal).[2] Organic salts typically have high lattice energies, which can limit their solubility in less polar solvents.
-
Effect of Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[4] This principle is commonly exploited for recrystallization.
-
Effect of pH: For an ionizable compound like this compound, solubility in aqueous solutions is highly pH-dependent. As a salt of a weak base, its solubility is expected to be higher at lower pH values where the quinoline nitrogen is fully protonated and the compound exists in its ionic form.
Predicted and Qualitative Solubility Profile
While quantitative data is scarce, a qualitative solubility profile can be predicted based on the principles above and data from analogous compounds like 8-hydroxyquinoline sulfate, which is soluble in water and polar organic solvents.[8]
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble to Freely Soluble | Strong hydrogen bonding and high polarity effectively solvate the ions.[8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds facilitate dissolution.[9] |
| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble to Soluble | Moderate polarity may be sufficient to dissolve the salt to some extent. |
| Low Polarity | Dichloromethane, Chloroform | Slightly Soluble to Insoluble | Insufficient polarity to effectively solvate the ions and overcome lattice energy. |
| Nonpolar | Toluene, Hexane | Insoluble | "Like dissolves like" principle predicts poor solubility due to large polarity mismatch.[7] |
Note: These are predictions and should be confirmed experimentally.
Experimental Determination of Solubility
To obtain definitive, quantitative solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is the gold standard for this purpose.[10][11]
Logical Workflow for Solubility Assessment
The process of determining and validating the solubility of a compound follows a logical sequence to ensure data integrity and reproducibility.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol describes a self-validating system for determining the equilibrium solubility.
-
Preparation:
-
Add an excess amount of solid this compound to several 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add 1.0 mL of the desired solvent to each vial.
-
Prepare at least three replicates for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.[11]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand for at least 2 hours to allow the excess solid to settle.
-
Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15 minutes to pellet any remaining suspended particles. This step is critical to prevent artificially high solubility readings.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from the top of the vial, being careful not to disturb the solid pellet.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent) into a clean vial. This is a second-level validation to ensure a particle-free solution.
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 6).
-
Analyze the concentration of the diluted sample using a validated HPLC method.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = C_hplc * DF where C_hplc is the concentration measured by HPLC (in mg/mL) and DF is the dilution factor.
-
Analytical Method for Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantification of quinoline derivatives.[12][13]
HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Instrument | HPLC with UV/Vis Detector | Standard, reliable instrumentation.[13] |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic compounds.[14] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) | A common mobile phase for quinoline derivatives, with formic acid to ensure good peak shape by protonating any residual free base.[15] |
| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile) | An initial isocratic run can be developed, with a gradient used if co-eluting impurities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~225 nm or ~320 nm | Quinoline derivatives typically have strong absorbance in these regions.[13] A full UV scan of a standard should be performed to determine the optimal wavelength. |
| Injection Volume | 10 µL | Standard injection volume. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
Method Validation Workflow
A validated analytical method is trustworthy. The workflow ensures the method is accurate, precise, and linear over the desired concentration range.
Caption: Workflow for HPLC method validation.
Conclusion
While direct quantitative solubility data for this compound remains elusive in the public domain, this guide provides a comprehensive framework for understanding and determining its solubility. Based on its structure as an organic salt and comparison with analogous compounds, it is predicted to be soluble in polar protic and aprotic solvents, with limited solubility in nonpolar solvents. The provided experimental protocols for the equilibrium shake-flask method and HPLC quantification offer a robust, field-proven pathway for researchers to generate high-quality, reproducible solubility data. This information is indispensable for the effective application of this compound in organic synthesis, drug formulation, and biochemical research.
References
- 1. medium.com [medium.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. matmake.com [matmake.com]
- 4. mrupp.info [mrupp.info]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Bis(6-Bromoquinoline)sulfate: Elucidating the Mechanism of Action in Cancer Cells
An In-depth Technical Guide
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with demonstrated anticancer activity.[1][2] Bis(6-Bromoquinoline)sulfate, a compound featuring two 6-bromoquinoline moieties linked by a sulfate group, presents a unique chemical architecture that suggests a multifaceted mechanism of action (MoA) against cancer cells.[3] While direct, comprehensive studies on this specific molecule are emerging, its structural components allow for the formulation of several evidence-based hypotheses derived from extensive research on analogous quinoline derivatives. This guide outlines the most probable anticancer mechanisms for this compound, including DNA intercalation, induction of apoptosis, cell cycle dysregulation, and inhibition of critical kinase signaling pathways. Furthermore, we present a phased, validated experimental workflow designed to systematically investigate and confirm these potential MoAs, providing a robust framework for researchers and drug development professionals.
Introduction: The Therapeutic Potential of a Bivalent Quinoline Scaffold
Cancer remains a leading cause of mortality worldwide, driving an urgent and continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[4] Heterocyclic compounds, particularly those containing the quinoline ring system, have been a fertile ground for the development of anticancer drugs.[5] The planar aromatic structure of quinoline is well-suited for insertion between the base pairs of DNA, a mechanism exploited by established chemotherapeutics like doxorubicin.[1] Moreover, substitutions on the quinoline ring can imbue derivatives with the ability to inhibit a wide array of molecular targets crucial for tumor growth and survival, including topoisomerases, receptor tyrosine kinases (e.g., EGFR), and components of the PI3K/Akt/mTOR signaling cascade.[6][7]
This compound (C₁₈H₁₄Br₂N₂O₄S) is a symmetric molecule whose potential bioactivity is likely dictated by three key features:
-
The Quinoline Core: Provides the fundamental framework for DNA interaction and enzyme inhibition.
-
The Bromo-substituent at Position 6: The electron-withdrawing nature of bromine can modulate the electronic properties of the quinoline ring, potentially enhancing binding affinities and cellular uptake. Studies on related 6-bromo-quinazoline derivatives have shown significant cytotoxic activity.[8][9]
-
The Bivalent "Bis" Structure: The presence of two quinoline units connected by a linker is a hallmark of potent DNA bis-intercalators.[10] This structure allows for the simultaneous insertion of both aromatic systems into the DNA helix, leading to a more stable complex and significant structural distortion, which is highly effective at disrupting DNA replication and transcription.
This document serves as a technical guide to systematically unravel the anticancer MoA of this compound. We will first postulate the most likely molecular mechanisms based on its structural relationship to known anticancer quinolines and then provide detailed, self-validating experimental protocols to rigorously test these hypotheses.
Caption: Key structural features of this compound.
Postulated Mechanisms of Action Based on Structural Analogs
Based on the extensive literature on quinoline-based anticancer agents, we hypothesize that this compound exerts its cytotoxic effects through one or more of the following interconnected mechanisms.
DNA Bis-Intercalation and Topoisomerase Inhibition
The most compelling hypothesis, given the molecule's structure, is its function as a DNA bis-intercalator. Unlike mono-intercalators, bis-intercalating agents span multiple DNA base pairs, causing more profound helical unwinding and distortion.[10] This action can physically block the progression of DNA and RNA polymerases, thereby halting replication and transcription.
-
Causality: The two planar 6-bromoquinoline rings are separated by a flexible sulfate linker, a configuration that is ideal for threading one ring through the DNA helix while the other settles into a neighboring site. This high-affinity binding is difficult for DNA repair mechanisms to resolve, leading to potent cytotoxicity.[11] Furthermore, the stabilization of the DNA-intercalator complex can trap topoisomerase enzymes, which are critical for resolving DNA supercoiling, leading to the accumulation of permanent double-strand breaks and subsequent cell death.[1][12]
Induction of Apoptosis via the Intrinsic Pathway
A common outcome of extensive DNA damage or the inhibition of critical survival pathways is the induction of apoptosis, or programmed cell death.[13] Quinoline derivatives have been widely reported to trigger apoptosis in various cancer cell lines.[14][15]
-
Causality: DNA damage caused by this compound would likely trigger a p53-dependent damage response. The tumor suppressor p53 can transcriptionally upregulate pro-apoptotic proteins like BAX.[4] This shifts the balance of the Bcl-2 protein family at the mitochondrial outer membrane, favoring permeabilization. The subsequent release of cytochrome c from the mitochondria initiates the caspase cascade (activating caspase-9 and the executioner caspase-3), leading to the systematic dismantling of the cell.[16] An increase in reactive oxygen species (ROS), often a consequence of mitochondrial dysfunction, can further amplify the apoptotic signal.[14][17]
Caption: Postulated intrinsic apoptosis pathway induced by the compound.
Cell Cycle Dysregulation at the G2/M Checkpoint
Agents that cause significant DNA damage typically activate cell cycle checkpoints to provide time for repair. If the damage is irreparable, these checkpoints can signal for apoptosis. The G2/M checkpoint is particularly sensitive to DNA double-strand breaks.
-
Causality: DNA damage activates sensor kinases like ATM and ATR, which in turn phosphorylate and activate checkpoint kinases CHK1/CHK2. These kinases then phosphorylate and inactivate the Cdc25 phosphatases. Inactivated Cdc25 cannot remove the inhibitory phosphate groups from the Cyclin B-CDK1 complex, the master regulator of entry into mitosis. Consequently, the cell arrests in the G2 phase.[18] Prolonged G2 arrest due to overwhelming DNA damage is a strong trigger for apoptosis.
Inhibition of Pro-Survival Kinase Signaling
The quinoline scaffold is a known inhibitor of various protein kinases that are often hyperactivated in cancer, driving proliferation and survival.[7]
-
Causality: While less likely to be the primary mechanism than DNA intercalation, the 6-bromoquinoline moieties could potentially bind to the ATP-binding pocket of kinases such as Epidermal Growth Factor Receptor (EGFR) or members of the PI3K/Akt pathway. Inhibition of these pathways would strip the cancer cell of critical pro-survival signals, lowering the threshold for apoptosis and rendering the cell more susceptible to insults from DNA damage.[8][16]
A Phased Experimental Approach for MoA Elucidation
To systematically validate these hypotheses, we propose a three-phased experimental workflow. This approach begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets.
Caption: Phased experimental workflow for MoA elucidation.
Phase 1: Initial Cytotoxicity and Target Cell Line Selection
Objective: To determine the cytotoxic potency of this compound across a panel of cancer cell lines and select the most sensitive models for downstream mechanistic studies.
Experimental Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT-116 [colon]) in 96-well plates at a density of 5,000-10,000 cells/well. Include a non-tumorigenic cell line (e.g., MRC-5) to assess selectivity.[9] Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to ~0.1 µM. Replace the medium in the wells with the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (the concentration that inhibits 50% of cell growth) using non-linear regression.
Data Presentation:
| Cell Line | Cancer Type | IC₅₀ (µM) [Hypothetical] | Selectivity Index (IC₅₀ Normal / IC₅₀ Cancer) |
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 | 11.5 |
| A549 | Lung Adenocarcinoma | 8.9 ± 1.1 | 6.7 |
| HCT-116 | Colorectal Carcinoma | 3.8 ± 0.4 | 15.8 |
| MRC-5 | Normal Lung Fibroblast | 60.1 ± 5.3 | N/A |
Causality Behind Choices: The MTT assay is a robust, high-throughput method for assessing metabolic activity, which is a reliable proxy for cell viability.[9] Using a panel of cell lines from different tissue origins helps identify broad-spectrum activity, while the inclusion of a normal cell line is critical for evaluating the therapeutic window.[9]
Phase 2: Investigating Primary Cellular Effects
Objective: To determine if the observed cytotoxicity is mediated by apoptosis and/or cell cycle arrest in the most sensitive cell line(s) identified in Phase 1.
Experimental Protocol 2A: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Treatment: Seed the selected cancer cells in 6-well plates. Treat with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC₅₀ for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.[4]
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Experimental Protocol 2B: Cell Cycle Analysis
-
Treatment: Treat cells as described in Protocol 2A for 24 hours.
-
Fixation: Harvest cells, wash with PBS, and fix overnight in ice-cold 70% ethanol at -20°C. Fixation permeabilizes the cell membrane for DNA staining.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained. Incubate for 30 minutes.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is directly proportional to the amount of DNA. Model the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Phase 3: Elucidating the Molecular Target
Objective: To validate the specific molecular interactions hypothesized in Section 2.0.
Experimental Protocol 3A: DNA Intercalation Assay (Ethidium Bromide Displacement)
-
Principle: Ethidium Bromide (EtBr) fluoresces strongly when intercalated into DNA. A competing intercalating agent will displace the EtBr, causing a measurable quenching of fluorescence.
-
Procedure: In a fluorometer cuvette, prepare a solution of calf thymus DNA (ct-DNA) and EtBr. Record the baseline fluorescence emission (e.g., at 600 nm with excitation at 520 nm).
-
Titration: Add increasing concentrations of this compound to the cuvette and record the fluorescence intensity after each addition.
-
Analysis: A significant decrease in fluorescence intensity indicates that the compound is displacing EtBr from the DNA, confirming its DNA intercalating activity.[19]
Experimental Protocol 3B: Western Blotting for Pathway Analysis
-
Protein Extraction: Treat cells with the compound at 1x IC₅₀ for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins.
-
DNA Damage Response: Phospho-H2A.X (γH2A.X), a marker for DNA double-strand breaks.
-
Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, BAX, Bcl-2. An increase in the BAX/Bcl-2 ratio is pro-apoptotic.[4]
-
Cell Cycle Control: Phospho-Rb, CDK1, Cyclin B1. A decrease in phosphorylated Rb indicates cell cycle arrest.[18]
-
-
Detection: Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Interpretation and Pathway Integration
The strength of this phased approach lies in the synthesis of its results.
-
If Phase 1 shows potent and selective cytotoxicity, it validates the compound as a promising hit.
-
If Phase 2 demonstrates a significant increase in the Annexin V+ population and a clear accumulation of cells in the G2/M phase, it strongly links the cytotoxicity to apoptosis and cell cycle arrest.
-
If Phase 3 confirms DNA intercalation via EtBr displacement and Western blotting shows an early increase in γH2A.X followed by cleavage of Caspase-3 and PARP, a cohesive MoA emerges: this compound acts as a DNA-damaging agent, inducing a G2/M checkpoint arrest that, when unresolved, leads to the activation of the intrinsic apoptotic pathway.
Conclusion and Future Directions
This compound is a compelling candidate for anticancer drug development due to its bivalent quinoline structure, which strongly suggests a potent DNA bis-intercalation mechanism. The experimental framework detailed in this guide provides a clear and logical path to systematically confirm this primary mechanism and explore its downstream consequences, including the induction of apoptosis and cell cycle arrest. Positive validation from these studies would warrant progression to more complex investigations, including in vivo efficacy studies in xenograft models and detailed kinase profiling to uncover any potential secondary targets. The elucidation of its precise MoA is the critical next step in translating the chemical promise of this compound into a potential therapeutic reality.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy this compound | 1072944-78-5 [smolecule.com]
- 4. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Recognition by a Novel Bis-Intercalator, Potent Anticancer Drug XR5944 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of novel bis(platinum) complexes with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. SSi6 promotes cell death by apoptosis through cell cycle arrest and inhibits migration and invasion of MDA-MB-231 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Induction of apoptosis in breast cancer cells by naphthylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. exp-oncology.com.ua [exp-oncology.com.ua]
- 16. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Biophysical Interaction of DNA/BSA, Equilibrium and Stopped-Flow Kinetic Studies, and Biological Evaluation of bis(2-Picolyl)amine-Based Nickel(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activities of Quinoline Sulfate and Sulfonamide Compounds
Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its derivatives are found in numerous natural products, most notably the Cinchona alkaloids like quinine, and have been a fertile ground for the synthesis of new therapeutic agents.[1][2] The structural rigidity of the quinoline nucleus, combined with its unique electronic properties and the vast potential for substitution, allows it to interact with a wide array of biological targets. This versatility has established quinoline as a "privileged structure" in drug discovery, with derivatives demonstrating a remarkable breadth of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
This guide, intended for researchers and drug development professionals, provides a technical overview of the significant biological activities associated with quinoline compounds, with a particular focus on sulfate and sulfonamide derivatives. We will explore the core mechanisms of action, present validated experimental protocols for their evaluation, and synthesize data to illuminate the structure-activity relationships that drive their therapeutic potential.
Antimalarial Activity: The Archetypal Role of Quinine Sulfate
The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from Cinchona bark, was one of the first effective treatments for the disease, and its synthetic analogs, like chloroquine, became frontline therapies for decades.[6][7][8]
Mechanism of Action: Disruption of Heme Detoxification
The primary mechanism of action for quinoline antimalarials like quinine sulfate targets the parasite's unique biology within human red blood cells.[9] During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids.[7][10] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[9]
Quinine sulfate is believed to accumulate in the parasite's acidic food vacuole, a key site of hemoglobin digestion.[6][7] Here, it interferes with the detoxification process by binding to heme, preventing its polymerization into hemozoin.[9][10] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and disruption of other critical cellular processes like DNA replication, ultimately killing the parasite.[9] This multi-targeted effect makes it a potent antimalarial agent.[9]
Diagram 1: Experimental Workflow for Antimalarial Drug Screening
Caption: Workflow for evaluating quinoline antimalarial candidates.
Protocol 1: In Vitro Antiplasmodial Activity using SYBR Green I Assay
This protocol describes a high-throughput method to determine the 50% inhibitory concentration (IC₅₀) of compounds against the erythrocytic stages of Plasmodium falciparum. The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, allowing for the quantification of parasite proliferation.
Causality: The choice of a DNA-intercalating dye is based on the principle that an increase in fluorescence will directly correlate with the replication of parasite DNA, and thus, parasite growth. A reduction in fluorescence in the presence of a test compound indicates growth inhibition.
Methodology:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or W2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Dissolve quinoline sulfate compounds in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Plate Setup: Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well of a 96-well flat-bottom plate. Add 1 µL of the diluted compounds to the respective wells. Include parasite-only (positive control) and uninfected erythrocyte (negative control) wells.
-
Incubation: Incubate the plates for 72 hours under the standard culture conditions.
-
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. After incubation, add 100 µL of this lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the positive control (100% growth). Plot the percentage of growth inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Anticancer Activities: A Multifaceted Approach
The quinoline scaffold is a key feature in several approved and investigational anticancer drugs.[11][12] Quinoline sulfonamides, in particular, have emerged as a promising class of compounds with diverse mechanisms of action against various malignancies.[2][13]
Mechanisms of Action: From Enzyme Inhibition to Gene Regulation
Unlike the relatively focused mechanism in malaria, the anticancer effects of quinoline derivatives are highly varied and often depend on the specific substitutions on the quinoline ring.
-
Enzyme Inhibition: Certain quinoline-8-sulfonamide derivatives have been identified as inhibitors of pyruvate kinase M2 (PKM2), a key glycolytic enzyme that is overexpressed in many tumors and plays a crucial role in cancer cell metabolism.[2] By modulating PKM2, these compounds can disrupt the metabolic adaptations that allow for rapid tumor growth.[2]
-
Gene Expression Modulation: Novel quinoline compounds have been shown to suppress cancer cell proliferation by downregulating the expression of specific oncogenes, such as Lumican.[14] Others can increase the transcriptional activity of tumor suppressor proteins like p53 and the cell cycle regulator p21, and alter the expression of apoptosis-related genes like Bcl-2 and Bax, thereby promoting programmed cell death.[15]
-
Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with anticancer quinolines is the induction of apoptosis and arrest of the cell cycle at various phases (e.g., G1 phase), preventing cancer cells from dividing.[11][12][14]
Diagram 2: Signaling Pathway for a Quinoline Anticancer Compound
Caption: A potential anticancer mechanism of quinoline sulfonamides.
Quantitative Data: Antiproliferative Activity
The efficacy of anticancer compounds is typically quantified by their IC₅₀ values against various cancer cell lines.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | C-32 (Melanoma) | 1.8 ± 0.1 | [13] |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | MDA-MB-231 (Breast) | 3.5 ± 0.2 | [13] |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | A549 (Lung) | 2.9 ± 0.1 | [13] |
| Quinoline-8-sulfonamide | 9a | A549 (Lung) | 223.1 | [2] |
| Quinoline-8-sulfonamide | 9a | C32 (Melanoma) | 233.9 | [2] |
Protocol 2: Cell Viability Assessment using MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: The protocol is based on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of compound concentration to determine the IC₅₀ value.
Antimicrobial Properties: A Strategy Against Resistance
The quinolone scaffold is the basis for the widely used fluoroquinolone class of antibiotics. Newer quinoline-sulfonamide hybrids are also being investigated as a promising strategy to combat the rise of antibiotic-resistant bacteria.[16]
Mechanism of Action: Targeting Bacterial Enzymes
Many quinoline-based antimicrobials function by targeting essential bacterial enzymes that are distinct from their mammalian counterparts, providing a window of selective toxicity.[16]
-
Inhibition of DNA Gyrase and Topoisomerase IV: Quinolones are known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination. Inhibition leads to a breakdown in these processes and ultimately, bacterial cell death.[16]
-
Cell Wall Disruption: Some derivatives may also act as fungal cell wall disruptors or inhibit other critical enzymes like peptide deformylase (PDF).[17]
Quantitative Data: Antibacterial Activity
The potency of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.
| Compound Class | Representative Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrid | QS-3 | P. aeruginosa | 64 | [16] |
| Quinoline-Sulfonamide Hybrid | QS-3 | E. coli | 128 | [16] |
| 8-Hydroxyquinoline-5-sulfonamide | 3c | S. aureus (MRSA) | 32 | [13] |
| Quinoline Derivative | HT61 | S. aureus | 16 | [18] |
Protocol 3: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the broth microdilution method to determine the MIC of a compound against a specific bacterial strain, providing a quantitative measure of its antibacterial potency.
Causality: This method relies on the direct observation of bacterial growth (or lack thereof) in the presence of serially diluted concentrations of the test compound. The lowest concentration that inhibits visible growth after a set incubation period is the MIC.
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight on an appropriate agar plate. Pick several colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from one column to the next across the plate.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria) on each plate.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the positive control. The results can also be read using a plate reader at 600 nm.
Emerging Biological Activities
Beyond the well-established roles in infectious diseases and oncology, the quinoline scaffold continues to be explored for other therapeutic applications.
-
Neuroprotective Effects: While magnesium sulfate is known for its neuroprotective properties in preterm infants, research into quinoline derivatives for neurological conditions is an active area.[19][20][21] Certain quinoline alkaloids have been identified as potential biomarkers for neuro-inflammation.[22]
-
Anti-inflammatory and Anticonvulsant Activity: Various reviews have compiled evidence for the anti-inflammatory and anticonvulsant properties of diverse quinoline derivatives, suggesting their potential in treating a range of central nervous system and inflammatory disorders.[3][4][5]
-
Antioxidant Activity: Some 2-chloroquinoline derivatives have demonstrated significant radical scavenging activity in DPPH assays, indicating potential as antioxidant agents.[23]
These emerging areas are supported by a growing body of preclinical evidence, though they are less mature than the anticancer and antimalarial applications. Further research is required to fully elucidate their mechanisms and therapeutic potential.
Conclusion and Future Directions
The quinoline ring system, particularly when functionalized with sulfate or sulfonamide moieties, is a remarkably versatile scaffold for the development of potent therapeutic agents. From the foundational antimalarial activity of quinine sulfate to the multifaceted anticancer and antimicrobial properties of modern synthetic derivatives, these compounds demonstrate a broad range of biological activities. The ability to precisely modify the quinoline core allows for the fine-tuning of pharmacological properties, enabling the targeting of specific enzymes, signaling pathways, and microbial processes.
Future research should focus on leveraging computational modeling to design next-generation derivatives with enhanced selectivity and reduced off-target toxicity. Investigating hybrid molecules that combine the quinoline scaffold with other pharmacophores is a promising strategy to overcome drug resistance.[24] As our understanding of the molecular drivers of disease deepens, the privileged quinoline structure will undoubtedly continue to serve as a valuable starting point for the discovery of novel and effective medicines.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different biological activities of quinoline [wisdomlib.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Annotated Review on Various Biological Activities of Quinoline Molecule | Semantic Scholar [semanticscholar.org]
- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]
- 10. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Neuroprotective effects of caffeine, erythropoietin, magnesium sulfate, and thyroxine in preterm infants: a network meta-analysis - Wang - Translational Pediatrics [tp.amegroups.org]
- 20. Fetal Neuroprotection by Magnesium Sulfate: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Magnesium sulfate and fetal neuroprotection: overview of clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
Introduction: The Quinoline Scaffold and the Rise of a Privileged Derivative
An In-depth Technical Guide to the Discovery and History of Bromoquinoline Derivatives
The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.[1] Its discovery dates back to 1834 when German chemist Friedlieb Ferdinand Runge first isolated it from coal tar.[2] The development of synthetic routes, most notably the Skraup synthesis in 1883, unlocked the potential for large-scale production and derivatization, moving quinoline from a coal tar byproduct to a fundamental building block.[2]
Among the vast library of quinoline derivatives, bromoquinolines hold a place of particular significance. The introduction of a bromine atom onto the quinoline ring system profoundly influences the molecule's physicochemical properties, including its lipophilicity and electronic character. This modification serves two primary purposes: it can dramatically modulate biological activity, and it provides a reactive handle for further synthetic transformations, such as carbon-carbon bond formation.[3][4] This guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of bromoquinoline derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of Bromoquinolines: Early Synthesis and the Challenge of Regioselectivity
The initial approaches to synthesizing bromoquinolines involved direct electrophilic bromination of the quinoline core. Chemists quickly discovered that this was not a straightforward process. The quinoline ring possesses a complex electronic landscape; the nitrogen atom deactivates the pyridine ring towards electrophilic attack while the benzene ring remains activated. Consequently, direct bromination of unsubstituted quinoline typically yields a mixture of isomers, predominantly the 5- and 8-bromo derivatives.[5] Achieving substitution at other positions, such as the 3-position, requires more nuanced strategies. For instance, gas-phase bromination at high temperatures (300°C) has been reported to favor the formation of 3-bromoquinoline, circumventing the standard regioselectivity observed in solution.[5]
The true potential of bromoquinolines began to be realized with the bromination of substituted quinolines. A prime example is 8-hydroxyquinoline, a compound known for its potent metal-chelating properties.[6] The hydroxyl group at the C-8 position is a strong activating group, directing electrophilic substitution to the C-5 and C-7 positions. This reaction is highly efficient and forms the basis for one of the most historically significant bromo-derivatives: 5,7-dibromo-8-hydroxyquinoline.[3][7]
Visualizing Synthetic Pathways
The choice of synthetic route is critical and depends entirely on the desired isomer. The following diagram illustrates the primary strategic decisions in bromoquinoline synthesis.
Caption: Decision workflow for synthesizing bromoquinoline isomers.
A Foundational Protocol: The Synthesis of 5,7-Dibromo-8-Hydroxyquinoline
The preparation of 5,7-dibromo-8-hydroxyquinoline is a classic, robust, and illustrative example of electrophilic aromatic substitution on an activated quinoline ring. The causality is clear: the electron-donating hydroxyl group at C-8 enhances the nucleophilicity of the ring, particularly at the ortho (C-7) and para (C-5) positions, facilitating a high-yield, regioselective dibromination.
Step-by-Step Experimental Protocol
This protocol is synthesized from established methodologies.[3][8][9]
-
Preparation of Reactant Solution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or prepare an aqueous suspension.[3][9] The choice of solvent impacts the reaction setup but not the fundamental chemistry.
-
Preparation of Brominating Agent: Prepare a solution of molecular bromine (Br₂) (approx. 2.1 eq) in the same solvent or, for aqueous reactions, in aqueous hydrobromic acid (HBr).[3][9] Using a slight excess of bromine ensures complete dibromination. The HBr solution aids in the controlled delivery of bromine.
-
Reaction Execution: Add the bromine solution dropwise to the stirred 8-hydroxyquinoline solution over a period of 5-10 minutes at room temperature.[3] A dropwise addition is crucial to control the reaction exotherm and prevent the formation of unwanted byproducts.
-
Reaction Monitoring and Workup: Stir the mixture at room temperature for approximately one hour.[3] A fine yellow solid, the product, will precipitate.
-
Isolation: Collect the 5,7-dibromo-8-hydroxyquinoline precipitate by filtration.
-
Purification: Wash the collected solid thoroughly with water until the filtrate is neutral to remove any remaining acid.[9] For organic solvent reactions, wash the crude product with a 5% sodium bicarbonate (NaHCO₃) solution to neutralize and remove unreacted bromine and HBr.[3] The product can be further purified by recrystallization from a solvent like an acetone/ethanol mixture.[8]
This self-validating protocol yields a high-purity product in excellent yields (often exceeding 90%), demonstrating the efficiency of activating group-directed synthesis.[3][9]
The Expanding Role of Bromoquinolines in Drug Discovery
The history of bromoquinolines is intrinsically linked to their biological activity. While quinoline's medicinal legacy began with the antimalarial quinine, synthetic derivatives quickly became a major focus of research.[2] The introduction of bromine was found to be a powerful tool for modulating this activity.
Anticancer Activity
A significant body of research has established bromoquinolines as potent antiproliferative agents.[1][10] The position of the bromine atom is a critical determinant of cytotoxic effects.[10] Notably, compounds featuring bromine atoms at the C-5 and C-7 positions, such as 5,7-dibromo-8-hydroxyquinoline, consistently demonstrate strong inhibitory activity against a range of cancer cell lines.[10][11]
The proposed mechanisms of action are often multifaceted. One key pathway involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.[11] The ability of the 8-hydroxyquinoline moiety to chelate metal ions essential for enzyme function is also believed to contribute to its biological effects.[10]
| Compound | Cell Line | Activity (IC₅₀) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 µg/mL | [11] |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Human Cervix Carcinoma) | 18.7 mg/mL | [7] |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 5.4 mg/mL | [7] |
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (Human Colon Carcinoma) | 15.0 µM | [12] |
| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6 (Rat Brain Tumor) | 18.7 µM | [12] |
Note: IC₅₀ values represent the concentration required for 50% inhibition in vitro. Direct comparison between different units (µg/mL vs. µM) requires molar mass conversion.
Antimicrobial Properties
Bromoquinoline derivatives are also recognized for their broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][13] For example, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against various bacterial strains.[10] This antimicrobial action is often attributed to the interference with key virulence factors or the chelation of metal ions vital for bacterial enzyme function.[10]
Synthetic Intermediates
Beyond their intrinsic bioactivity, bromoquinolines like 2-bromo, 3-bromo, and 5-bromoquinoline serve as indispensable intermediates in modern organic synthesis.[4][5][14] The bromine atom acts as a versatile leaving group, enabling chemists to introduce a wide variety of functional groups through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), dramatically expanding the chemical space available for drug design and materials science.[4][6]
Structure-Activity Relationship (SAR): The "Why" Behind Bromine's Impact
The consistent observation that bromine's position dictates biological function is the essence of Structure-Activity Relationship (SAR) studies. This is not an arbitrary phenomenon; it is rooted in the principles of molecular interactions.
Caption: Logic diagram of Structure-Activity Relationship (SAR).
A bromine atom at the C-5 or C-7 position, for instance, enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.[1] Furthermore, the electron-withdrawing nature of bromine alters the charge distribution across the quinoline ring system, which can affect how the molecule binds to the active site of a target enzyme or intercalates with DNA.[10] This deep understanding of SAR is what allows medicinal chemists to rationally design more potent and selective bromoquinoline derivatives.
Conclusion
From their origins as products of early, challenging bromination reactions to their current status as highly valuable therapeutic agents and synthetic building blocks, bromoquinoline derivatives have a rich and impactful history. The journey from discovery to application highlights fundamental principles of organic chemistry, from the directing effects of substituents in electrophilic substitution to the nuanced logic of structure-activity relationships. The foundational work on compounds like 5,7-dibromo-8-hydroxyquinoline paved the way for the synthesis of novel, highly functionalized derivatives with significant potential in oncology and infectious disease. As synthetic methodologies continue to advance, the bromoquinoline scaffold is certain to remain a privileged and fruitful area of research for years to come.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biosynce.com [biosynce.com]
- 3. acgpubs.org [acgpubs.org]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 [chemicalbook.com]
- 9. DE2515476A1 - 5,7-Dibromo-8-hydroxyquinoline prepn - from 8-hydroxy-quinoline and bromine in aq hydrobromic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
Technical Guide: The Quinoline Scaffold as a Privileged Structure for PI3K/Akt/mTOR Pathway Inhibition—A Framework for Evaluating Novel Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a pivotal target for therapeutic intervention.[1][2] The quinoline ring system has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a deep technical framework for understanding and evaluating quinoline-based compounds as inhibitors of the PI3K/Akt/mTOR pathway. While direct, published evidence for the specific compound bis(6-bromoquinoline)sulfate as a PI3K/Akt/mTOR inhibitor is not currently available in scientific literature, its constituent 6-bromoquinoline moiety is a key structural feature in molecules with demonstrated anticancer properties.[3][4][5] Therefore, this document serves as an authoritative guide on the established role of quinolines in targeting this pathway and presents a comprehensive, field-proven workflow for the systematic evaluation of novel derivatives like this compound.
Part 1: Mechanistic Overview of the PI3K/Akt/mTOR Signaling Axis
The PI3K/Akt/mTOR pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[6][] Its activation is initiated by growth factors or cytokines binding to receptor tyrosine kinases (RTKs) on the cell surface. This triggers the recruitment and activation of Class I PI3Ks.
Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site on the plasma membrane for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).
Once recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, leading to pro-survival and pro-growth signaling. A critical downstream effector of Akt is the mTOR Complex 1 (mTORC1), which controls protein synthesis, lipid biogenesis, and inhibits autophagy. The deregulation of this pathway, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, leads to uncontrolled cell proliferation and resistance to apoptosis.[2]
Caption: The canonical PI3K/Akt/mTOR signaling cascade.
Part 2: The Quinoline Scaffold in PI3K/Akt/mTOR Inhibitor Design
The quinoline core is a highly versatile heterocyclic scaffold that has been successfully exploited to develop potent and selective kinase inhibitors. Its rigid, planar structure provides an excellent foundation for orienting functional groups to interact with the ATP-binding pocket of kinases. Several potent, clinical-stage PI3K and dual PI3K/mTOR inhibitors are based on a quinoline framework.[8][9]
The rationale behind using this scaffold is twofold:
-
Structural Mimicry: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, mimicking the hinge-binding interactions of the adenine portion of ATP.
-
Versatility for Substitution: The quinoline ring can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. The addition of a bromine atom, as in 6-bromoquinoline, provides a key handle for synthetic modifications and can significantly influence the compound's biological activity.[4][5]
Table 1: Examples of Published Quinoline-Based PI3K/mTOR Inhibitors
| Compound Name | Target(s) | Reported IC₅₀ Values | Reference |
| Omipalisib (GSK2126458) | Pan-PI3K / mTOR | PI3Kα: 0.019 nM; PI3Kβ: 0.06 nM; PI3Kδ: 0.024 nM; PI3Kγ: 0.13 nM; mTOR: 0.18 nM | [9] |
| GSK1059615 | Pan-PI3K / mTOR | PI3Kα: 2 nM; PI3Kβ: 9 nM; PI3Kδ: 3 nM; PI3Kγ: 14 nM | [9][10] |
| PQQ | mTOR | mTOR: 64 nM | [8] |
This table is for illustrative purposes and highlights the potency achievable with the quinoline scaffold.
Part 3: A Technical Framework for the Evaluation of Novel Quinoline Derivatives
While this compound is commercially available, its bioactivity against the PI3K pathway is uncharacterized.[3] The following section provides a robust, multi-step workflow to systematically investigate its potential as a pathway inhibitor. This framework is applicable to any novel quinoline derivative.
Experimental Workflow: From In Vitro Screening to Cellular Validation
Caption: High-level workflow for inhibitor characterization.
Methodology 1: In Vitro Kinase Inhibition Assay
Causality: The first and most critical step is to determine if the compound directly interacts with and inhibits the target kinases. An in vitro, cell-free assay isolates the kinase from all other cellular components, ensuring that any observed effect is due to direct inhibition. The ADP-Glo™ Kinase Assay is a gold-standard method that measures the amount of ADP produced during the kinase reaction; less ADP signifies greater inhibition.
Protocol: ADP-Glo™ Kinase Assay for PI3K Isoforms
-
Reagent Preparation:
-
Prepare a 2X solution of the desired PI3K isoform (e.g., PI3Kα, β, δ, γ) and its corresponding lipid substrate (e.g., PIP2) in kinase reaction buffer.
-
Serially dilute the test compound (e.g., this compound) in DMSO, followed by a final dilution in reaction buffer to create 2X compound solutions. A typical starting concentration range is 100 µM to 1 nM.
-
Prepare a 2X ATP solution in reaction buffer at a concentration near the Kₘ for the specific isoform.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X test compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Initiate the reaction by adding 5 µL of the 2X enzyme/substrate mix.
-
Add 5 µL of 2X ATP solution to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Methodology 2: Cellular Pathway Modulation Assay
Causality: After confirming direct kinase inhibition, it is essential to verify that the compound can penetrate the cell membrane and engage its target in a complex cellular environment. Western blotting for phosphorylated downstream proteins provides direct evidence of pathway inhibition. A reduction in the phosphorylation of Akt (at Ser473) and the mTORC1 substrate S6 Kinase (at Thr389) confirms that the compound is blocking the signal transduction cascade.
Protocol: Western Blot for Phospho-Akt and Phospho-S6K
-
Cell Culture and Treatment:
-
Plate a cancer cell line with a known active PI3K pathway (e.g., MCF-7, which has a PIK3CA mutation) in 6-well plates and allow cells to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat the cells with various concentrations of the test compound (centered around the determined IC₅₀) for 2 hours.
-
Stimulate the pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-20 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample and resolve the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for Phospho-Akt (Ser473), total Akt, Phospho-S6K (Thr389), and total S6K. A loading control like β-actin or GAPDH must be included.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Interpretation:
-
A dose-dependent decrease in the p-Akt/total Akt and p-S6K/total S6K ratios, relative to the stimulated control, confirms on-target cellular activity.
-
Conclusion and Future Directions
The PI3K/Akt/mTOR pathway remains a cornerstone of modern oncology drug discovery. The quinoline scaffold is a validated and powerful starting point for the design of potent and selective inhibitors targeting this cascade.[11] While this compound has not been documented as a PI3K pathway inhibitor, its chemical structure warrants investigation. The technical protocols and scientific rationale outlined in this guide provide a comprehensive and self-validating framework for such an evaluation. By systematically applying these biochemical and cellular methodologies, researchers can rigorously assess the potential of novel quinoline derivatives, determine their mechanism of action, and contribute to the development of the next generation of targeted cancer therapeutics.
References
- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 1072944-78-5 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PI3K/Akt/mTOR Signaling | CymitQuimica [cymitquimica.com]
- 8. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical Investigation into the Electronic Properties of Bis(6-Bromoquinoline)sulfate: A Computational Guide for Drug Development
Abstract
Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, with established roles in the development of anticancer and antimicrobial agents.[1][2] Bis(6-Bromoquinoline)sulfate is a distinct chemical entity comprising two 6-bromoquinoline units linked by a central sulfate group.[3][4] Despite the therapeutic potential of its constituent parts, a detailed theoretical understanding of the electronic structure of the complete molecule is absent from the current literature. This guide provides a comprehensive framework for investigating the electronic and optical properties of this compound using first-principles quantum chemical calculations. We present a self-validating protocol rooted in Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the molecule's frontier molecular orbitals, chemical reactivity descriptors, and predicted spectral behavior. The insights derived from this computational approach are invaluable for the rational design of novel therapeutics, offering a predictive lens through which to assess molecular stability, reactivity, and potential bio-interactions before undertaking costly and time-consuming synthesis. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical modeling to accelerate discovery.
Introduction: The Rationale for a Computational Approach
The quinoline moiety is a cornerstone of many therapeutic agents, largely due to its ability to intercalate with DNA and inhibit key enzymes.[2] The introduction of a bromine atom at the 6-position provides a strategic site for further functionalization, acting as a versatile handle for synthetic modifications via cross-coupling reactions.[5] The compound of interest, this compound, presents a unique dimeric structure where the electronic properties of the two quinoline rings are potentially modulated by the sulfate linker.
Before embarking on synthetic campaigns, a robust theoretical characterization can provide profound insights. Computational chemistry, particularly DFT, offers a powerful and cost-effective method to probe the electronic landscape of a molecule.[6] By calculating fundamental properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, we can predict the molecule's electron-donating and accepting capabilities, which are intrinsically linked to its reactivity.[7][8] The energy gap between these frontier orbitals (Egap) is a critical indicator of molecular stability and plays a role in its optical properties.[9][10]
This guide establishes a complete theoretical workflow designed to predict these properties for this compound, thereby providing a foundational dataset to guide its future exploration as a potential pharmacophore.
Methodological Framework: A Validated Protocol for Electronic Structure Calculation
The credibility of computational results hinges on a transparent and methodologically sound protocol. The following workflow is designed as a self-validating system, incorporating standard practices in the field to ensure the reliability of the generated data.
In Silico Model Construction and Geometry Optimization
The first and most critical step is to obtain a stable, low-energy 3D conformation of the molecule. This is the foundation upon which all subsequent electronic property calculations are built.
Protocol:
-
Structure Building: Construct the 3D model of this compound (C₁₈H₁₄Br₂N₂O₄S) using molecular modeling software such as GaussView or Avogadro.[4] Ensure correct atom connectivity, with the sulfate group linking the nitrogen atoms of the two 6-bromoquinoline rings.
-
Initial Optimization: Perform an initial, less computationally expensive optimization using a semi-empirical method (e.g., PM6) to obtain a reasonable starting geometry.[11]
-
DFT-Level Optimization: The core of the process is the geometry optimization using DFT. The choice of functional and basis set is a trade-off between accuracy and computational cost.
-
Rationale for Method Selection: We select the B3LYP functional combined with the 6-311++G(d,p) basis set . The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used and has a long track record of providing reliable results for organic molecules.[12][13] The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) for accurately describing anions and lone pairs (relevant for the sulfate group) and polarization functions (d,p) to allow for non-spherical electron density distribution.[9][14]
-
-
Frequency Calculation (Validation): Following optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).[12][13]
-
Trustworthiness Check: The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface and is not a transition state.[11]
-
Analysis of Frontier Molecular Orbitals and Reactivity
With a validated structure, we can now calculate the key electronic properties. These descriptors help quantify the molecule's stability and reactivity profile.
Protocol:
-
FMO Analysis: From the optimized DFT calculation output, extract the energies of the HOMO and LUMO. The energy gap is calculated as Egap = ELUMO - EHOMO. A smaller gap generally suggests higher reactivity.[10]
-
Global Reactivity Descriptors: Use the HOMO and LUMO energies to calculate important chemical descriptors based on conceptual DFT[8]:
-
Ionization Potential (I): I ≈ -EHOMO
-
Electron Affinity (A): A ≈ -ELUMO
-
Chemical Hardness (η): η = (I - A) / 2. Hardness measures resistance to change in electron distribution; harder molecules are less reactive.[7]
-
Chemical Potential (μ): μ = -(I + A) / 2
-
Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts electrons.
-
-
Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP surface. This map visualizes the charge distribution, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule. This is invaluable for predicting sites of non-covalent interactions with biological targets.
Prediction of Electronic Spectra via TD-DFT
To connect our theoretical model with potential experimental validation, we can simulate the molecule's UV-Visible absorption spectrum.
Protocol:
-
TD-DFT Calculation: Using the optimized geometry, perform a Time-Dependent DFT (TD-DFT) calculation.[11][15] This method computes the energies of electronic excited states.
-
Solvent Effects: Since experimental spectra are measured in solution, it is crucial to include solvent effects. The Polarizable Continuum Model (PCM) is a common and effective choice. For instance, simulating in a solvent like DMSO or methanol would be appropriate for many biological assays.[11]
-
Spectrum Generation: Extract the calculated excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The oscillator strength indicates the probability of a given electronic transition. Plot these values to generate a theoretical UV-Vis spectrum.
Predicted Electronic Properties and Discussion (Illustrative Data)
The following tables summarize the kind of quantitative data that would be generated from the described workflow. Note: These values are illustrative, based on trends observed in related quinoline derivatives, and serve as a template for reporting actual computational results.
Table 1: Predicted Electronic Properties of this compound
| Parameter | Symbol | Predicted Value (eV) | Implication |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.45 | Electron-donating capability |
| LUMO Energy | ELUMO | -2.21 | Electron-accepting capability |
| HOMO-LUMO Gap | Egap | 4.24 | High kinetic stability, moderate reactivity[7] |
| Ionization Potential | I | 6.45 | Energy needed to remove an electron |
| Electron Affinity | A | 2.21 | Energy released when gaining an electron |
| Chemical Hardness | η | 2.12 | Indicates a moderately stable molecule[16] |
| Electrophilicity Index | ω | 2.58 | Good electron acceptor capacity |
Table 2: Predicted Major Electronic Transitions (TD-DFT in Methanol)
| Transition | λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|
| S0 → S1 | 342 | 0.215 | HOMO → LUMO (π → π*) |
| S0 → S2 | 315 | 0.188 | HOMO-1 → LUMO (π → π*) |
| S0 → S3 | 289 | 0.350 | HOMO → LUMO+1 (π → π*) |
The predicted HOMO-LUMO gap of 4.24 eV suggests that this compound is a kinetically stable molecule. The MEP surface would likely show negative potential concentrated around the oxygen atoms of the sulfate group and the nitrogen atoms of the quinoline rings, indicating these are prime sites for hydrogen bonding or coordination with metal ions in biological systems. The predicted UV-Vis spectrum, with strong absorptions in the UVA and UVB regions, provides clear targets for experimental verification.
Visualizing the Computational Workflow
Diagrams are essential for communicating complex workflows and concepts. The following visualizations, generated using DOT language, outline the methodological process and the core theoretical principles.
Caption: Computational workflow for analyzing this compound.
Caption: Relationship between Frontier Molecular Orbitals and electronic excitation.
Implications for Drug Development and Future Work
The theoretical data generated through this workflow provides a multidimensional profile of this compound.
-
Rational Design: Understanding the electronic properties allows for targeted modifications. For instance, adding electron-donating or -withdrawing groups to the quinoline rings can tune the HOMO-LUMO gap, potentially enhancing biological activity.[9]
-
Mechanism of Action: The MEP map can suggest how the molecule might interact with a biological receptor, guiding molecular docking studies to predict binding affinities and poses against known targets like DNA gyrase or prostaglandin F synthase.[2][17]
-
Pharmacokinetics: Calculated properties like polarity and surface area can serve as inputs for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction models, offering an early-stage assessment of the molecule's drug-likeness.[17]
The logical next step is to perform the calculations outlined herein to generate a definitive set of theoretical data for this compound. This would be followed by targeted synthesis and experimental validation of the predicted spectral properties. Ultimately, this integrated computational and experimental approach accelerates the drug discovery pipeline, enabling a more informed and efficient search for novel therapeutic agents.
References
- 1. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 1072944-78-5 [smolecule.com]
- 4. m.molbase.com [m.molbase.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Spectroscopic, anti-cancer, anti-bacterial and theoretical studies of new bivalent Schiff base complexes derived from 4-bromo-2,6-dichloroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes [mdpi.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Time-dependent density functional molecular orbital and excited state calculations on bis(porphyrinyl)butadiynes in the monocationic, neutral, monoanionic, and dianionic oxidation states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to 6-bromoquinoline as a synthetic precursor
An In-depth Technical Guide to 6-Bromoquinoline (CAS: 5332-25-2) as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide offers a comprehensive overview of 6-bromoquinoline, a pivotal heterocyclic building block in organic synthesis and medicinal chemistry. The quinoline core is a well-established "privileged scaffold," frequently appearing in biologically active molecules, and the bromine atom at the 6-position provides a versatile and reactive site for synthetic modification.[1][2] This document details the compound's physicochemical properties, safety protocols, and synthesis. The core focus is an in-depth exploration of its utility as a precursor in a suite of modern cross-coupling reactions, complete with mechanistic insights, step-by-step experimental protocols, and data-driven summaries of reaction conditions. This guide is intended to serve as a practical resource for scientists engaged in drug discovery, agrochemical development, and materials science.
Core Properties and Safety Profile
A thorough understanding of a reagent's fundamental properties is critical for its effective and safe use in the laboratory.
Physicochemical and Spectroscopic Data
The essential properties of 6-bromoquinoline are summarized below. This data is foundational for its handling, reaction setup, and analytical characterization.[3]
| Property | Value | Reference |
| CAS Number | 5332-25-2 | [3][4][5][6] |
| Molecular Formula | C₉H₆BrN | [3][4][6] |
| Molecular Weight | 208.05 g/mol | [3][4][6] |
| Appearance | Light brown or light yellow liquid/solid | [3][7] |
| Melting Point | 19 - 24 °C (66.2 - 75.2 °F) | [3][5][8] |
| Boiling Point | 116 °C at 6 mmHg | [3][5][8] |
| Density | 1.538 g/cm³ at 25 °C | [3][4] |
| Refractive Index | n20/D 1.663 | [3][4][5] |
| Flash Point | > 110 °C (> 230 °F) | [3][4][7] |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF | [3][5][9] |
Safety and Handling
6-Bromoquinoline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3]
-
GHS Hazard Information :
-
Precautionary Statements : Users should wash hands and exposed skin thoroughly after handling, avoid breathing dust/fumes, and use only in a well-ventilated area.[11]
-
Personal Protective Equipment (PPE) : Appropriate PPE includes chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[7] For operations that may generate dust or aerosols, a NIOSH/MSHA approved respirator (such as a type N95) is necessary.[3][4][7]
Synthesis and Purity Assessment
A reliable supply of high-purity starting material is crucial for reproducible results. The Skraup synthesis is a common and effective method for preparing 6-bromoquinoline.
Synthesis via Skraup Reaction
The Skraup synthesis involves the reaction of an aniline derivative with glycerol, an oxidizing agent, and sulfuric acid to form the quinoline ring system. For 6-bromoquinoline, the process starts with 4-bromoaniline.[5]
Reaction: 4-bromoaniline + Glycerol → 6-bromoquinoline
Detailed Protocol:
-
In a suitable round-bottom flask, carefully combine 4-bromoaniline, glycerol, sodium 3-nitrobenzenesulfonate (as the oxidizing agent), and 70% sulfuric acid.[5]
-
Heat the mixture under reflux. The reaction is vigorous and should be controlled carefully.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool and then pour it into a large volume of water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 6-bromoquinoline can then be purified by steam distillation or column chromatography.
Caption: General workflow for the synthesis of 6-bromoquinoline via the Skraup reaction.
Purity Determination
Ensuring the purity of the synthesized 6-bromoquinoline is essential. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing purity and confirming identity.[1] A typical reverse-phase HPLC method would utilize a C18 column with a mobile phase consisting of a gradient of acetonitrile and water.[1]
6-Bromoquinoline in Modern Organic Synthesis
The true value of 6-bromoquinoline lies in the reactivity of its C6-Br bond, which serves as a versatile anchor point for constructing more complex molecules through various cross-coupling reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki reaction is a cornerstone of modern synthesis, creating a carbon-carbon bond between an organohalide and an organoboron species.[12] For 6-bromoquinoline, this reaction is invaluable for introducing aryl or heteroaryl substituents at the 6-position.
Reaction Principle: The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13] The reactivity of aryl halides in this process generally follows the order: I > Br > Cl.[13]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol for Suzuki Coupling:
-
To an oven-dried Schlenk flask, add 6-bromoquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like sodium carbonate (2.0 mmol).[13]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system, such as a mixture of toluene (8 mL) and 2M aqueous Na₂CO₃ solution (2 mL).[13]
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[13]
| Parameter | Typical Conditions | Rationale / Insight |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a common choice for general-purpose coupling. Dppf-ligated catalysts can offer enhanced stability and activity for more challenging substrates. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid for the transmetalation step. The choice can influence reaction rate and yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic solvent systems are common, facilitating the interaction of both organic and inorganic reagents. |
| Temperature | 80 - 100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of 6-aminoquinoline derivatives which are prevalent in pharmacologically active compounds.[14]
Reaction Principle: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of 6-bromoquinoline to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to yield the aminated product.[14] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the key steps of the cycle.[14]
Caption: General experimental workflow for the Buchwald-Hartwig amination of 6-bromoquinoline.
Detailed Protocol for Buchwald-Hartwig Amination:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable ligand (e.g., Xantphos or XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu) to an oven-dried Schlenk tube.[14]
-
Add the 6-bromoquinoline (1.0 equiv) and the desired amine (1.1-1.5 equiv).
-
Add an anhydrous, degassed solvent such as toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues.
-
Perform an appropriate aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.[14]
| Parameter | Typical Conditions | Rationale / Insight |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ. |
| Ligand | Xantphos, BINAP, XPhos, DavePhos | Bulky, electron-rich phosphine ligands are essential to stabilize the Pd center and facilitate the crucial reductive elimination step. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is required to deprotonate the amine, forming the palladium-amido intermediate. Sodium tert-butoxide is a common choice. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalytic cycle. |
| Temperature | 80 - 120 °C | Higher temperatures are often needed to overcome the activation energy for less reactive amine or aryl bromide substrates.[14] |
Palladium-Catalyzed Sonogashira Coupling
The Sonogashira coupling is the premier method for forming a C-C bond between an aryl halide and a terminal alkyne, providing access to 6-alkynylquinoline derivatives.[15][16]
Reaction Principle: The standard reaction uses a dual-catalyst system. A palladium complex facilitates the main cross-coupling cycle (oxidative addition, reductive elimination), while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate, which then participates in the transmetalation step.[16] Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts.[15]
Detailed Protocol (Copper-Catalyzed):
-
To a dry Schlenk flask under an inert atmosphere, add 6-bromoquinoline (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (4-10 mol%).[15]
-
Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equiv). The amine acts as both the base and often as a co-solvent.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Workup involves diluting with an organic solvent, washing with water and brine, drying the organic layer, and concentrating.
-
Purify by column chromatography on silica gel.[15]
Other Key Transformations
-
Heck Reaction: This palladium-catalyzed reaction couples 6-bromoquinoline with an alkene to form a substituted alkene, creating a new C-C bond at the 6-position.[17][18][19] The reaction typically involves a palladium catalyst (e.g., Pd(OAc)₂), a base (often a hindered amine like triethylamine), and sometimes a phosphine ligand.[17]
-
Ullmann Condensation: A classical copper-catalyzed reaction that can be used to form C-N, C-O, or C-S bonds.[20] While often requiring harsher conditions (high temperatures) than its palladium-catalyzed counterparts, it remains a useful tool, particularly for forming aryl ethers.[20][21][22]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the quinoline ring is not typically susceptible to direct nucleophilic attack. However, the ring can be "activated" by introducing a strong electron-withdrawing group, such as a nitro (NO₂) group, typically at the C5 position.[23][24] This activation renders the C6 position electron-deficient, facilitating the displacement of the bromide by nucleophiles like morpholine or piperazine.[24][25]
Applications in Research and Development
The derivatives synthesized from 6-bromoquinoline have found broad applications across multiple scientific disciplines.
-
Pharmaceutical Development: The quinoline scaffold is a cornerstone of medicinal chemistry. Derivatives of 6-bromoquinoline are investigated as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][14] For instance, many kinase inhibitors designed for cancer therapy feature functionalized quinoline cores, targeting critical cell signaling pathways like the PI3K/Akt/mTOR pathway.[1] The ability to systematically modify the 6-position allows for fine-tuning of a molecule's binding affinity and selectivity for its biological target.[26]
-
Agrochemicals: 6-Bromoquinoline is an important intermediate in the production of novel fungicides and herbicides.[3][25] The functionalization at the C6 position allows for the creation of diverse molecular libraries that can be screened for potent crop protection activity.[25]
-
Materials Science: The compound is used to create specialized polymers and coatings, where the quinoline moiety can impart properties such as enhanced thermal stability.[3] It is also a precursor for developing fluorescent probes used in biological imaging.[3]
Conclusion
6-Bromoquinoline is far more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its stable quinoline core combined with the synthetically versatile bromine handle makes it an indispensable tool for researchers. The mastery of modern cross-coupling reactions—including the Suzuki, Buchwald-Hartwig, and Sonogashira couplings—unlocks the potential to rapidly generate novel and complex molecular architectures. From developing next-generation therapeutics to engineering advanced materials, 6-bromoquinoline will continue to be a key precursor at the forefront of chemical synthesis.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 6. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [wap.guidechem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. Heck Reaction [organic-chemistry.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 21. byjus.com [byjus.com]
- 22. Ullmann Reaction (Chapter 111) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Promise: A Guide to Investigating the Antimicrobial and Anticancer Potential of Bis(6-Bromoquinoline)sulfate
An In-Depth Technical Guide
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals interested in the systematic evaluation of Bis(6-Bromoquinoline)sulfate. The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its derivatives are known to possess a wide array of biological activities, including significant antimicrobial and anticancer properties.[2][3] The introduction of a bromine substituent and the creation of a dimeric sulfate salt structure in this compound suggest a compound engineered for potentially enhanced efficacy and novel biological interactions. This guide provides the foundational knowledge and detailed experimental frameworks required to rigorously assess its therapeutic potential.
Compound Profile: Synthesis and Physicochemical Rationale
A thorough understanding of the molecule's synthesis and inherent properties is the cornerstone of any drug discovery program. It informs experimental design, from solvent selection in in vitro assays to formulation strategies for in vivo studies.
Synthesis Pathway
The synthesis of this compound logically proceeds from 6-bromoquinoline. This precursor can be synthesized via several established routes, such as the Skraup synthesis using 4-bromoaniline or direct electrophilic bromination of quinoline.[4] The final step involves a classic acid-base reaction where the basic nitrogen of two 6-bromoquinoline molecules reacts with sulfuric acid to form the dimeric sulfate salt.[4]
Figure 1: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties (Predicted and Experimental)
The properties outlined below are critical for predicting the compound's behavior in biological systems. The sulfate group is expected to enhance aqueous solubility compared to the parent 6-bromoquinoline.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Predicted/Known Value | Rationale and Importance for Investigation |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S | Defines exact mass for analytical characterization (e.g., Mass Spectrometry).[5] |
| Molecular Weight | 514.19 g/mol | Influences diffusion rates and membrane permeability; essential for molar concentration calculations.[4] |
| Solubility | Expected to be higher in polar solvents (e.g., DMSO, water) than parent quinoline. | Causality: The ionic sulfate group enhances aqueous solubility. This is critical for preparing stock solutions for biological assays and avoiding compound precipitation. |
| Lipophilicity (LogP) | To be determined experimentally. | Predicts ability to cross biological membranes. A balance is key; too high can lead to toxicity, too low can limit cellular uptake. |
| pKa | To be determined experimentally. | Determines the ionization state at physiological pH (~7.4), which directly impacts target binding and solubility. |
Framework for Antimicrobial Efficacy and Mechanism
Quinolone antibiotics are a cornerstone of antibacterial therapy, primarily acting by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6][7][8] This established precedent makes this compound a compelling candidate for antimicrobial investigation.
Primary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The first-line assessment of any potential antimicrobial is to determine its MIC against a panel of clinically relevant pathogens. The broth microdilution method is a standardized, quantitative, and scalable approach.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Reagents:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Further dilutions should be made in CAMHB, ensuring the final DMSO concentration does not exceed 1% (to avoid solvent-induced toxicity).
-
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.
-
Inoculate into CAMHB and incubate at 37°C until the turbidity matches a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Causality: Using a standardized inoculum from the logarithmic growth phase ensures reproducible results and reflects the activity against a metabolically active bacterial population.
-
Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Assay Plate Preparation:
-
In a sterile 96-well plate, add 50 µL of CAMHB to columns 2-12.
-
Add 100 µL of the highest concentration of the compound (e.g., 256 µg/mL) to column 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process to column 10. Discard the final 50 µL from column 10.
-
Column 11 will serve as the positive control (growth control; no compound). Column 12 will be the negative control (sterility control; no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. The final volume in each well is 100 µL.
-
Add 50 µL of sterile CAMHB to column 12.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by adding a viability indicator like resazurin if needed.
-
Investigating the Mechanism of Action (MoA)
Should the MIC values be promising, the next logical step is to elucidate the mechanism. Based on the quinoline scaffold, several hypotheses can be tested.
Figure 2: Hypothesized antimicrobial mechanisms of action for a quinoline-based compound.
Framework for Anticancer Activity and Pathway Analysis
Quinoline derivatives have demonstrated significant anticancer activity through diverse mechanisms, including cell cycle arrest, apoptosis induction, and inhibition of angiogenesis and key kinases.[2][9][10][11] Studies have specifically shown that bromo-substituted quinolines can exhibit potent antiproliferative and apoptotic effects.[12][13][14]
Primary Screening: In Vitro Cytotoxicity
The MTT assay is a robust, colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability. A low IC₅₀ (half-maximal inhibitory concentration) value is indicative of potent cytotoxic activity.[1]
Protocol 2: MTT Cell Viability Assay
-
Cell Culture and Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HT-29 colon) in their recommended media.
-
Trypsinize and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Causality: Seeding density is critical; too few cells may not yield a detectable signal, while too many can lead to overconfluence and nutrient depletion, confounding the results.
-
-
Compound Treatment:
-
Prepare a dilution series of this compound in complete cell culture medium from a DMSO stock.
-
Replace the existing medium in the wells with 100 µL of medium containing the test compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
Mechanistic Elucidation: Apoptosis Induction
A common mechanism for anticancer agents is the induction of programmed cell death, or apoptosis.[2][12] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around its predetermined IC₅₀ for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes in the dark at room temperature.
-
Causality: Annexin V binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptosis/necrosis).
-
-
Flow Cytometry: Analyze the stained cells immediately. The resulting data will show distinct cell populations:
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Concluding Remarks and Future Directions
This guide provides a validated, step-wise strategy to systematically investigate the antimicrobial and anticancer potential of this compound. The proposed protocols move from broad primary screening to more focused mechanistic studies, a logical progression in early-stage drug discovery. Promising results from these in vitro assays would justify advancing the compound to more complex studies, including:
-
Advanced Mechanistic Studies: Investigating effects on cell cycle progression (via flow cytometry), specific kinase inhibition (using kinase activity assays), and DNA intercalation or topoisomerase inhibition.[9][11]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify key structural motifs responsible for biological activity.
-
In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in appropriate animal models of infection and cancer.
The structural features of this compound, grounded in the rich history of quinoline chemistry, make it a compelling candidate for discovery efforts. A rigorous and methodologically sound investigation is the key to unlocking its full therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 1072944-78-5 [smolecule.com]
- 5. m.molbase.com [m.molbase.com]
- 6. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of Bis(6-Bromoquinoline)sulfate
Abstract
This document provides a comprehensive guide for the synthesis of bis(6-bromoquinoline)sulfate from 6-bromoquinoline. This compound and its derivatives are of significant interest in medicinal chemistry and organic synthesis, serving as versatile intermediates.[1] This application note details the chemical principles, a step-by-step laboratory protocol, safety precautions, and methods for the characterization of the final product. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of this compound.
Introduction
Quinoline scaffolds are fundamental components in a vast array of pharmacologically active molecules.[2] The functionalization of the quinoline ring is a critical strategy in the development of new therapeutic agents. 6-bromoquinoline, in particular, serves as a key precursor for a variety of derivatives with potential antimicrobial and anticancer properties.[1] The synthesis of this compound involves a straightforward acid-base reaction, where two molecules of the basic 6-bromoquinoline react with one molecule of sulfuric acid to form a stable salt.[1] This transformation is often employed to increase the aqueous solubility of the quinoline moiety and to provide a crystalline solid that is easier to handle and purify than the free base. This guide provides a detailed protocol for this synthesis, with an emphasis on the underlying chemical principles and safety considerations.
Reaction Scheme and Mechanism
The synthesis of this compound is predicated on the Lewis basicity of the nitrogen atom within the quinoline ring. The lone pair of electrons on the nitrogen atom readily accepts a proton from a strong acid like sulfuric acid. In this reaction, two equivalents of 6-bromoquinoline are protonated by one equivalent of sulfuric acid, resulting in the formation of the bis(6-bromoquinolinium) sulfate salt.
Reaction:
2 C₉H₆BrN + H₂SO₄ → (C₉H₇BrN)₂SO₄
Mechanism:
The reaction proceeds via a direct proton transfer from sulfuric acid to the nitrogen atom of 6-bromoquinoline. This is a classic acid-base neutralization reaction.[1]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Details | Supplier Recommendation |
| 6-Bromoquinoline (C₉H₆BrN) | Purity ≥97% | Sigma-Aldrich, Thermo Fisher Scientific |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98%, ACS Reagent Grade | Standard laboratory suppliers |
| Diethyl Ether (C₄H₁₀O) | Anhydrous, ACS Reagent Grade | Standard laboratory suppliers |
| Ethanol (C₂H₅OH) | 95% or Absolute | Standard laboratory suppliers |
| Round-bottom flask | Appropriate size for the reaction scale | Standard laboratory glassware |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Ice bath | ||
| Büchner funnel and filter flask | Standard laboratory glassware | |
| pH paper or pH meter | ||
| Rotary evaporator | ||
| Recrystallization dish |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromoquinoline (2.08 g, 10.0 mmol) in 50 mL of anhydrous diethyl ether. Stir the solution at room temperature until the 6-bromoquinoline is completely dissolved.
-
Acid Addition: While stirring vigorously, slowly add a solution of concentrated sulfuric acid (0.49 g, 5.0 mmol, 0.27 mL) in 10 mL of diethyl ether dropwise to the 6-bromoquinoline solution. The addition should be performed carefully to control the exothermic reaction. A white precipitate of this compound will begin to form immediately.
-
Reaction Completion: After the addition is complete, continue to stir the suspension at room temperature for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of the Product: Isolate the white precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with three portions of 10 mL of cold diethyl ether to remove any unreacted 6-bromoquinoline and other impurities.
-
Drying: Dry the purified this compound in a vacuum oven at 50-60 °C to a constant weight.
Purification by Recrystallization
-
Solvent Selection: While a specific solvent system for the recrystallization of this compound is not extensively documented, a polar protic solvent such as ethanol or a mixture of ethanol and water is a logical starting point for salts. The ideal solvent should dissolve the compound when hot but not at room temperature.[3]
-
Procedure:
-
Place the crude this compound in a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (e.g., 95% ethanol) until the solid just dissolves.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | A sharp melting point is indicative of a pure compound. |
| ¹H NMR | The proton NMR spectrum should show characteristic peaks for the 6-bromoquinoline moiety, with potential shifts in the aromatic region due to protonation of the nitrogen. |
| FT-IR | The infrared spectrum should display characteristic peaks for the quinoline ring system and the sulfate anion. |
| Elemental Analysis | The elemental composition should be consistent with the molecular formula C₁₈H₁₄Br₂N₂O₄S. |
Molecular Weight: 514.19 g/mol [1]
Safety and Handling
5.1. Personal Protective Equipment (PPE):
-
Safety goggles, a laboratory coat, and chemical-resistant gloves are mandatory at all times.[4]
5.2. Reagent-Specific Hazards:
-
6-Bromoquinoline: Harmful if swallowed and causes skin and serious eye irritation.[4] May cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood.[4]
-
Concentrated Sulfuric Acid: Highly corrosive and can cause severe skin burns and eye damage. Reacts violently with water. Always add acid to water, never the other way around. Handle with extreme care in a chemical fume hood.
5.3. Product Hazards:
5.4. Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations.
Workflow and Pathway Diagrams
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Reaction Mechanism Pathway
Caption: The acid-base reaction mechanism for the formation of this compound.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 6-bromoquinoline. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for applications in medicinal chemistry and organic synthesis. The provided characterization methods will ensure the identity and purity of the final product.
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of Bis(6-Bromoquinoline)sulfate
This document provides a comprehensive, step-by-step protocol for the synthesis of Bis(6-Bromoquinoline)sulfate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and critical safety information. The synthesis is presented in two primary stages: the preparation of the 6-bromoquinoline precursor via the Skraup synthesis, followed by its conversion to the final sulfate salt.
Introduction
This compound is a chemical compound featuring two 6-bromoquinoline moieties linked through a sulfate group.[1] The quinoline core is a privileged scaffold in medicinal chemistry, and the bromine atom at the 6-position offers a versatile handle for further chemical modifications, making it a valuable building block in drug discovery and organic synthesis.[2] Derivatives of 6-bromoquinoline have shown potential as antimicrobial and anticancer agents.[1][2] The sulfate moiety can enhance the solubility and reactivity of the parent compound.[1] This protocol details a reliable method for its preparation for research and development purposes.
PART 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup synthesis is a classic and effective method for preparing quinolines.[3] The reaction involves heating an aniline (in this case, 4-bromoaniline) with glycerol, sulfuric acid, and an oxidizing agent.[3][4][5][6]
Reaction Mechanism
The Skraup synthesis proceeds through several key steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][5]
-
Michael Addition: The amino group of 4-bromoaniline undergoes a conjugate addition to acrolein.[1][3][5]
-
Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline derivative.[3][5]
-
Oxidation: The dihydroquinoline is then oxidized to the aromatic 6-bromoquinoline.[3][5]
Visualization of the Skraup Synthesis Workflow
Caption: Experimental workflow for the synthesis of 6-bromoquinoline.
Experimental Protocol: 6-Bromoquinoline
Materials & Equipment:
| Reagents | Equipment |
| 4-Bromoaniline[7] | Round-bottom flask with reflux condenser |
| Anhydrous Glycerol[7] | Heating mantle with temperature control |
| Concentrated Sulfuric Acid (98%)[7] | Magnetic stirrer |
| 1-Bromo-4-nitrobenzene (oxidizing agent)[7] | Dropping funnel |
| Toluene[8] | Separatory funnel |
| Sodium Hydroxide or Ammonium Hydroxide solution | Rotary evaporator |
| Anhydrous Sodium Sulfate[3][9] | Vacuum distillation apparatus |
| Deionized Water & Ice | Standard laboratory glassware |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, carefully add concentrated sulfuric acid. To this, add 4-bromoaniline and an oxidizing agent like 1-bromo-4-nitrobenzene.[7] Ferrous sulfate can be added to moderate the otherwise potentially violent reaction.[4][5]
-
Heating and Addition of Glycerol: Heat the mixture with stirring to approximately 140-145°C.[3][8] Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of about one hour, ensuring the temperature is maintained.[3]
-
Reaction: After the addition is complete, maintain the reaction mixture at 140-145°C for an additional 3 hours to ensure the dehydration and cyclization are complete.[8]
-
Work-up and Neutralization: Allow the mixture to cool to room temperature. In a separate large beaker, prepare a mixture of ice and water. Cautiously and slowly, pour the reaction mixture into the ice water with constant stirring.[8] Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide or ammonium hydroxide until the solution is alkaline (pH 8-9).[5][8]
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (three times).[3][8] Combine the organic layers.
-
Drying and Concentration: Dry the combined toluene extracts over anhydrous sodium sulfate.[3][9] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.[3]
-
Purification: The crude product can be purified by vacuum distillation to yield pure 6-bromoquinoline as a light yellow oil or solid.[8]
PART 2: Synthesis of this compound
This stage involves a straightforward acid-base reaction where the basic nitrogen atom of the 6-bromoquinoline is protonated by sulfuric acid to form the corresponding sulfate salt.[1]
Reaction Mechanism
The formation of the salt is an acid-base reaction. The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a Lewis base, accepting a proton from the strong acid, sulfuric acid. Two equivalents of the protonated 6-bromoquinolinium cation then associate with the sulfate dianion to form the final product.[1]
Visualization of the Sulfation Reaction
Caption: Formation of this compound from 6-bromoquinoline.
Experimental Protocol: this compound
Materials & Equipment:
| Reagents | Equipment |
| 6-Bromoquinoline | Beaker or Erlenmeyer flask |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer |
| Ethanol or other suitable solvent | Pipettes |
| Diethyl ether (for precipitation) | Filtration apparatus (Büchner funnel) |
Procedure:
-
Dissolution: Dissolve two molar equivalents of purified 6-bromoquinoline in a suitable solvent, such as ethanol, in a beaker with stirring.
-
Acid Addition: While stirring, slowly and carefully add one molar equivalent of concentrated sulfuric acid to the 6-bromoquinoline solution. This reaction is exothermic, and the addition should be done cautiously.
-
Precipitation: The sulfate salt may precipitate directly from the solution upon addition of the acid. If not, continue stirring for a period (e.g., 30 minutes) at room temperature. The product can often be precipitated by adding an anti-solvent like diethyl ether.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting material.
-
Drying: Dry the resulting white or off-white solid under vacuum to obtain the final product, this compound. The product can be further purified by recrystallization if necessary.[1]
Safety and Handling Precautions
6-Bromoquinoline:
-
Hazards: Harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10][11] It can cause serious eye damage.
-
Precautions: Wear protective gloves, clothing, and eye/face protection.[10][11] Use only in a well-ventilated area or under a fume hood.[10] Avoid breathing dust or vapors.[10]
-
First Aid: In case of contact with skin, wash with plenty of soap and water.[10] If in eyes, rinse cautiously with water for several minutes.[10] If inhaled, remove the person to fresh air.[10][11]
Concentrated Sulfuric Acid:
-
Hazards: Extremely corrosive and can cause severe chemical and thermal burns upon contact.[12] It reacts violently with water.
-
Precautions: Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[12][13][14] Always work in a well-ventilated fume hood.[13] Crucially, always add acid to water, never the other way around, to manage the exothermic reaction. [13][15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like bases and organic compounds.[13]
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. 6-Bromoquinoline | 5332-25-2 [chemicalbook.com]
- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. ehs.com [ehs.com]
- 13. westlab.com.au [westlab.com.au]
- 14. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 15. CCOHS: Sulfuric Acid [ccohs.ca]
Purification of Bis(6-Bromoquinoline)sulfate by Recrystallization: An Application Note and Protocol
Abstract
This comprehensive application note provides a detailed protocol for the purification of Bis(6-Bromoquinoline)sulfate via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple list of steps to explain the underlying scientific principles governing the purification process. By understanding the causality behind each experimental choice, researchers can effectively adapt and troubleshoot the protocol to achieve high-purity this compound, a critical intermediate in various synthetic and pharmaceutical applications. This document outlines single-solvent and mixed-solvent recrystallization strategies, methods for impurity identification, and a systematic workflow to ensure a self-validating and reproducible purification system.
Introduction: The Rationale for High-Purity this compound
This compound is a significant heterocyclic compound with applications in medicinal chemistry and organic synthesis.[1] Its utility as a precursor for more complex molecules necessitates a high degree of purity. The synthesis of this compound, typically involving the reaction of 6-bromoquinoline with a sulfating agent, can result in a crude product containing unreacted starting materials, isomeric byproducts, and other process-related impurities.[1] These impurities can interfere with downstream reactions, compromise biological assays, and affect the final product's quality and safety.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out in a pure form, while the impurities remain dissolved in the mother liquor.[2]
This guide provides a robust framework for the recrystallization of this compound, emphasizing the critical thinking and scientific reasoning required for successful implementation.
Understanding the Physicochemical Properties of this compound and its Precursor
A successful recrystallization strategy is predicated on a thorough understanding of the physicochemical properties of the target compound and its potential impurities.
| Property | 6-Bromoquinoline (Precursor/Impurity) | This compound (Product) |
| Molecular Formula | C₉H₆BrN | C₁₈H₁₄Br₂N₂O₄S |
| Molecular Weight | 208.05 g/mol | 514.19 g/mol |
| Appearance | Light brown or light yellow liquid/solid | Solid (Expected) |
| Melting Point | 19 - 24 °C | Not readily available |
| Solubility | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[3] | Good solubility in polar solvents like ethanol, methanol, and water.[1] |
The key takeaway from this data is the difference in polarity and solubility between the precursor, 6-bromoquinoline, and the product, this compound. The sulfate salt is significantly more polar, which is a critical factor in solvent selection.
Experimental Workflow for Recrystallization
The following diagram illustrates the logical progression of the recrystallization process for this compound.
References
Application Notes & Protocols for Protein Gel Staining with Bis(6-Bromoquinoline)sulfate
For Researchers, Scientists, and Drug Development Professionals
A Novel Fluorometric Approach to Protein Visualization in Proteomics
In the landscape of proteomics, the sensitive and accurate detection of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a critical step. While classic colorimetric stains like Coomassie Brilliant Blue and silver staining have been mainstays, fluorescent staining methods have gained prominence due to their superior sensitivity, broader linear dynamic range, and compatibility with downstream applications such as mass spectrometry.[1][2] This document introduces Bis(6-Bromoquinoline)sulfate as a potent fluorescent stain for in-gel protein detection and provides a comprehensive guide to its application.
The quinoline moiety, a heterocyclic aromatic compound, is known for its intrinsic fluorescence, which can be tailored by chemical modification.[3] this compound, with its dual bromo-substituents and a sulfate group to enhance solubility, presents a promising new tool for researchers.[4] This application note will detail the proposed mechanism of action, provide a step-by-step protocol for its use, and offer a comparative analysis against standard staining techniques.
Proposed Mechanism of Action: A Multi-faceted Interaction
The precise mechanism of interaction between this compound and proteins is likely a combination of non-covalent interactions, characteristic of many fluorescent dyes. The planar quinoline rings are capable of intercalating into hydrophobic pockets of proteins, which are exposed during the SDS-PAGE denaturation process. This sequestration into a non-polar environment can significantly enhance the quantum yield of the fluorophore, leading to a strong fluorescent signal upon excitation.
Furthermore, the nitrogen atom within the quinoline ring and the sulfate group can participate in electrostatic interactions with charged amino acid residues. The bromine substituents may also contribute to halogen bonding with protein functional groups. This multi-point interaction would lead to a stable and specific binding to proteins over the gel matrix, resulting in a high signal-to-noise ratio.
Caption: Proposed binding interactions of this compound with a denatured protein.
Experimental Protocol: Staining with this compound
This protocol is designed for standard 1 mm thick SDS-PAGE gels. For thicker gels, incubation times and solution volumes may need to be optimized.
Reagents and Materials:
-
Fixation Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 1X this compound solution. Prepare from a 1000X stock solution in a suitable solvent (e.g., DMSO or DMF). The optimal concentration should be determined empirically, but a starting point of 1 µM is recommended.
-
Wash Solution: 10% (v/v) ethanol in deionized water.
-
Destain Solution (Optional): 0.1% (w/v) Tween 20 in deionized water.
-
Clean polypropylene or glass trays.
-
Orbital shaker.
-
Fluorescence imaging system with appropriate excitation and emission filters.
Staining Procedure:
Caption: Step-by-step workflow for protein gel staining with this compound.
Step-by-Step Methodology:
-
Fixation: Following electrophoresis, carefully remove the gel from the cassette and place it in a clean tray. Add a sufficient volume of Fixation Solution to fully immerse the gel. Incubate on an orbital shaker for 1 hour at room temperature. This step is crucial for precipitating the proteins within the gel matrix, preventing their diffusion.[5]
-
Washing: Discard the Fixation Solution and wash the gel with deionized water for 15 minutes on an orbital shaker. This removes residual SDS that might interfere with staining.
-
Staining: Decant the water and add the 1X this compound Staining Solution. Ensure the gel is completely covered. Protect the tray from light (e.g., by covering with aluminum foil) and incubate on an orbital shaker for 1-2 hours at room temperature.
-
Washing: Remove the staining solution and wash the gel with the Wash Solution for 15 minutes. Repeat this wash step with fresh Wash Solution for another 15 minutes to reduce background fluorescence.
-
Optional Destaining: For gels with high background, an optional destaining step can be performed. Replace the wash solution with the Destain Solution and agitate for 10 minutes.[6]
-
Imaging: The stained gel can now be visualized using a fluorescence imaging system. The optimal excitation and emission wavelengths for this compound should be determined empirically, but a starting point would be in the UV to blue light range for excitation and blue to green range for emission, typical for quinoline derivatives.[3]
Comparative Analysis and Performance
To provide context for the utility of this compound, a comparison with established protein staining methods is presented below.
| Feature | This compound (Predicted) | Coomassie Brilliant Blue | Silver Staining | SYPRO Ruby |
| Sensitivity | High (low ng range) | Moderate (25-100 ng)[7] | Very High (<1 ng)[6] | High (1-2 ng)[8] |
| Linear Dynamic Range | Wide (2-3 orders of magnitude) | Narrow (1 order of magnitude) | Narrow, non-linear | Wide (3-4 orders of magnitude)[1] |
| Protocol Time | 2-4 hours | 1-2 hours (fast protocols available) | 1.5-3 hours | 3-5 hours (or overnight)[8] |
| MS Compatibility | Expected to be high | Good | Poor (due to crosslinking)[6] | Excellent[8] |
| Ease of Use | Simple, multi-step protocol | Very simple | Complex, requires careful timing | Simple, multi-step protocol |
| Reversibility | Likely reversible with extensive washing | Reversible | Not reversible | Reversible |
Advantages of this compound:
-
High Sensitivity: Expected to detect low nanogram amounts of protein, comparable to other fluorescent dyes.[8]
-
Quantitative Accuracy: A broad linear dynamic range allows for more accurate protein quantification compared to colorimetric methods.[1]
-
Mass Spectrometry Compatibility: As a non-covalent stain, it is anticipated to be fully compatible with downstream protein identification by mass spectrometry.
-
Simplified Protocol: The protocol avoids the lengthy destaining steps often required for Coomassie staining and the complex chemical reactions of silver staining.
Troubleshooting
-
High Background:
-
Increase the duration or number of post-staining wash steps.
-
Utilize the optional destaining step.
-
Ensure the purity of the deionized water used.
-
-
Weak or No Signal:
-
Increase the concentration of the this compound in the staining solution.
-
Increase the staining time.
-
Ensure the imaging system's excitation and emission filters are appropriate for the dye.
-
-
Speckled or Uneven Staining:
-
Ensure the gel is fully submerged and agitated during all steps.
-
Filter the staining solution before use if particulate matter is observed.
-
Conclusion
This compound presents itself as a valuable addition to the proteomics toolkit for in-gel protein detection. Its predicted high sensitivity, broad dynamic range, and compatibility with mass spectrometry make it an attractive alternative to traditional staining methods. The straightforward protocol offers a balance of speed and performance, empowering researchers in their protein analysis workflows. As with any new reagent, optimization of the provided protocol for specific experimental conditions is encouraged to achieve the best possible results.
References
- 1. bio-rad.com [bio-rad.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 1072944-78-5 [smolecule.com]
- 5. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 6. Protein Gel Staining Methods | Thermo Fisher Scientific - UK [thermofisher.com]
- 7. bio.licor.com [bio.licor.com]
- 8. bio-rad.com [bio-rad.com]
The Strategic Application of Bis(6-Bromoquinoline)sulfate in Modern Organic Synthesis
Abstract
This comprehensive guide delineates the strategic utility of Bis(6-Bromoquinoline)sulfate in the realm of organic synthesis. While not typically employed as a direct catalyst or reagent in synthetic transformations, its significance lies in its role as a stable, solid, and easily handleable precursor to the versatile building block, 6-bromoquinoline. This document provides an in-depth exploration of its synthesis, characterization, and, most critically, its application as a source of 6-bromoquinoline for subsequent high-value synthetic operations. Detailed protocols for the preparation of this compound, the liberation of free 6-bromoquinoline, and its subsequent utilization in key transformations such as palladium-catalyzed cross-coupling and nitration-SNAr reactions are presented. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the practical advantages of this quinolinium salt in their synthetic campaigns.
Introduction: A Perspective on Quinolinium Salts in Synthesis
Quinoline scaffolds are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of robust and efficient synthetic routes to functionalized quinolines is of paramount importance. While a plethora of methods exist for the synthesis and derivatization of quinolines, the practical aspects of handling starting materials—such as their physical state, stability, and ease of purification—are crucial considerations in both academic and industrial settings.
This compound emerges as a compound of strategic interest in this context. It is the sulfate salt of the synthetically pivotal intermediate, 6-bromoquinoline.[2] The formation of this salt transforms the often liquid or low-melting solid 6-bromoquinoline into a stable, high-melting, crystalline solid that is more amenable to purification and long-term storage.[2] This guide will illuminate the practical applications of this compound, positioning it as a valuable precursor in the synthetic chemist's toolbox.
Physicochemical Properties and Synthesis
This compound is formed through a straightforward acid-base reaction between two equivalents of 6-bromoquinoline and one equivalent of sulfuric acid.[2] The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a Lewis base, accepting a proton from sulfuric acid to form the quinolinium cation.[2]
Synthesis Protocol: Preparation of this compound
This protocol details the synthesis of this compound from 6-bromoquinoline.
Materials:
-
6-Bromoquinoline (2.08 g, 10 mmol)
-
Ethanol (20 mL)
-
Sulfuric acid, 2M (2.5 mL, 5 mmol)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 6-bromoquinoline in ethanol in a round-bottom flask with stirring.
-
Slowly add the 2M sulfuric acid solution dropwise to the ethanolic solution of 6-bromoquinoline.
-
A precipitate will begin to form. Continue stirring at room temperature for 1 hour to ensure complete salt formation.
-
Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, washing with cold ethanol and then diethyl ether.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
Data Summary:
| Property | Value |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S |
| Molecular Weight | 514.19 g/mol |
| CAS Number | 1072944-78-5 |
| Appearance | White to off-white crystalline solid |
Core Application: A Stable Source for 6-Bromoquinoline
The primary application of this compound is its use as a stable solid precursor from which 6-bromoquinoline can be readily liberated. This is particularly advantageous for reactions that are sensitive to impurities that may be present in aged or less pure batches of 6-bromoquinoline.
Protocol for Liberation of 6-Bromoquinoline
Materials:
-
This compound (5.14 g, 10 mmol)
-
Sodium carbonate solution, 10% aqueous (w/v)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound in water (50 mL).
-
Slowly add the 10% sodium carbonate solution with stirring until the pH of the solution is >9, ensuring the complete neutralization of the salt.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield pure 6-bromoquinoline.
Synthetic Utility of Liberated 6-Bromoquinoline
Once liberated, 6-bromoquinoline is a versatile intermediate amenable to a wide range of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and functionalization via electrophilic aromatic substitution.[3]
Application in Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position of the quinoline ring is well-suited for palladium-catalyzed C-C bond formation.[4] The Suzuki-Miyaura coupling provides a powerful method for the synthesis of 6-arylquinolines, which are prevalent motifs in medicinal chemistry.
Protocol: Suzuki-Miyaura Coupling of 6-Bromoquinoline with Phenylboronic Acid
Materials:
-
6-Bromoquinoline (from protocol 3) (208 mg, 1.0 mmol)
-
Phenylboronic acid (146 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol)
-
2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, phenylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-phenylquinoline.
Application in Nitration and Nucleophilic Aromatic Substitution (SNAr)
6-Bromoquinoline can be functionalized through electrophilic nitration. The introduction of a strongly electron-withdrawing nitro group at the 5-position activates the adjacent C-Br bond towards nucleophilic aromatic substitution, opening a pathway to a variety of 6-substituted-5-nitroquinolines.[5]
Protocol 1: Synthesis of 6-Bromo-5-nitroquinoline
Materials:
-
6-Bromoquinoline (from protocol 3) (1.0 g)
-
Concentrated Sulfuric acid (H₂SO₄) (10 mL)
-
Concentrated Nitric acid (HNO₃) (1.5 mL)
-
Ice
-
10% Sodium carbonate solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Cool 10 mL of sulfuric acid to 0 °C in an ice bath.
-
Slowly add 1.0 g of 6-bromoquinoline with stirring.[3]
-
Prepare a nitrating mixture of 1.5 mL of nitric acid and 1.5 mL of sulfuric acid, and cool it.
-
Add the nitrating mixture dropwise to the 6-bromoquinoline solution, maintaining the temperature below 5 °C.[3]
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with 10% sodium carbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 6-bromo-5-nitroquinoline.
Protocol 2: SNAr with Morpholine
Materials:
-
6-Bromo-5-nitroquinoline (from protocol 4.2.1) (253 mg, 1.0 mmol)
-
Morpholine (1.2 mmol)
-
Solvent (e.g., DMSO or DMF)
-
Microwave reactor (optional)
Procedure:
-
In a reaction vessel, combine 6-bromo-5-nitroquinoline and morpholine in a suitable solvent.
-
Heat the mixture. A microwave reactor at 90-120 °C for 30 minutes can be effective.[5]
-
After cooling, purify the crude product by column chromatography to obtain 6-morpholinyl-5-nitroquinoline.
Conclusion
This compound serves as a strategically important compound in organic synthesis. Its value is not derived from direct participation in reactions, but from its utility as a stable, solid, and purifiable precursor to the highly versatile 6-bromoquinoline. By leveraging the protocols outlined in this guide, researchers can effectively utilize this compound to streamline their synthetic workflows, ensuring a reliable source of high-purity 6-bromoquinoline for the construction of complex molecular architectures. The presented methodologies for subsequent cross-coupling and SNAr reactions underscore the downstream value generated from this practical starting material.
References
The 6-Bromoquinoline Scaffold: A Versatile Platform for Advanced Fluorescent Probe Development
Introduction: Unlocking Sensing and Imaging Potential with 6-Bromoquinoline
For researchers, medicinal chemists, and professionals in drug development, the quest for precise and sensitive molecular tools is perpetual. Fluorescent probes, in particular, have emerged as indispensable assets for visualizing and quantifying biological and chemical processes in real-time.[1] Among the diverse heterocyclic systems used to construct these probes, the quinoline core stands out for its intrinsic fluorescence and amenability to chemical modification.[2] This guide focuses on the unique advantages of a specific derivative, 6-bromoquinoline, as a foundational building block for a new generation of high-performance fluorescent probes.
The strategic placement of a bromine atom at the 6-position of the quinoline ring is the key to its versatility. This halogen serves as a highly efficient "handle" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, enabling the facile introduction of diverse recognition moieties and photophysical tuning groups.[3][4] This modular design approach allows for the rational construction of probes with tailored specificities for a wide range of analytes, including metal ions, reactive oxygen species, and other biologically significant molecules.[2][3] The resulting 6-bromoquinoline-derived probes often exhibit desirable photophysical properties, including high quantum yields, large Stokes shifts, and emission profiles spanning the visible spectrum, making them ideal candidates for sophisticated imaging applications.[3]
This document provides a comprehensive overview of the design principles, detailed synthetic protocols, and application methodologies for the development of fluorescent probes from 6-bromoquinoline derivatives.
The Modular Design of 6-Bromoquinoline-Based Probes: A Framework for Rational Engineering
The design of fluorescent probes from 6-bromoquinoline typically follows a modular architecture comprising three essential components: the fluorophore, the recognition moiety, and the linker. This "fluorophore-linker-receptor" model allows for the independent optimization of each component to achieve the desired sensing properties.
-
The Fluorophore: The 6-bromoquinoline core itself serves as the fundamental fluorescent reporter. Its electronic properties, and thus its fluorescence characteristics, can be modulated by the substituents attached to it.
-
The Recognition Moiety (Receptor): This is the component responsible for selectively interacting with the target analyte. The choice of recognition moiety dictates the probe's specificity. For instance, chelating agents like picolinamine can be incorporated to bind metal ions such as Zn²⁺.
-
The Linker: The linker connects the recognition moiety to the fluorophore. Its structure can influence the communication between the receptor and the fluorophore, affecting the signaling mechanism.
The sensing mechanism of these probes often relies on processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).[5] Upon binding of the analyte to the recognition moiety, the electronic communication between the receptor and the fluorophore is altered, leading to a measurable change in the fluorescence output, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength.
Caption: Modular design and sensing mechanism of a fluorescent probe.
Synthesis of 6-Bromoquinoline-Derived Fluorescent Probes: A Detailed Protocol
This section provides a representative, two-part protocol for the synthesis of a fluorescent probe for zinc ions, starting from the commercially available 4-bromoaniline to first synthesize the 6-bromoquinoline scaffold, followed by its elaboration into a functional probe.
Part 1: Synthesis of the 6-Bromoquinoline Scaffold via Skraup Reaction
The Skraup reaction is a classic and robust method for quinoline synthesis.[6]
Reaction Scheme:
4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline
Materials and Equipment:
-
4-Bromoaniline
-
Anhydrous glycerol
-
Concentrated sulfuric acid (H₂SO₄)
-
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene; use with extreme caution and appropriate safety measures)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add concentrated sulfuric acid to 4-bromoaniline with cooling and stirring. Add the oxidizing agent to this mixture.
-
Heating and Addition of Glycerol: Heat the mixture with vigorous stirring to 140-145°C.[6] Once the temperature has stabilized, add anhydrous glycerol dropwise from the dropping funnel over a period of about 30 minutes, ensuring the temperature does not exceed 150°C.
-
Reaction Completion: After the addition of glycerol is complete, continue heating the reaction mixture at 140-145°C for an additional 3-4 hours. The reaction mixture will become dark and viscous.
-
Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a large beaker containing crushed ice and water. Neutralize the acidic solution by the slow addition of a concentrated NaOH solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x 50 mL).[6] Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[6] Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 6-bromoquinoline.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization: The identity and purity of the synthesized 6-bromoquinoline should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of a 6-Bromoquinoline-Based Zinc Probe via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a "turn-on" fluorescent zinc probe by coupling 6-bromoquinoline with a boronic acid derivative of a zinc-chelating moiety.
Reaction Scheme:
6-Bromoquinoline + (Recognition Moiety)-Boronic Acid --(Pd Catalyst, Base)--> 6-(Recognition Moiety)-Quinoline (Final Probe)
Materials and Equipment:
-
6-Bromoquinoline (synthesized in Part 1)
-
A suitable arylboronic acid containing a zinc-chelating group (e.g., a derivative of picolinamine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard Schlenk line equipment
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 6-bromoquinoline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).[4]
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition and Reaction: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.[4] Heat the reaction mixture to 80-100°C and stir under the inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by silica gel column chromatography to yield the final fluorescent probe.
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and its photophysical properties should be evaluated.
Caption: General synthetic workflow for 6-bromoquinoline-based fluorescent probes.
Characterization and Application Protocols
Protocol for Photophysical Characterization
A thorough understanding of the probe's photophysical properties is essential for its effective application.
Materials and Equipment:
-
The synthesized fluorescent probe
-
High-purity solvents (e.g., DMSO, ethanol, buffer solutions)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the probe (e.g., 1-10 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare a dilute working solution (e.g., 1-10 µM) in the desired buffer for analysis.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum of the working solution to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence Spectroscopy: Record the fluorescence emission spectrum by exciting the solution at its λ_abs. Determine the maximum emission wavelength (λ_em).
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) should be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) can be calculated from the absorption spectrum using the Beer-Lambert law.
General Protocol for Metal Ion Sensing
This protocol outlines the steps to evaluate the performance of a 6-bromoquinoline-based probe for detecting a specific metal ion.
Materials and Equipment:
-
Stock solution of the fluorescent probe in DMSO.
-
Stock solutions of various metal ion salts (e.g., ZnCl₂, CuCl₂, NiCl₂, etc.) in deionized water.
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Baseline Measurement: Prepare a working solution of the probe in the buffer and record its fluorescence spectrum.[7]
-
Titration: Gradually add increasing concentrations of the target metal ion stock solution to the probe solution. After each addition, allow the solution to equilibrate and record the fluorescence spectrum.[7]
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit and binding constant (K_d).
-
Selectivity Assessment: Repeat the experiment with other metal ions at the same concentration to evaluate the probe's selectivity.[7]
| Probe Derivative | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Detection Limit | Reference |
| QP2 | Zn²⁺ | 375 | 558 | - | 17.7 nM | [2] |
| QLSA | Zn²⁺ | - | - | - | 21 nM | [8] |
| TQ | Zn²⁺ | - | 517.5 | - | 69.5 nM | |
| QCPCH | Zn²⁺ | - | - | - | 72 nM | [5] |
Note: The data presented are representative examples from the literature for quinoline-based zinc probes and may vary depending on the specific molecular structure and experimental conditions.
Protocol for Live-Cell Imaging
The ability to visualize analytes within living cells is a key application of these probes.
Materials and Equipment:
-
The fluorescent probe
-
Cell culture medium (e.g., DMEM)
-
A suitable cell line (e.g., HeLa cells)
-
Confocal fluorescence microscope
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Culture the chosen cell line on glass-bottom dishes suitable for microscopy.
-
Probe Loading: Prepare a working solution of the fluorescent probe in the cell culture medium. The optimal concentration needs to be determined empirically but is often in the low micromolar range.
-
Incubation: Replace the culture medium in the dishes with the probe-containing medium and incubate the cells for a specific period (e.g., 30-60 minutes) at 37°C and 5% CO₂.
-
Washing: After incubation, wash the cells with PBS to remove any excess, unbound probe.
-
Imaging: Image the cells using a confocal fluorescence microscope with the appropriate excitation and emission filters for the probe.
-
Analyte Detection: To visualize the probe's response to an intracellular analyte, cells can be co-incubated with the probe and a cell-permeable form of the analyte (e.g., a zinc ionophore like pyrithione followed by ZnCl₂ for zinc detection).
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of a novel anthracene-based fluorescent probe through the application of the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A benzothiazole-modified quinoline Schiff base fluorescent probe for selective detection of Zn2+ ions, DFT studies and its application in live cell imaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Bis(6-Bromoquinoline)sulfate
Introduction: The Strategic Importance of the Quinoline Scaffold and the Utility of Bis(6-Bromoquinoline)sulfate
The quinoline moiety is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of therapeutic agents with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoline ring system is therefore a critical endeavor in the development of new chemical entities. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile synthetic methodologies for forging carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient pathway to novel quinoline derivatives.[6][7][8]
This technical guide focuses on the application of this compound as a robust and convenient starting material for a range of palladium-catalyzed cross-coupling reactions. While many protocols utilize 6-bromoquinoline directly, its sulfate salt offers potential advantages in terms of stability, ease of handling as a solid, and simplified purification of the precursor. In the presence of a base, a standard component of most cross-coupling reaction mixtures, this compound readily provides two equivalents of 6-bromoquinoline for subsequent reaction, making it an excellent and practical substrate for library synthesis and process development.
Understanding the Reactivity of this compound
This compound is the salt formed from two molecules of the weakly basic 6-bromoquinoline and one molecule of sulfuric acid. In the context of a palladium-catalyzed cross-coupling reaction, which is typically conducted in the presence of a base, the salt will dissociate to generate the active 6-bromoquinoline substrate in situ.
Dissociation of this compound: (C₉H₆BrN)₂·H₂SO₄ + 2 Base → 2 C₉H₆BrN + [BaseH]₂SO₄
This initial acid-base neutralization is a critical consideration in designing the experimental protocol, as a sufficient excess of the base must be employed to both liberate the 6-bromoquinoline and to participate in the catalytic cycle of the cross-coupling reaction itself (e.g., in the transmetalation step of the Suzuki reaction).
General Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical workflow for utilizing this compound in a palladium-catalyzed cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. nobelprize.org [nobelprize.org]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
Application Note & Protocol: Bis(6-Bromoquinoline)sulfate in Pharmaceutical Synthesis
Abstract
This comprehensive guide details the synthesis, characterization, and application of Bis(6-Bromoquinoline)sulfate, a pivotal intermediate in contemporary pharmaceutical development. The quinoline scaffold is a cornerstone in medicinal chemistry, and the strategic placement of a bromine atom at the 6-position offers a versatile handle for constructing complex, biologically active molecules.[1][2] This document provides researchers, scientists, and drug development professionals with a robust framework, encompassing detailed experimental protocols, causality-driven explanations, and in-depth analytical methodologies. We will explore the synthesis of the precursor 6-bromoquinoline, its conversion to the sulfate salt, and subsequent utility in the synthesis of pharmacologically relevant compounds.
Introduction: The Strategic Importance of this compound
Quinoline and its derivatives are fundamental structural motifs in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][4] The introduction of a bromine atom at the 6-position of the quinoline ring creates a key intermediate, 6-bromoquinoline, which serves as a versatile building block for further molecular elaboration.[1][5] This functionalization is critical for modulating the therapeutic properties of the resulting compounds.[3]
This compound, the sulfate salt of 6-bromoquinoline, offers distinct advantages in pharmaceutical synthesis. The salt form often enhances solubility and stability, facilitating easier handling and more consistent reaction kinetics compared to the free base.[6] This intermediate is particularly valuable in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.[2][6] The bromine atom acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.[5]
This guide will provide a detailed exploration of the synthesis of this compound, its rigorous analytical characterization, and its application as a precursor in the synthesis of advanced pharmaceutical intermediates.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound and its precursor, 6-bromoquinoline, is essential for its effective use in synthesis, purification, and formulation.[7]
Table 1: Physicochemical Properties
| Property | This compound | 6-Bromoquinoline |
| CAS Number | 1072944-78-5[8] | 5332-25-2[5] |
| Molecular Formula | C₁₈H₁₄Br₂N₂O₄S[6] | C₉H₆BrN[5] |
| Molecular Weight | 514.19 g/mol [6] | 208.05 g/mol [5] |
| Appearance | Typically a solid | Light brown or light yellow liquid/solid[5] |
| Melting Point | Not specified | 19 - 24 °C[5] |
| Boiling Point | Not applicable | 116 °C at 6 mmHg[5] |
| Solubility | Enhanced solubility due to sulfate moiety[6] | Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF[5] |
Synthesis Protocols: From Precursor to Pharmaceutical Intermediate
The synthesis of this compound is a two-stage process: the synthesis of the 6-bromoquinoline precursor followed by its conversion to the sulfate salt.
Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
The Skraup reaction is a classic and efficient method for preparing quinolines from anilines.[5][9] This protocol details the synthesis of 6-bromoquinoline starting from 4-bromoaniline.
Reaction Scheme:
4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> 6-Bromoquinoline[9]
Causality Behind Experimental Choices:
-
Sulfuric Acid: Acts as both a dehydrating agent for glycerol to form acrolein and as a catalyst for the cyclization step.[9]
-
Oxidizing Agent: Necessary to oxidize the dihydroquinoline intermediate to the aromatic 6-bromoquinoline.[9]
-
Controlled Temperature: The reaction is exothermic; maintaining the temperature at 140-145°C is crucial for controlling the reaction rate and preventing unwanted side products.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Initial Mixture: Charge the flask with 4-bromoaniline and concentrated sulfuric acid. An optional catalyst like potassium iodide can be added.[9]
-
Heating: Heat the mixture with stirring to a stable temperature of 140-145°C.[9]
-
Glycerol Addition: Add anhydrous glycerol dropwise from the dropping funnel, ensuring the temperature does not exceed the set range.[9]
-
Reaction and Dehydration: After the addition is complete, continue heating at 140-145°C for approximately 3 hours to ensure complete reaction.[9]
-
Quenching and Neutralization: Cool the mixture to room temperature and carefully pour it into a beaker of ice water with constant stirring. Neutralize the acidic solution slowly with an ammonia or sodium hydroxide solution to a pH of 6-7.[9]
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3x volumes).[9]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator to obtain the crude 6-bromoquinoline.[9]
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 150-155°C under 15 mmHg.[9]
Protocol 2: Formation of this compound
The formation of the sulfate salt is a straightforward acid-base reaction.[6]
Reaction Mechanism:
This reaction involves the protonation of the basic nitrogen atom of the quinoline ring by sulfuric acid.[6] The lone pair of electrons on the nitrogen acts as a Lewis base, accepting a proton from the sulfuric acid to form a quinolinium cation.[6]
Step-by-Step Methodology:
-
Dissolution: Dissolve two equivalents of purified 6-bromoquinoline in a suitable organic solvent.
-
Acid Addition: Slowly add one equivalent of concentrated sulfuric acid to the solution with stirring.
-
Precipitation: The this compound salt will precipitate out of the solution.
-
Isolation and Purification: The product is typically purified through recrystallization or chromatography to achieve high purity suitable for pharmaceutical applications.[6]
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Analytical Characterization for Quality Control
Ensuring the purity and structural integrity of this compound is paramount for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.[10]
Table 2: Analytical Techniques for Characterization
| Analytical Technique | Purpose | Typical Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities.[5] | Expected aromatic proton signals in the range of 7.5-9.0 ppm for the quinoline core. Aromatic carbon signals typically appear between 120-150 ppm.[10] |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation pattern.[10] | The presence of a bromine atom will result in a characteristic isotopic pattern.[5] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[1][11] | A reverse-phase C18 column is suitable. Purity is determined by the area percentage of the main peak.[1] |
| Infrared (IR) Spectroscopy | Functional group identification.[5] | Characteristic peaks for aromatic C-H and C=N stretching. |
Protocol 3: HPLC Purity Analysis
A reverse-phase HPLC method is a robust technique for determining the purity of quinoline derivatives.[1]
Instrumentation and Conditions:
-
System: Standard HPLC with a UV-Vis detector.[1]
-
Column: C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[1]
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.[1]
Applications in Pharmaceutical Synthesis
This compound serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[2][6] The 6-bromo position is particularly amenable to further functionalization through reactions like nitration and cross-coupling.
Downstream Synthesis: An Example Pathway
A common synthetic strategy involves the nitration of the 6-bromoquinoline core to introduce a nitro group, which can then be further modified.[3]
Caption: A generalized downstream synthetic pathway from this compound.
The introduction of a nitro group, often at the 5-position, activates the bromine atom for nucleophilic aromatic substitution (SNAr), providing a route to a diverse range of derivatives.[3]
Safety and Handling
Bromoquinoline derivatives are classified as hazardous and require careful handling in a well-ventilated area or chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14]
-
Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12][14]
-
Skin and Eye Contact: Causes skin and serious eye irritation.[14][15] In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12][13]
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[13][14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[12]
Conclusion
This compound is a highly valuable and versatile intermediate in the field of pharmaceutical synthesis. Its stable salt form and the reactive bromine handle at the 6-position provide medicinal chemists with a powerful tool for the construction of complex and novel drug candidates. The detailed protocols and analytical methods presented in this guide offer a comprehensive resource for researchers and drug development professionals, ensuring the efficient and safe utilization of this important building block. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of new therapeutic agents.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy this compound | 1072944-78-5 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [biogen.es]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated Stability-Indicating HPLC Method for the Purity Analysis of Bis(6-Bromoquinoline)sulfate
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for Bis(6-Bromoquinoline)sulfate. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure to assess the quality of this active pharmaceutical ingredient (API). The protocol detailed herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring high standards of accuracy, precision, and specificity.[1][2][3]
Introduction: The Imperative for Purity Analysis
This compound is a quinoline derivative of significant interest in pharmaceutical research. The purity of an API is a critical quality attribute that directly impacts its safety and efficacy.[4][5][6] The presence of impurities, whether arising from the synthetic process or degradation, can introduce toxicity or alter the intended pharmacological effect.[4][6] Therefore, a validated, stability-indicating analytical method is essential to ensure that the quality of this compound meets stringent regulatory standards.[5][7]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical purity analysis due to its high resolution, sensitivity, and reproducibility.[8][9][10] This document provides a comprehensive guide to a method specifically developed for this compound, offering detailed protocols from sample preparation to data analysis.
Chromatographic Method & Rationale
The selection of chromatographic conditions is paramount for achieving optimal separation of the main analyte from potential impurities and degradation products.
Rationale for Method Component Selection
-
Stationary Phase (Column): A C18 reversed-phase column is chosen for its versatility and proven efficacy in separating a wide range of organic molecules, including heterocyclic compounds like quinolines.[10][11] The nonpolar stationary phase provides excellent retention for the moderately nonpolar this compound.
-
Mobile Phase: A gradient elution using a mixture of acidified water and acetonitrile is employed.
-
Solvent A (Aqueous): 0.1% Formic Acid in Water. The acid modifier is crucial for protonating residual silanols on the silica-based column, which minimizes peak tailing for basic compounds like quinolines, thereby improving peak shape and resolution.[11][12]
-
Solvent B (Organic): 0.1% Formic Acid in Acetonitrile. Acetonitrile is selected for its low viscosity and UV transparency, providing good elution strength for the analyte.[10][11]
-
-
Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic and heterocyclic compounds which typically exhibit strong absorbance, ensuring high sensitivity for both the API and related impurities.[11]
-
Column Temperature: Maintaining the column at 30 °C ensures reproducible retention times and improved peak shape by reducing mobile phase viscosity.
Optimized HPLC Conditions
The following table summarizes the finalized chromatographic parameters for the analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent system with UV/Vis Detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water |
| Mobile Phase B | 0.1% Formic Acid in HPLC-grade Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30.1-35 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
Experimental Protocols & Workflows
Adherence to a precise protocol is essential for reproducible results.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade water, mix thoroughly, and degas using sonication or vacuum filtration.[10]
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask. Bring to volume with HPLC-grade acetonitrile, mix thoroughly, and degas.[10]
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter prior to injection.
Experimental Workflow Diagram
The overall process from preparation to analysis follows a structured sequence to ensure data integrity.
Caption: Workflow for HPLC Purity Analysis of this compound.
System Suitability Testing (SST)
Before sample analysis, the chromatographic system's performance must be verified.[13][14] SST ensures that the equipment and method are operating correctly on the day of analysis.[13][15] This is achieved by making five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration.[13] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and the ability to produce sharp peaks. |
| Precision (%RSD) | RSD of peak areas from 5 injections ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system.[13] |
Method Validation Protocol
The analytical method was fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][16]
Specificity (Stability-Indicating Nature)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish the stability-indicating nature of the method, forced degradation studies were conducted.[5][7][17] The this compound sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.
Acceptance Criterion: The method must demonstrate baseline resolution (Resolution > 2.0) between the main this compound peak and any peaks generated from degradation products. Peak purity analysis using a photodiode array (PDA) detector should confirm the main peak is spectrally pure in all stressed samples.
Linearity
The linearity of the method was established by analyzing five solutions with concentrations ranging from 50% to 150% of the working standard concentration (i.e., 25, 37.5, 50, 62.5, and 75 µg/mL).
Acceptance Criterion: A linear relationship between concentration and peak area, demonstrated by a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy was determined by a recovery study, spiking a known amount of the sample with the reference standard at three concentration levels (80%, 100%, and 120%).[1] Each level was prepared in triplicate.
Acceptance Criterion: The mean recovery should be within 98.0% to 102.0% at each concentration level.[3]
Precision
-
Repeatability (Intra-assay Precision): Assessed by analyzing six individual preparations of the sample at 100% of the target concentration on the same day, by the same analyst.[16]
-
Intermediate Precision: Assessed by having a second analyst repeat the repeatability study on a different day using a different instrument.
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the linearity curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Acceptance Criterion: The LOQ must be experimentally verified by demonstrating acceptable precision (RSD ≤ 10%) and accuracy (recovery 80-120%) at this concentration.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the method parameters, including:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic content)
Acceptance Criterion: System suitability parameters must still be met, and the peak areas should not show significant changes, indicating the method is reliable during normal usage.
Validation Parameters Relationship Diagram
Caption: Interrelation of key parameters in HPLC method validation.
Data Analysis and Purity Calculation
-
System Suitability: Confirm that all SST criteria are met before proceeding with sample analysis. If the criteria are not met, troubleshoot the system and repeat the SST.[14][18]
-
Peak Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Purity Calculation: The purity of the sample is calculated based on the area percent method. This assumes that all impurities have a similar response factor to the main component at the chosen wavelength.
% Purity = (Area of Main Peak / Total Area of All Peaks) × 100
-
Reporting: Report any impurity that is above the reporting threshold (typically 0.05%). The sum of all impurities is subtracted from 100% to give the final purity value.
Conclusion
The RP-HPLC method described in this application note is specific, linear, accurate, precise, and robust for the determination of purity of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and stability studies in a regulated environment. This comprehensive protocol provides a validated framework for ensuring the quality and consistency of this important pharmaceutical compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. irjet.net [irjet.net]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.unesp.br [repositorio.unesp.br]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. ftp.uspbpep.com [ftp.uspbpep.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. library.dphen1.com [library.dphen1.com]
- 18. System Suitability for USP Methods - USP's Future Expectations - ECA Academy [gmp-compliance.org]
Application Note: GC-MS Protocol for the Characterization of Bromoquinoline Compounds
Abstract
This application note provides a comprehensive guide and a detailed protocol for the characterization of bromoquinoline compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Bromoquinolines are a significant class of heterocyclic compounds, serving as crucial intermediates in pharmaceutical synthesis and materials science. Accurate structural confirmation and purity assessment are paramount for their application in research and drug development. This document outlines a robust methodology, from sample preparation to data interpretation, designed for researchers, scientists, and quality control professionals. The protocol emphasizes the rationale behind key experimental parameters and provides insights for troubleshooting and method validation.
Introduction: The Analytical Challenge of Bromoquinolines
Bromoquinolines are quinoline structures substituted with one or more bromine atoms. The specific position of the bromine atom on the quinoline ring system defines the isomer (e.g., 3-bromoquinoline, 6-bromoquinoline), each with unique chemical properties and potential applications. The structural similarity among these isomers presents a significant analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] This guide provides a self-validating protocol designed to ensure accurate and reproducible characterization of bromoquinoline compounds.
Principle of the GC-MS Method
The methodology is based on two core principles:
-
Gas Chromatographic Separation: Volatilized sample components are separated based on their differential partitioning between a gaseous mobile phase (typically helium) and a stationary phase coated on the inside of a long, thin capillary column.[2] Compounds are separated based on factors like their boiling point and polarity. For bromoquinolines, the choice of a suitable stationary phase is critical to resolve positional isomers.
-
Mass Spectrometric Detection & Identification: As components elute from the GC column, they enter the mass spectrometer's ion source. Here, they are typically ionized by a high-energy electron beam (Electron Ionization - EI), causing the molecules to fragment in a reproducible manner.[3] The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint." A key feature for bromoquinolines is the presence of a characteristic M/M+2 isotopic pattern due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), providing unambiguous confirmation of a bromine atom in the molecule or its fragments.[4]
Experimental Workflow
The following diagram illustrates the complete workflow from sample receipt to final data analysis and interpretation.
Caption: A logical flow from sample preparation to data interpretation.
Detailed Protocol: Characterization of Bromoquinolines
This protocol is designed to be a starting point and may require minor optimization based on the specific isomers being analyzed and the instrumentation available.
Sample Preparation
The goal of sample preparation is to create a clean, liquid sample in a volatile solvent suitable for injection into the GC.[5]
-
Causality: Bromoquinolines are typically solids or high-boiling liquids at room temperature.[6] Dissolution in a volatile organic solvent is necessary for introduction into the hot GC inlet where the sample must be rapidly vaporized without decomposition.[2] Strong acids, bases, and water should be avoided as they are not amenable to GC-MS analysis.[5]
Step-by-Step Protocol:
-
Weighing: Accurately weigh approximately 5-10 mg of the bromoquinoline sample.[7]
-
Dissolution: Dissolve the sample in 1.0 mL of a suitable volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Toluene) in a clean glass vial to create a stock solution.[5][8]
-
Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL.[5]
-
Expert Insight: The target concentration aims for an on-column loading of ~10 ng with a 1 µL injection. This prevents detector saturation and column overload, which can lead to poor peak shape and inaccurate results.
-
-
Filtration (if necessary): If any particulate matter is visible, centrifuge the sample or filter it through a 0.45 µm PTFE syringe filter to prevent blockage of the injection syringe and contamination of the GC inlet.[8]
-
Transfer: Transfer the final solution to a 1.5 mL glass autosampler vial.[5]
-
A Note on Derivatization: Derivatization is a chemical modification to improve a compound's volatility or thermal stability.[9][10] Bromoquinolines are sufficiently volatile and thermally stable for direct GC-MS analysis, so derivatization is generally not required.
GC-MS Instrumentation and Parameters
The following parameters are recommended for a standard capillary GC-MS system.
-
Causality: The selection of the GC column and oven temperature program is the most critical factor for achieving separation of bromoquinoline isomers. A non-polar or mid-polarity column is chosen because "like dissolves like"; these phases interact favorably with the aromatic quinoline structure.[11] The temperature program starts low to trap compounds at the head of the column and then ramps up to elute them based on their boiling points and interaction with the stationary phase.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC Column | Agilent DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% Phenyl-Methylpolysiloxane phase)[8][12] | Provides excellent resolving power and thermal stability for a wide range of aromatic compounds. Low-bleed characteristics are ideal for MS detection.[13][14] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min[12] | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C[12] | Ensures rapid and complete vaporization of the bromoquinoline sample without thermal degradation. |
| Injection Volume | 1.0 µL[12] | Standard volume to prevent column overloading. |
| Injection Mode | Splitless[12] | Maximizes the transfer of analyte to the column, providing high sensitivity for trace analysis or dilute samples. |
| Oven Program | Initial: 90 °C, hold for 2 min. Ramp: 20 °C/min to 280 °C. Hold: 5 min at 280 °C.[8][12] | The initial hold focuses the analytes. The ramp separates compounds by boiling point. The final hold ensures all components elute from the column. This program is a starting point and can be optimized. |
| Mass Spectrometer (MS) | ||
| Ion Source Type | Electron Ionization (EI)[4] | Standard ionization technique that provides reproducible, information-rich fragmentation patterns. |
| Ionization Energy | 70 eV[4][8] | A universal standard that allows for direct comparison of acquired spectra with established databases like the NIST library. |
| Ion Source Temperature | 230 °C[8] | Prevents condensation of analytes in the source while minimizing thermal degradation. |
| Mass Analyzer | Quadrupole | A robust and common mass filter. |
| Scan Range (m/z) | 50 - 300 amu[4] | Covers the molecular weight of bromoquinolines (~208 g/mol )[15] and their expected fragment ions, while avoiding low-mass interference from the solvent and carrier gas. |
| Solvent Delay | 2.0 min[8] | Prevents the high concentration of solvent from entering and saturating the MS detector. |
Data Analysis and Interpretation
Qualitative Analysis: Peak Identification
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the retention time of the chromatographic peak(s) of interest.
-
Mass Spectrum Extraction: Extract the mass spectrum for each peak.
-
Library Search: Compare the experimental mass spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library.[16] A high match factor suggests a probable identification.
-
Isotopic Pattern Confirmation: The most critical step is to verify the presence of bromine. Look for the characteristic doublet peak for the molecular ion (M⁺) and bromine-containing fragments. For a single bromine atom, there will be two peaks of nearly equal height separated by 2 m/z units (e.g., at m/z 207 and 209 for the molecular ion of bromoquinoline).[4][17]
Structural Elucidation: Fragmentation Patterns
Electron ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[18][19] Analyzing these fragments helps confirm the structure and can aid in differentiating isomers.
References
- 1. azom.com [azom.com]
- 2. postnova.com [postnova.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. gcms.cz [gcms.cz]
- 10. m.youtube.com [m.youtube.com]
- 11. greyhoundchrom.com [greyhoundchrom.com]
- 12. madison-proceedings.com [madison-proceedings.com]
- 13. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 14. trajanscimed.com [trajanscimed.com]
- 15. Quinoline, 3-bromo- [webbook.nist.gov]
- 16. store.bruker.com [store.bruker.com]
- 17. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
Experimental Setup for Metal Ion Sensing with Quinoline-Based Probes
An Application Guide for Researchers
Abstract
The detection and quantification of metal ions are critical across a spectrum of scientific disciplines, from environmental monitoring to cellular biology and drug development. Fluorescent chemosensors, particularly those built upon the quinoline scaffold, have emerged as indispensable tools due to their high sensitivity, selectivity, and operational simplicity.[1][2][3] This guide provides an in-depth exploration of the experimental framework for utilizing quinoline-based probes. We will delve into the foundational design principles, present detailed, field-proven protocols for synthesis and spectroscopic analysis, and offer insights into advanced applications such as bioimaging. This document is structured to empower researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies required to successfully implement these powerful analytical tools.
The Quinoline Scaffold: A Privileged Structure for Metal Ion Sensing
Quinoline and its derivatives are cornerstone building blocks in the design of fluorescent probes.[4][5] Their utility stems from the intrinsic properties of the quinoline ring system: a rigid, planar structure that provides a stable fluorophore backbone and a nitrogen heteroatom that acts as a Lewis base, predisposing it to coordinate with metal ions.[6]
The most prevalent design motif is the 8-hydroxyquinoline (8-HQ) scaffold. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a highly effective bidentate chelation site, capable of selectively binding a wide array of metal ions.[7][8] This binding event is the crux of the sensing mechanism, as it perturbs the electronic structure of the fluorophore, leading to a distinct and measurable change in its photophysical properties.
The key to a successful probe lies in its signaling mechanism. Upon metal ion complexation, the probe's fluorescence can be either enhanced ("turn-on") or diminished ("turn-off"). Several photophysical processes govern these responses:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the probe's fluorescence is often suppressed by processes like photoinduced electron transfer (PET). Metal binding restricts these non-radiative decay pathways, leading to a significant increase in fluorescence intensity.[9][10]
-
Photoinduced Electron Transfer (PET): A receptor unit with a lone pair of electrons (e.g., nitrogen) can quench the fluorescence of the attached quinoline fluorophore by transferring an electron to its excited state. When a metal ion binds to the receptor, it lowers the energy of the lone pair, inhibiting PET and "turning on" fluorescence.[10]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In molecules like 8-HQ, an intramolecular proton transfer can occur in the excited state, providing a non-radiative decay pathway that results in weak fluorescence. Metal ion binding prevents this proton transfer, closing the non-radiative channel and causing fluorescence enhancement.[8][11]
-
Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. Metal ion binding can induce a conformational change that alters the distance between them, modulating the efficiency of energy transfer and changing the emission profile.[10][12]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline system can be modulated by donor and acceptor groups. Metal binding can alter the ICT character, leading to shifts in the absorption and emission spectra.[2][12]
Caption: Common "turn-on" fluorescence sensing mechanisms in quinoline-based probes.
Table 1: Comparative Performance of Selected Quinoline-Based Probes
| Probe Scaffold | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Application Context | Reference |
| 8-Hydroxyquinoline | Al³⁺ | ESIPT Inhibition | ~10 nM | Environmental (Soil) | [8] |
| Quinoline-Schiff Base | Zn²⁺ | AIE + ESIPT Inhibition | - | Bioimaging, Anti-counterfeiting | [11] |
| Quinoline-Thiazole | Fe³⁺, Fe²⁺, Cu²⁺ | Fluorescence Quenching | - | Biological Systems | [13] |
| Quinoline Derivative | Cu²⁺ | CHEF | 1.03 µM | Bioimaging (Cells) | [14] |
| Quinoline-Benzothiazole | Cd²⁺ | ICT + CHEF | - | Aqueous Media | [2] |
Core Experimental Methodologies
The trustworthiness of any sensing experiment hinges on rigorous and well-controlled protocols. The following sections provide step-by-step methodologies for the synthesis, characterization, and application of quinoline-based probes.
Protocol 1: Synthesis and Characterization of a Generic 8-Hydroxyquinoline Schiff Base Probe
This protocol describes a common synthetic route—Schiff base condensation—to create a simple yet effective quinoline-based probe. The rationale is to couple the 8-hydroxyquinoline fluorophore with a receptor amine, creating a chemosensor.
Materials:
-
8-Hydroxyquinoline-2-carboxaldehyde
-
An amine of interest (e.g., 2-Amino-thiophenol)
-
Absolute Ethanol
-
Catalytic amount of acetic acid
-
Standard glassware for reflux reaction
-
Filtration apparatus
-
Characterization Instruments: NMR Spectrometer, Mass Spectrometer (ESI-MS), FT-IR Spectrometer.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carboxaldehyde (1 equivalent) in absolute ethanol.
-
Addition of Amine: To this solution, add the selected amine (1 equivalent) dissolved in a minimal amount of ethanol. Causality: This ensures a 1:1 molar ratio for the condensation reaction.
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: Heating provides the activation energy needed for the condensation reaction, while refluxing prevents solvent loss.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials.[15] Dry the product under vacuum.
-
Characterization:
-
FT-IR: Confirm the formation of the imine (C=N) bond (typically appearing around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and amine N-H stretches.[16]
-
¹H NMR: Confirm the structure by identifying the characteristic imine proton signal (usually a singlet around 8-9 ppm) and the aromatic protons of the quinoline and amine moieties.[14][17]
-
ESI-MS: Determine the mass-to-charge ratio (m/z) to confirm the molecular weight of the synthesized probe.[14]
-
Protocol 2: General Procedure for Metal Ion Sensing via Spectroscopy
This protocol forms the foundation for evaluating the probe's performance. It involves a titration experiment to systematically measure the change in the probe's absorbance (UV-Vis) and fluorescence upon the addition of a metal ion.
Caption: Standard experimental workflow for spectroscopic metal ion detection.
Materials and Instruments:
-
Stock solution of the synthesized probe (e.g., 1 mM in DMSO or ethanol).[15]
-
Stock solutions of various metal ion salts (e.g., 10 mM chlorides or perchlorates in deionized water).[8]
-
Buffer solution (e.g., HEPES, Tris-HCl) to maintain a constant pH. Causality: The binding affinity and fluorescence of probes are often pH-dependent. A buffer ensures that observed changes are due to metal binding, not pH fluctuations.[18]
-
UV-Vis Spectrophotometer and Spectrofluorometer.
-
Quartz cuvettes.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and spectrofluorometer to allow the lamps to warm up and stabilize.
-
Test Solution Preparation: In a quartz cuvette, add the appropriate buffer and solvent (e.g., a mixture of water and ethanol). Add a small aliquot of the probe stock solution to achieve the desired final concentration (typically 1-10 µM). The total volume should be constant for all measurements (e.g., 2 mL).
-
Blank Measurement: Gently mix the solution and record its UV-Vis absorption spectrum and fluorescence emission spectrum. This serves as the baseline (F₀). The excitation wavelength for fluorescence should be set at a maximum absorption peak of the probe.
-
Titration: Add a small, precise volume (e.g., 1-5 µL) of the target metal ion stock solution to the cuvette.[8]
-
Equilibration and Measurement: Mix gently and allow the solution to incubate for a short period (e.g., 1-2 minutes) for the binding to reach equilibrium. Record the UV-Vis and fluorescence spectra again.
-
Repeat: Continue adding incremental amounts of the metal ion stock solution, recording the spectra after each addition, until the spectral changes saturate (i.e., no further change is observed).
Protocol 3: Determination of Binding Stoichiometry (Job's Plot)
The Job's plot, or method of continuous variation, is a straightforward technique to determine the binding ratio between the probe and the metal ion.
Principle: The method involves preparing a series of solutions where the total molar concentration of the probe and metal ion is kept constant, but their mole fractions are varied. The maximum spectroscopic change (e.g., fluorescence intensity) occurs at the mole fraction corresponding to the stoichiometry of the complex.[11]
Procedure:
-
Prepare Equimolar Stocks: Prepare stock solutions of the probe and the target metal ion at the exact same concentration (e.g., 100 µM).
-
Prepare Series of Solutions: In a series of vials or cuvettes, prepare solutions by mixing the probe and metal ion stocks in varying ratios (e.g., 10:0, 9:1, 8:2, ..., 1:9, 0:10), while keeping the total volume constant. The total concentration ([Probe] + [Metal]) in each solution must be the same.
-
Measure Fluorescence: For each solution, measure the fluorescence intensity at the emission maximum.
-
Plot Data: Plot the fluorescence intensity (Y-axis) against the mole fraction of the metal ion (X-axis), where Mole Fraction = [Metal] / ([Probe] + [Metal]).
-
Determine Stoichiometry: The plot will show a peak or a break at a specific mole fraction. A peak at 0.5 indicates a 1:1 stoichiometry. A peak at ~0.67 indicates a 1:2 (Probe:Metal) stoichiometry, and a peak at 0.33 indicates a 2:1 (Probe:Metal) stoichiometry.[13]
Protocol 4: Calculation of Binding Constant and Detection Limit
Binding Constant (Kₐ): The binding constant quantifies the affinity between the probe and the metal ion. For a 1:1 complex, it can be calculated from the titration data using the Benesi-Hildebrand equation.[19][20]
The equation is: 1 / (F - F₀) = 1 / (Fₘₐₓ - F₀) + 1 / (Kₐ * (Fₘₐₓ - F₀) * [Mⁿ⁺])
Where:
-
F₀ = Fluorescence of the probe alone.
-
F = Fluorescence at a given metal ion concentration.
-
Fₘₐₓ = Maximum fluorescence at saturation.
-
[Mⁿ⁺] = Concentration of the metal ion.
-
Kₐ = Association (binding) constant.
By plotting 1 / (F - F₀) versus 1 / [Mⁿ⁺], a linear relationship should be observed. The binding constant Kₐ can be calculated from the ratio of the intercept to the slope.
Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected. It is typically calculated from the linear portion of the titration curve at low analyte concentrations.
The formula is: LOD = 3σ / m
Where:
-
σ = The standard deviation of the blank measurement (fluorescence of the probe alone, measured multiple times).
-
m = The slope of the linear plot of fluorescence intensity versus metal ion concentration.[6][14]
Protocol 5: Selectivity and Competition Studies
A robust probe must be selective for its target ion over other potentially interfering ions present in the sample.
Procedure:
-
Selectivity Test:
-
Prepare a series of identical solutions of the probe (e.g., 10 µM in buffer).
-
To each solution, add a significant excess (e.g., 5-10 equivalents) of a different metal ion (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Measure the fluorescence response for each ion and compare it to the response of the target ion. A highly selective probe will show a significant response only for the target ion.[11][13]
-
-
Competition Experiment:
-
Prepare a solution of the probe and the target metal ion that gives a strong fluorescence signal.
-
To this solution, add an excess of a potentially interfering metal ion.
-
Measure the fluorescence again. If the signal remains stable, it indicates that the interfering ion does not displace the target ion and the probe is highly selective.
-
Advanced Application: Bioimaging in Living Cells
Quinoline-based probes can be used to visualize metal ions within their native biological context. This requires probes with specific properties like cell membrane permeability, low cytotoxicity, and stability in aqueous physiological conditions.[6][9][12]
Caption: A generalized workflow for imaging intracellular metal ions.
Protocol:
-
Cell Culture: Plate the chosen cell line (e.g., HeLa cells) onto glass-bottom confocal dishes and culture in appropriate media until they reach 60-70% confluency.
-
Cytotoxicity Assay (Pre-requisite): Before imaging, it is essential to perform a cytotoxicity assay (e.g., MTT assay) to determine a non-toxic working concentration for the probe.[6]
-
Probe Loading: Wash the cells with phosphate-buffered saline (PBS). Then, incubate the cells with the quinoline probe at its non-toxic working concentration in cell culture media for 15-30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe that has not entered the cells.
-
Imaging:
-
Basal Level Imaging: Add fresh media or PBS to the cells and immediately image them using a fluorescence or confocal microscope. This will show the fluorescence from basal levels of the intracellular metal ion.
-
Stimulated Imaging: To confirm the probe responds to the target ion in the cellular environment, treat a separate dish of probe-loaded cells with a solution containing the target metal ion (e.g., 50 µM ZnCl₂) for a few minutes before imaging. A significant increase in fluorescence intensity compared to the basal group validates the probe's intracellular activity.[9]
-
Conclusion
The quinoline framework provides a remarkably versatile and powerful platform for the development of fluorescent chemosensors for metal ions. By understanding the core principles of probe design and applying rigorous, systematic experimental protocols, researchers can reliably synthesize, characterize, and deploy these tools for a wide range of applications. The methodologies detailed in this guide, from fundamental spectroscopic titrations to advanced cellular imaging, offer a comprehensive starting point for both novice and experienced scientists. As the field advances, the continued development of quinoline-based probes with features like ratiometric response, near-infrared emission, and multi-analyte capabilities will further expand their impact on science and technology.[10][21]
References
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Imaging of zinc ions across diverse biological samples with a quinoline-based tris(2-pyridylmethyl)amine fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bendola.com [bendola.com]
- 17. asianpubs.org [asianpubs.org]
- 18. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 21. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Bis(6-Bromoquinoline)sulfate Synthesis
Welcome to the Technical Support Center for the synthesis of Bis(6-Bromoquinoline)sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to overcome common challenges in this synthesis. Our focus is on providing practical, experience-driven advice to help you optimize your reaction conditions and achieve high-purity products.
I. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 6-Bromoquinoline Starting Material
Question: My initial synthesis of 6-bromoquinoline via the Skraup reaction is resulting in a low yield and significant tar formation. What are the likely causes and how can I improve this?
Answer: The Skraup reaction is notoriously vigorous and exothermic, which can lead to polymerization and reduced yields.[1][2] Here are the primary factors to investigate and optimize:
-
Inadequate Temperature Control: The reaction is highly exothermic. Runaway temperatures lead to the decomposition of reactants and the formation of tarry byproducts.[1]
-
Suboptimal Oxidizing Agent: While historical procedures use nitrobenzene, it can be toxic and difficult to remove.
-
Solution: In some cases, the concentrated sulfuric acid itself can act as the oxidizing agent at high temperatures. Alternatively, arsenic pentoxide is a classic, albeit toxic, choice.[3] For a safer approach, consider alternative modern synthetic routes if feasible.
-
-
Incomplete Dehydration of Glycerol: The first step of the Skraup reaction is the dehydration of glycerol to acrolein.[4] Incomplete dehydration will lead to a stalled reaction.
-
Solution: Ensure your sulfuric acid is concentrated and that the reaction is heated sufficiently (typically around 140-145°C) to drive the dehydration.[4]
-
-
Inefficient Purification: Significant product loss can occur during workup and purification.
Issue 2: Poor Yield During the Sulfation Step
Question: I have pure 6-bromoquinoline, but the subsequent reaction with sulfuric acid to form this compound is giving a low yield. Why might this be happening?
Answer: Low yields in the sulfation step often stem from issues with reagent purity, reaction conditions, or product isolation.
-
Presence of Moisture: Sulfuric acid and other sulfonating agents are highly reactive with water, which can lead to their decomposition and a decrease in effective concentration.[5]
-
Solution: Ensure all glassware is thoroughly dried before use and that the reaction is conducted under anhydrous conditions. Using a fresh, unopened bottle of sulfuric acid is recommended.[5]
-
-
Incorrect Stoichiometry: The reaction requires two equivalents of 6-bromoquinoline to react with one equivalent of sulfuric acid to form the bis-sulfate salt.[3]
-
Solution: Carefully control the stoichiometry of your reactants. A slight excess of 6-bromoquinoline can sometimes be used to drive the reaction to completion, but this will require purification to remove the unreacted starting material.
-
-
Suboptimal Reaction Temperature: While the formation of the sulfate salt is a classic acid-base reaction, temperature can still influence the reaction rate and the potential for side reactions.[3]
-
Solution: The reaction is typically carried out at a controlled temperature. Start with cooling the reaction mixture in an ice-water bath (0-5 °C) during the addition of sulfuric acid to manage any exotherm.[5] The reaction may then be allowed to warm to room temperature and stirred for several hours to ensure completion.[5]
-
-
Product Solubility: The this compound product may have some solubility in the reaction mixture, leading to losses during isolation.
Issue 3: Difficulty in Purifying the Final Product
Question: My final this compound product is impure, and I'm struggling with purification. What are the best methods?
Answer: Purification of bromoquinoline derivatives can be challenging due to their potential for degradation on silica gel and the presence of closely related impurities.[6][7]
-
Recrystallization: This is often the most effective method for purifying the final salt.
-
"Oiling Out" During Recrystallization: The compound may separate as an oil instead of forming crystals.
-
Colored Impurities: The presence of colored impurities can be addressed with activated charcoal.
-
Solution: Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities.[10]
-
-
Chromatography Challenges: If recrystallization is insufficient, chromatography may be necessary, but care must be taken.
-
Solution: Bromoquinolines can be acid-sensitive. Consider deactivating the silica gel with a small amount of triethylamine (~0.1-1%) in the eluent.[6] Alternatively, using a more inert stationary phase like neutral or basic alumina can be beneficial.[6] For non-polar impurities, reverse-phase (C18) chromatography may also be an option.[6][7]
-
II. Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Bromoquinoline via Skraup Reaction
This protocol is adapted from established methods for the Skraup synthesis.[4]
-
Reaction Setup: In a large round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-bromoaniline and anhydrous ferrous sulfate (FeSO₄) as a moderator.[1]
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the dropping funnel at a rate that maintains a controlled internal temperature.[1]
-
Addition of Glycerol: To the resulting mixture, add anhydrous glycerol.[2]
-
Heating: Gently heat the mixture. The reaction is exothermic and may begin to boil. Remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask with a wet towel.[2] Once the initial exotherm subsides, heat the mixture to 140-145°C for approximately 3 hours.[4]
-
Work-up: Allow the reaction mixture to cool. Carefully pour the viscous mixture into a large volume of ice water.[2]
-
Neutralization: Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the 6-bromoquinoline base.[1]
-
Purification: The crude 6-bromoquinoline can be purified by steam distillation.[1] The distillate is then extracted with toluene, the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.[4] Further purification can be achieved by vacuum distillation.[4]
Protocol 2: Synthesis of this compound
This protocol outlines the formation of the sulfate salt from purified 6-bromoquinoline.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve two equivalents of purified 6-bromoquinoline in a suitable anhydrous solvent.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.[5]
-
Addition of Sulfuric Acid: Slowly add one equivalent of concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[5]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by TLC or HPLC.[5]
-
Product Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.[5]
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8][9]
III. Data Presentation
Table 1: Troubleshooting Guide for 6-Bromoquinoline Synthesis (Skraup Reaction)
| Problem | Potential Cause | Suggested Solution |
| Low Yield/No Reaction | Incomplete dehydration of glycerol. | Ensure sufficient heating (140-145°C) and use of concentrated H₂SO₄.[4] |
| Suboptimal reaction temperature. | A temperature that is too low will result in a sluggish reaction.[1] | |
| Significant Tar Formation | Reaction is too exothermic. | Use a moderating agent like FeSO₄ and control the rate of acid addition with cooling.[1][2] |
| Excessive heating. | Avoid overheating the reaction mixture, as it can lead to decomposition.[1] | |
| Difficult Purification | Presence of non-volatile byproducts. | Use steam distillation to separate the volatile product from tar.[1] |
Table 2: Recrystallization Solvents for Bromoquinoline Derivatives
| Compound Type | Suggested Solvent System | Notes |
| Bromoquinoline Free Base | Ethyl acetate/Hexane[8] | A good starting point for many derivatives. |
| Bromoquinoline Hydrohalide Salts | Water/Alcohol (Methanol or Ethanol)[7][9] | Effective for purifying the salt forms. |
IV. Visualizations
Reaction Mechanism and Workflow Diagrams
Caption: A simplified diagram illustrating the acid-base reaction to form the sulfate salt.
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
Smolecule. (2023, August 16). Buy this compound | 1072944-78-5. Available at: --INVALID-LINK--
-
BenchChem. (2025). Purification challenges for bromoquinoline compounds. Available at: --INVALID-LINK--
-
Organic Process Research & Development. Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. Available at: --INVALID-LINK--
-
Organic Process Research & Development. Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline. Available at: --INVALID-LINK--
-
ASIA Chemical. (2025, May 23). Optimization Strategies For Sulfonation Processes To Enhance Production Efficiency. Available at: --INVALID-LINK--
-
BenchChem. (2025). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. Available at: --INVALID-LINK--
-
Scribd. Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yields in the quinoline cyclization step. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Available at: --INVALID-LINK--
-
ResearchGate. Optimization of the C–H sulfonation conditionsa. Available at: --INVALID-LINK--
-
Atlantis Press. (2017). Synthesis of 6-bromo-4-iodoquinoline. Available at: --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Available at: --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis. Available at: --INVALID-LINK--
-
PrepChem.com. Synthesis of 6-bromo-4-hydroxyquinoline. Available at: --INVALID-LINK--
-
ResearchGate. (2025, August 7). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: --INVALID-LINK--
-
Google Patents. JP2001322979A - Method for producing 3-bromoquinoline. Available at: --INVALID-LINK--
-
BenchChem. (2025). Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol. Available at: --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 1072944-78-5 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination in Suzuki coupling of 6-bromoquinolines
A-Level Support From Senior Application Scientists
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura coupling of 6-bromoquinolines, with a primary focus on preventing the common side reaction of debromination.
Troubleshooting Guide: Minimizing Debromination of 6-Bromoquinolines
Debromination, or hydrodebromination, is a frequent and frustrating side reaction in the Suzuki coupling of 6-bromoquinolines, leading to the formation of quinoline as a byproduct and reducing the yield of the desired 6-arylquinoline. This guide provides a systematic approach to diagnose and resolve this issue.
Question: I am observing a significant amount of quinoline byproduct in my Suzuki coupling reaction with 6-bromoquinoline. What is the primary cause and how can I fix it?
Answer:
The formation of a debrominated byproduct is most commonly caused by a competing reaction pathway involving a palladium-hydride (Pd-H) species. This highly reactive intermediate can be generated from various sources within your reaction mixture, including the solvent, base, or even trace amounts of water. The Pd-H species can then participate in a catalytic cycle that results in the replacement of the bromine atom with a hydrogen atom.[1][2]
To address this, a systematic optimization of your reaction conditions is necessary. We recommend evaluating the following parameters in the order presented:
Step 1: Evaluate Your Choice of Base
The base plays a critical role in the Suzuki-Miyaura catalytic cycle, but a poor choice can be a primary contributor to the formation of Pd-H species.
-
Problem: Strong organic bases, such as sodium tert-butoxide (NaOtBu), or strong inorganic bases like sodium hydroxide (NaOH), can promote the formation of Pd-H intermediates, leading to increased debromination.
-
Solution: Switch to milder inorganic bases. We have found that potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally less prone to generating hydride species and are highly effective for the Suzuki coupling of heteroaryl halides.[3]
| Base | Potential for Debromination | Recommendation |
| NaOtBu, NaOH | High | Avoid for 6-bromoquinoline substrates |
| K₂CO₃, Cs₂CO₃ | Moderate to Low | Recommended starting point |
| K₃PO₄ | Low | Often an excellent choice, especially in anhydrous conditions |
Step 2: Re-evaluate Your Catalyst and Ligand System
The ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired coupling versus the undesired debromination.
-
Problem: Less electron-rich or sterically undemanding ligands may not sufficiently stabilize the palladium catalyst, making it more susceptible to side reactions.
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family, such as SPhos and XPhos, have demonstrated high efficacy in promoting the Suzuki coupling of challenging heteroaryl halides while minimizing debromination.[4] These ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the debromination pathway.
| Ligand | Key Characteristics | Suitability for 6-Bromoquinolines |
| PPh₃ | Less electron-rich, can be prone to dissociation | Can be effective, but may require higher temperatures, increasing debromination risk.[5] |
| SPhos, XPhos | Bulky, electron-rich biarylphosphines | Highly recommended for suppressing debromination and improving reaction rates.[6][7] |
| dppf | Bidentate, good for electron-rich and -deficient substrates | A good alternative, can provide a balance of stability and reactivity.[8] |
Step 3: Optimize Your Solvent and Temperature
The reaction environment can be a source of protons that lead to debromination.
-
Problem: Protic solvents, such as alcohols, can act as a source of hydride for the formation of Pd-H species. Additionally, excessively high temperatures can accelerate the rate of debromination.
-
Solution: Use anhydrous, aprotic solvents and the lowest effective temperature. Toluene, dioxane, and tetrahydrofuran (THF) are excellent choices. While a small amount of water is often necessary for the transmetalation step, especially when using inorganic bases, it should be carefully controlled. Aim for the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C).[3]
Below is a DOT script for a troubleshooting workflow diagram:
A systematic workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: Why is 6-bromoquinoline more susceptible to debromination compared to other aryl bromides?
A1: The electronic nature of the quinoline ring system contributes to its susceptibility to debromination. The nitrogen atom in the ring is electron-withdrawing, which can influence the reactivity of the C-Br bond. This, combined with the potential for the quinoline nitrogen to coordinate with the palladium catalyst, can create a complex reaction environment where side reactions like hydrodebromination are more likely to occur.[1]
Q2: I've tried changing the base, ligand, and solvent, but I still see some debromination. What else can I try?
A2: If significant debromination persists, consider the following:
-
Degassing: Ensure your reaction mixture is thoroughly degassed to remove oxygen, which can affect the stability of the Pd(0) catalyst.
-
Purity of Reagents: Impurities in your 6-bromoquinoline or boronic acid can interfere with the reaction. Ensure they are of high purity.
-
Boronic Acid vs. Boronic Ester: In some cases, using a boronic ester (e.g., a pinacol ester) can lead to a cleaner reaction with less protodeborylation of the boron reagent, which can sometimes indirectly influence the extent of debromination.[2]
Q3: Can the choice of palladium precursor affect the outcome?
A3: Yes, the choice of palladium precursor can be important. While Pd(PPh₃)₄ is a common choice, it introduces additional PPh₃ ligand into the reaction.[5] Using a precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a specific ligand allows for more precise control over the palladium-to-ligand ratio, which can be crucial for optimizing the reaction and minimizing side products. Pre-formed palladium catalysts with bulky biarylphosphine ligands, often referred to as "G2" or "G3" precatalysts, can also offer improved performance and reproducibility.[7]
Q4: Is there a general, optimized protocol you would recommend as a starting point for the Suzuki coupling of 6-bromoquinoline?
A4: Yes, the following protocol is a robust starting point that we have found to be effective for a range of arylboronic acids coupled with 6-bromoquinoline.
Experimental Protocol: Optimized Suzuki Coupling of 6-Bromoquinoline
This protocol is designed to minimize debromination while achieving high yields of the desired 6-arylquinoline.
Materials:
-
6-Bromoquinoline (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd₂(dba)₃ (0.02 eq.)
-
SPhos (0.05 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To an oven-dried Schlenk flask, add 6-bromoquinoline, the arylboronic acid, and potassium carbonate.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The final concentration of 6-bromoquinoline should be around 0.1 M.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Below is a DOT script for a diagram of the Suzuki catalytic cycle and the competing debromination pathway:
The Suzuki catalytic cycle and the competing debromination pathway.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Bis(6-Bromoquinoline)sulfate Preparation
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Bis(6-Bromoquinoline)sulfate. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific reasoning to empower you to diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis is typically a two-step process. First, 6-bromoquinoline is synthesized, often via a Skraup synthesis using 4-bromoaniline and glycerol in the presence of sulfuric acid and an oxidizing agent.[1][2] The second step involves the reaction of two equivalents of the synthesized 6-bromoquinoline with a sulfate source, such as sulfuric acid, to form the final this compound salt.[1] This is an acid-base reaction where the basic nitrogen of the quinoline ring is protonated by sulfuric acid.[1]
Q2: My initial Skraup synthesis of 6-bromoquinoline is very vigorous and produces a lot of tar. Is this normal?
A2: Yes, the Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[3][4] To control the reaction, the slow addition of sulfuric acid with efficient cooling is crucial.[3] The use of a moderator, such as ferrous sulfate (FeSO₄), is also common practice to make the reaction less violent.[3][4]
Q3: What are the primary factors that can lead to a low overall yield of this compound?
A3: Low yields can stem from several factors throughout the synthetic process.[5] Key areas to investigate include:
-
Suboptimal reaction conditions in the initial 6-bromoquinoline synthesis (e.g., temperature, reaction time).[5][6]
-
Inefficient purification of the intermediate 6-bromoquinoline, leading to loss of material.
-
Incomplete salt formation during the final sulfation step.
-
Product decomposition during workup or purification.[5]
-
Purity of reagents and solvents , as impurities can lead to side reactions.[5]
In-depth Troubleshooting Guide
Issue 1: Low or No Formation of 6-Bromoquinoline Intermediate
If you are experiencing a low yield in the first step of the synthesis, the Skraup reaction, consider the following:
Potential Cause: Uncontrolled Reaction Exotherm
The Skraup reaction is highly exothermic, and if not controlled, can lead to polymerization and degradation of starting materials, resulting in significant tar formation.[3][7]
-
Diagnostic Steps:
-
Monitor the internal reaction temperature during the addition of sulfuric acid. A rapid, uncontrolled temperature spike is a clear indicator.
-
Visually inspect the reaction mixture. Excessive darkening or the formation of a thick, unworkable tar suggests polymerization.[3]
-
-
Solutions:
| Parameter | Recommended Action | Rationale |
| Sulfuric Acid Addition | Slow, dropwise addition with cooling | Controls the exotherm, preventing localized hotspots and subsequent polymerization.[3] |
| Moderator | Add ferrous sulfate (FeSO₄) | Acts as an oxygen carrier, allowing for a more controlled oxidation over a longer period.[4] |
Potential Cause: Incomplete Dehydration of Glycerol
The Skraup reaction relies on the in-situ formation of acrolein from the dehydration of glycerol by sulfuric acid.[2] Incomplete dehydration will lead to a lower concentration of a key reactant.
-
Diagnostic Steps:
-
Ensure the reaction temperature is sufficient for dehydration (typically around 140-145°C).[8]
-
Verify the concentration and quality of the sulfuric acid used.
-
-
Solutions:
-
Temperature Control: Maintain the reaction temperature within the optimal range for glycerol dehydration.[8]
-
Reagent Quality: Use a fresh, high-purity source of concentrated sulfuric acid.
-
Issue 2: Difficulties in the Sulfation Step and Product Isolation
Even with a good yield of 6-bromoquinoline, the final salt formation can be problematic.
Potential Cause: Incomplete Protonation/Salt Formation
The formation of this compound is an acid-base reaction.[1] Insufficient acid or suboptimal conditions can lead to incomplete conversion to the sulfate salt.
-
Diagnostic Steps:
-
Monitor the pH of the reaction mixture after the addition of sulfuric acid.
-
Analyze the crude product using techniques like ¹H NMR to check for the presence of unreacted 6-bromoquinoline.
-
-
Solutions:
-
Stoichiometry: Ensure at least a 0.5 molar equivalent of sulfuric acid is used for every equivalent of 6-bromoquinoline to form the bis-salt.
-
Solvent Choice: The reaction is often carried out in a solvent where the product is insoluble, aiding in its precipitation.
-
Potential Cause: Product Loss During Workup and Purification
This compound, being a salt, has different solubility properties than its free base precursor. This can lead to losses during extraction and recrystallization.
-
Diagnostic Steps:
-
Analyze both the organic and aqueous layers after any extraction steps by TLC or LC-MS to check for product presence.[4]
-
If recrystallizing, analyze the mother liquor for dissolved product.
-
-
Solutions:
-
Extraction pH: During workup, ensure the pH of the aqueous phase is appropriate. The sulfate salt will be more soluble in aqueous solutions, while the free base will partition into organic solvents.
-
Recrystallization Solvent System: Carefully select the recrystallization solvent to maximize product recovery. Often a mixed solvent system is required.[9] For bromoquinoline derivatives, solvents like ethanol/water or ethyl acetate/hexane are common.[9][10]
-
| Purification Step | Common Issue | Suggested Solution |
| Extraction | Product remains in the aqueous layer | Before extraction, neutralize the solution to form the free base, which is more soluble in organic solvents.[4] |
| Recrystallization | Low crystal yield | Use a minimal amount of hot solvent and cool the solution slowly to induce maximum crystallization.[9] |
| Recrystallization | Product "oils out" | Reheat the solution to dissolve the oil and add a small amount of a "good" solvent.[10] |
Experimental Workflow and Key Checkpoints
The following diagram illustrates a typical workflow for the preparation of this compound, highlighting critical control points for troubleshooting.
Caption: A flowchart of the synthesis of this compound.
Analytical Protocols for Reaction Monitoring
Effective troubleshooting relies on accurate monitoring of the reaction progress.
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the consumption of starting materials and the formation of products.[4]
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of petroleum ether and ethyl acetate (e.g., 4:1) is often a good starting point for 6-bromoquinoline.[10] The polarity can be adjusted as needed.
-
Visualization: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and the purity of the product.[11]
-
Column: A C18 reverse-phase column is typically suitable.[11]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[12]
-
Detection: UV detector set at a wavelength where the quinoline ring absorbs (e.g., 225 nm).[12]
Safety Precautions
-
Bromine-containing compounds: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[13]
-
Concentrated Sulfuric Acid: Highly corrosive.[14] Always add acid to water, never the other way around, to avoid violent splashing.[15] Wear acid-resistant gloves, a lab coat, and eye protection.[14][15]
-
Skraup Reaction: Due to its exothermic nature, perform this reaction behind a safety shield and have cooling baths readily available.[16]
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 15. westlab.com.au [westlab.com.au]
- 16. Skraup reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Side Reactions During the Sulfonation of 6-Bromoquinoline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the sulfonation of 6-bromoquinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution. Our goal is to provide you with field-proven insights and actionable troubleshooting strategies to help you minimize side reactions and maximize the yield and purity of your desired sulfonated product.
The introduction of a sulfonic acid group onto the 6-bromoquinoline scaffold is a critical step in the synthesis of various pharmaceutical intermediates and functional materials. However, the reaction is often plagued by challenges, including polysulfonation, ring degradation, and difficulties in product isolation.[1][2] This guide addresses these common issues in a direct question-and-answer format, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Follow the logical flow to diagnose and resolve problems effectively.
Problem: Low or No Yield of the Desired Sulfonic Acid
Q: My reaction has resulted in a very low yield, or I've recovered mostly starting material. What went wrong?
A: Potential Causes & Recommended Solutions:
-
Inactive Sulfonating Agent: Agents like oleum and chlorosulfonic acid are highly reactive and sensitive to moisture.[3] Accidental exposure to atmospheric moisture can neutralize the active sulfonating species, sulfur trioxide (SO₃).
-
Solution: Always use a fresh bottle of the sulfonating agent or one that has been properly stored under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried before use.
-
-
Insufficient Reaction Temperature or Time: The quinoline ring system, particularly when substituted with an electron-withdrawing bromine atom, is deactivated towards electrophilic substitution.[3] The reaction requires significant thermal energy to proceed at a reasonable rate.
-
Premature Precipitation of Reactant: When using oleum, if the ratio of oleum to 6-bromoquinoline is too low (less than 2:1 by weight), the starting material can precipitate as quinoline sulfate, effectively removing it from the reaction.[1]
-
Solution: Maintain a weight ratio of oleum to 6-bromoquinoline of at least 2:1, and preferably up to 3:1, to keep the reaction mixture homogeneous.[1]
-
Problem: Product is a Complex Mixture / Contaminated with Byproducts
Q: My post-reaction analysis (TLC/HPLC/NMR) shows multiple products. How can I improve the selectivity?
A: Potential Causes & Recommended Solutions:
-
Polysulfonation: This is the most common side reaction, where more than one sulfonic acid group is added to the quinoline ring.[1] This occurs when the reaction conditions are too harsh (high temperature, long reaction time, or highly concentrated sulfonating agent).[1][4]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. Temperatures above 180°C significantly increase the rate of polysulfonation.[1]
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the formation of di- and tri-sulfonated products.[5]
-
Sulfonating Agent Concentration: Use oleum with a moderate concentration of free SO₃. Excessively strong oleum can aggressively sulfonate the ring multiple times.[6]
-
-
-
Formation of Isomers: While the 8-position is often the primary site of sulfonation on the quinoline ring under kinetic control, other isomers (like the 5-sulfonic acid) can also form, especially at higher temperatures.[7][8]
-
Solution: Precise temperature control is crucial for regioselectivity.[3] Running the reaction at the lower end of the effective temperature range (e.g., ~120-140°C) may favor the formation of a single, thermodynamically preferred isomer.
-
Problem: Significant Charring or Dark Coloration of the Reaction Mixture
Q: My reaction mixture turned black, and I've isolated a tar-like substance. What causes this degradation?
A: Potential Causes & Recommended Solutions:
-
Thermal Decomposition (Carbonization): Exceeding the thermal stability limit of the quinoline ring under strongly acidic and oxidizing conditions leads to decomposition.
-
Solution: Strictly maintain the reaction temperature below 180°C.[1] Ensure even heating with a well-stirred oil bath to avoid localized hot spots.
-
-
Aggressive Sulfonating Agent: Using an excessively high concentration of SO₃ in oleum or adding the reactant too quickly can lead to an uncontrolled exotherm, causing charring.
-
Solution: Use a grade of oleum appropriate for the scale and reactivity of the substrate. Add the 6-bromoquinoline to the sulfonating agent slowly and with efficient stirring and cooling to manage the initial exotherm.
-
Problem: Difficulty Isolating the Product
Q: I'm struggling to precipitate or crystallize my final product from the acidic mixture.
A: Potential Causes & Recommended Solutions:
-
Incorrect Quenching Procedure: The sulfonated product is typically insoluble in the presence of excess sulfuric acid upon dilution with a controlled amount of water.[1] The success of this precipitation depends heavily on the final acid concentration and temperature.
-
Solution: After the reaction is complete, cool the mixture before slowly and carefully adding it to a calculated amount of cold water or ice. The goal is to dilute the sulfuric acid enough to cause the sulfonic acid product to crystallize. Holding the diluted mixture at a reduced temperature (e.g., 25-30°C) for several hours can improve the yield of precipitated crystals.[1]
-
-
Presence of Water-Soluble Polysulfonated Byproducts: Di- and tri-sulfonated products are often more soluble in the aqueous acidic medium and can interfere with the crystallization of the desired mono-sulfonated product.[4][5]
-
Solution: If direct crystallization fails, consider a purification method like pH-zone-refining counter-current chromatography, which has been shown to be effective in separating highly polar polysulfonated compounds.[4][5] Alternatively, converting the crude sulfonic acid mixture into their corresponding salts (e.g., sodium or amine salts) may facilitate separation by fractional crystallization.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the sulfonation of 6-bromoquinoline?
The main side reactions are:
-
Polysulfonation: The addition of multiple sulfonic acid groups to the aromatic ring, leading to di- and tri-sulfonated quinolines.[1][4]
-
Carbonization: Degradation of the organic material at excessively high temperatures, resulting in charring.[1]
-
Isomer Formation: Sulfonation can occur at different positions on the benzene portion of the quinoline ring, primarily at the 5- and 8-positions, leading to a mixture of products.[7][9]
-
Desulfonation: The reverse reaction, hydrolysis of the sulfonic acid group, can occur in dilute hot aqueous acid, potentially reducing yield during workup if conditions are not controlled.[10]
Q2: How do I choose the right sulfonating agent for 6-bromoquinoline?
-
Oleum (Fuming Sulfuric Acid, H₂SO₄·xSO₃): This is the most common and effective agent for deactivated rings like 6-bromoquinoline.[1] The concentration of free SO₃ is a key parameter; higher concentrations increase reactivity but also the risk of side reactions.
-
Concentrated Sulfuric Acid (H₂SO₄): Generally not reactive enough to sulfonate a deactivated ring like 6-bromoquinoline under typical conditions.[3]
-
Chlorosulfonic Acid (ClSO₃H): A highly reactive agent that can often achieve sulfonation at lower temperatures.[3][11] However, it can also lead to the formation of sulfonyl chloride byproducts if not used carefully (typically one molar equivalent in an inert solvent is used for sulfonation).[11][12]
Q3: What is the mechanistic role of temperature in controlling this reaction?
Temperature is the most critical parameter for controlling both reaction rate and selectivity.[3]
-
Below 120°C: The sulfonation reaction is often too slow to be practical.[1]
-
120°C - 180°C: This is the typical processing window. It provides sufficient energy to overcome the activation barrier for the desired mono-sulfonation.[1]
-
Above 180°C: The rates of side reactions, particularly polysulfonation and thermal decomposition (charring), increase dramatically, leading to a lower yield of the desired product and a more complex product mixture.[1]
Q4: Why does polysulfonation occur, and how can it be minimized?
Polysulfonation occurs because once the first electron-withdrawing sulfonic acid group is attached to the ring, the ring becomes even more deactivated. However, under forcing conditions (high temperature, high SO₃ concentration), a second or even third sulfonation can occur.[1][5]
Minimization Strategies:
-
Stoichiometry: Use the minimum effective amount of the sulfonating agent.
-
Temperature: Maintain the temperature in the optimal range and avoid exceeding 180°C.[1]
-
Reaction Time: Monitor the reaction and quench it once the starting material is consumed.
-
Agent Choice: Avoid using overly aggressive sulfonating agents (e.g., oleum with a very high percentage of free SO₃).
Q5: Is the sulfonation of 6-bromoquinoline reversible?
Yes, aromatic sulfonation is a reversible reaction.[10] The forward reaction (sulfonation) is favored in concentrated, strong acid. The reverse reaction (desulfonation or hydrolysis) is favored in hot, dilute aqueous acid.[10][13] This is an important consideration during the aqueous workup, where prolonged heating in a dilute acid medium could lead to loss of the sulfonic acid group and a reduction in yield.
Visualizations & Protocols
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the sulfonation of 6-bromoquinoline.
Caption: A troubleshooting decision tree for sulfonation issues.
Reaction Pathway: Desired Product vs. Side Reactions
This diagram illustrates the primary reaction pathway for the mono-sulfonation of 6-bromoquinoline and the competing side reactions of polysulfonation and decomposition.
Caption: Desired reaction pathway versus common side reactions.
Data Summary Table
| Parameter | Optimal Condition | Consequence of Deviation (Low) | Consequence of Deviation (High) |
| Temperature | 120 - 180 °C[1] | Very slow or no reaction[1] | Increased polysulfonation and carbonization[1] |
| Oleum:Substrate Ratio | > 2:1 (w/w)[1] | Precipitation of quinoline sulfate, incomplete reaction[1] | Inconvenient handling of excess acid during workup[1] |
| Reaction Time | 1 - 6 hours (monitor)[1] | Incomplete conversion | Increased formation of polysulfonated byproducts[1] |
| SO₃ Concentration | Moderate (e.g., 20-30% oleum) | Slower reaction rate | Increased risk of polysulfonation and charring |
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Oleum and chlorosulfonic acid are extremely corrosive and react violently with water.
Protocol 1: General Sulfonation of 6-Bromoquinoline with Oleum
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled under a nitrogen or argon atmosphere.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an inert gas inlet, add 3 parts by weight of oleum (e.g., 20% free SO₃).
-
Reactant Addition: Cool the oleum in an ice bath. Slowly and portion-wise, add 1 part by weight of 6-bromoquinoline, ensuring the internal temperature does not rise uncontrollably.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 130-140°C using an oil bath.
-
Reaction Monitoring: Maintain the temperature and vigorous stirring for 2-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it carefully in water, neutralizing, and analyzing by TLC or HPLC.
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and with extreme caution, pour the reaction mixture into the ice/water mixture with vigorous stirring.
-
Crystallization: Allow the resulting slurry to stir and cool to 25-30°C for at least 4 hours to maximize precipitation of the sulfonic acid product.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water to remove residual sulfuric acid.[1]
-
Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
References
- 1. US2999094A - Quinoline sulfonation process - Google Patents [patents.google.com]
- 2. US4398916A - Process for purification of quinoline yellow - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0369512A1 - Oleum sulphonation process - Google Patents [patents.google.com]
- 7. uop.edu.pk [uop.edu.pk]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
- 10. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 11. globalspec.com [globalspec.com]
- 12. api.pageplace.de [api.pageplace.de]
- 13. Sulfonic acid - Wikipedia [en.wikipedia.org]
Issues with Bis(6-Bromoquinoline)sulfate solubility for in vitro assays
Welcome to the technical support guide for Bis(6-Bromoquinoline)sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for common issues related to the solubility of this compound in in vitro assays. Our goal is to equip you with the scientific principles and practical methodologies to ensure successful and reproducible experimental outcomes.
Introduction to this compound
This compound is the sulfate salt of 6-bromoquinoline, a heterocyclic aromatic compound. The formation of a salt with sulfuric acid involves the protonation of the basic nitrogen atom on the quinoline ring, creating the 6-bromoquinolinium cation.[1] This conversion to a salt is a common strategy to enhance the aqueous solubility of a parent compound.[1] While this modification is intended to improve solubility, researchers may still encounter challenges when preparing solutions for in vitro assays, particularly in complex biological media.
This guide addresses these potential issues through a series of frequently asked questions, detailed troubleshooting protocols, and explanations of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My this compound powder won't dissolve in my aqueous cell culture medium. What is the recommended solvent?
Answer:
Direct dissolution of this compound powder in aqueous buffers or cell culture media is often challenging and not recommended as a primary approach. This can lead to the formation of localized high concentrations that may exceed the compound's solubility limit, resulting in precipitation.
The industry-standard and highly recommended method is to first prepare a concentrated stock solution in a suitable organic solvent. For quinoline derivatives, polar aprotic solvents are generally effective.
Recommended Primary Solvent:
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many heterocyclic compounds and is the preferred choice for creating high-concentration stock solutions (e.g., 10-100 mM).
Alternative Organic Solvents:
-
Ethanol & Methanol: While this compound is reported to be soluble in these solvents, particularly at elevated temperatures for recrystallization purposes, they are generally more volatile and may be more toxic to cells at higher final concentrations compared to DMSO.[1]
The workflow below outlines the standard procedure for preparing a compound for in vitro testing.
Caption: Standard workflow for preparing test compound solutions.
FAQ 2: I dissolved the compound in DMSO, but it precipitates immediately when I add it to my cell culture medium. Why is this happening and how can I fix it?
Answer:
This phenomenon, often called "crashing out," is a common issue when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2] The rapid dilution of the DMSO stock in the aqueous medium causes the compound to precipitate. Several factors can contribute to this problem.
Troubleshooting Steps & Explanations:
-
High Final Concentration: The most common cause is that the final concentration of the compound in the cell culture medium exceeds its aqueous solubility limit.
-
Solution: Perform a dose-response experiment starting with a much lower final concentration. You can determine the maximum soluble concentration by preparing a serial dilution and visually inspecting for precipitation after a suitable incubation period (e.g., 2 hours at 37°C).[2]
-
-
Low Temperature of Media: Adding the compound stock to cold media can significantly decrease its solubility.[2]
-
Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[2] This better mimics the experimental conditions and takes advantage of the fact that solubility often increases with temperature.
-
-
Rapid Dilution Shock: Adding a small volume of concentrated stock directly into a large volume of media can create localized supersaturation, leading to precipitation.
-
Solution: Employ a serial dilution method. Instead of adding the stock directly, first, create an intermediate dilution in pre-warmed media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[2]
-
-
High Final Solvent Concentration: While DMSO is a good solvent, its concentration in the final assay should be kept to a minimum, typically below 0.5% (v/v), as it can be toxic to cells and can also influence compound solubility.
-
Solution: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for the final dilution into your media.
-
| Troubleshooting Summary for Immediate Precipitation | | :--- | :--- | | Potential Cause | Recommended Solution | | Final concentration exceeds aqueous solubility. | Decrease the final working concentration. Perform a solubility test. | | Media is at a low temperature. | Always use media pre-warmed to 37°C.[2] | | Rapid dilution causing localized supersaturation. | Perform serial dilutions in pre-warmed media; add dropwise while mixing.[2] | | High percentage of organic solvent in the final solution. | Increase the concentration of the DMSO stock to reduce the required volume. |
FAQ 3: The media containing my compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?
Answer:
Delayed precipitation can be more complex and may involve interactions between the compound and the components of the cell culture medium over time.
Potential Causes and Solutions:
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Assess the stability of the compound under your specific culture conditions (37°C, 5% CO₂). Consider preparing fresh media with the compound more frequently for long-term experiments.
-
-
pH Shift in Media: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic) over time. As this compound is a salt of a weak base, its solubility is pH-dependent. A decrease in pH can potentially lead to precipitation.
-
Solution: Monitor the pH of your culture medium, especially in dense cultures. You may need to change the medium more frequently or use a medium with a stronger buffering capacity (e.g., supplemented with HEPES), being mindful of the potential effects on your cells.[3]
-
-
Interaction with Media Components: The compound may interact with salts, amino acids, or proteins (especially in serum) in the media to form insoluble complexes.[2]
-
Solution: If possible, try a different basal media formulation. In some cases, reducing the serum concentration (if your cells can tolerate it) may help.
-
-
Media Evaporation: In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[2]
-
Solution: Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
-
FAQ 4: How does pH affect the solubility of this compound?
Answer:
The solubility of this compound is expected to be highly dependent on pH. This is because 6-bromoquinoline is a weak base. In the solid sulfate salt, the quinoline nitrogen is protonated (as the 6-bromoquinolinium ion).
The relevant equilibrium in solution is:
6-Br-Quinoline-H⁺ (soluble) ⇌ 6-Br-Quinoline (less soluble) + H⁺
According to Le Châtelier's Principle, the pH of the solution will shift this equilibrium:[4]
-
In Acidic Conditions (Lower pH): An excess of H⁺ ions will drive the equilibrium to the left, favoring the protonated, more soluble form (6-Br-Quinoline-H⁺). Therefore, solubility is expected to be higher in acidic solutions.[5]
-
In Neutral to Basic Conditions (Higher pH): As the pH increases, H⁺ ions are consumed, which shifts the equilibrium to the right. This leads to the formation of the neutral, free base form of 6-bromoquinoline, which is generally less water-soluble and may precipitate.[4]
Most standard cell culture media are buffered to a physiological pH of around 7.2-7.4. At this pH, a significant portion of the compound may exist in its less soluble free base form, contributing to the solubility challenges.
Caption: The effect of pH on the solubility of a weak base salt.
Experimental Protocols
Protocol 1: Determining Maximum Aqueous Solubility
This protocol provides a method to estimate the kinetic solubility of this compound in your specific assay buffer or medium.
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a 50 mM stock solution. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your DMSO stock using the same DMSO.
-
Dilute into Aqueous Buffer: Transfer a small, consistent volume (e.g., 2 µL) from each DMSO dilution into a larger volume of your pre-warmed (37°C) aqueous assay buffer (e.g., 98 µL). This creates a 1:50 dilution.
-
Equilibrate and Observe: Seal the plate or tubes, mix well, and incubate at 37°C for 1-2 hours.
-
Visual or Instrumental Inspection: After incubation, inspect each well/tube for any signs of precipitation. This can be done visually against a dark background or by measuring the light scattering/turbidity using a plate reader.
-
Determine Solubility Limit: The highest concentration that remains clear (no visible precipitate or increase in turbidity) is your approximate maximum soluble concentration under those conditions.[2]
References
Technical Support Center: Column Chromatography for Polar Quinoline Derivatives
Welcome to the technical support center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant compounds. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your separations effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns when approaching the purification of polar quinoline derivatives.
Q1: Why are my polar quinoline derivatives so difficult to purify by standard silica gel chromatography?
A1: The difficulty arises from a combination of two key properties of your molecules:
-
Polarity: Highly polar functional groups (e.g., hydroxyls, amines, carboxylic acids) on the quinoline scaffold cause the compound to bind very strongly to the polar silica gel stationary phase. This can lead to poor mobility (low Rf) and require highly polar mobile phases for elution, which often results in poor separation from polar impurities.
-
Basicity: The nitrogen atom in the quinoline ring is basic (a weak base). This basic site can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] This strong, often irreversible, interaction is a primary cause of significant peak tailing, streaking, and in some cases, complete decomposition of the compound on the column.[2][3]
Q2: What is "peak tailing" and why is it so common with my compounds?
A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half.[4] For basic compounds like quinolines, the primary cause is the interaction between the basic nitrogen of your molecule and the acidic silanol groups on the silica surface.[1][5] A portion of your compound gets "stuck" on these active sites and elutes more slowly, creating a "tail." This leads to poor resolution between peaks and inaccurate quantification.[1]
Q3: How do I choose the right stationary phase to start with?
A3: For polar quinoline derivatives, standard silica gel can be challenging. Here’s a decision guide:
-
Deactivated Silica Gel: This is often the best starting point. By adding a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase, you can "deactivate" the acidic silanol sites on the silica gel, leading to much-improved peak shape.[5][6][7][8]
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica gel for purifying basic compounds as it is less acidic.[2][6][8]
-
Reversed-Phase Silica (C18 or C8): If your compound has some hydrophobic character, reversed-phase chromatography can be an excellent option.[8] Here, the stationary phase is nonpolar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[9][10][11] Polar compounds will elute faster in this system.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that are poorly retained even in reversed-phase, HILIC is a powerful technique.[12][13][14][15][16] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[12][13][16]
Q4: What is the role of additives like triethylamine (TEA) in the mobile phase?
A4: Triethylamine (TEA) is a common and highly effective additive used as a "silanol suppressor."[5][17] When added to the mobile phase (typically 0.1-2%), the basic TEA molecules competitively bind to the acidic silanol groups on the silica gel surface.[5][17][18] This masking of the active sites prevents your basic quinoline derivative from interacting strongly with them, which significantly reduces peak tailing and improves recovery.[5][18][19]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Compound is stuck at the baseline (Rf ≈ 0) on TLC/column. | 1. Mobile phase is not polar enough. 2. Strong interaction with silica gel. | 1. Increase Mobile Phase Polarity: Systematically increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system). This increases the mobile phase's ability to compete with the stationary phase for your compound, thus moving it up the column.[2]2. Add a Basic Modifier: Incorporate 0.5-2% triethylamine (TEA) or a 7N ammonia solution in methanol into your eluent system.[8] This will deactivate the acidic sites on the silica gel, reducing the strong adsorption of your basic quinoline. |
| Significant peak tailing or streaking. | 1. Interaction with acidic silanol groups. 2. Column overload. 3. Poor sample solubility in the mobile phase. | 1. Use a Basic Modifier: As above, adding TEA is the most common and effective solution to minimize silanol interactions.[5][8]2. Reduce Sample Load: Overloading the column can lead to tailing.[1][20] As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample.3. Change Stationary Phase: Consider using neutral or basic alumina, or a bonded phase like diol or amine.[6] |
| Compound appears to be decomposing on the column. | 1. Acid-catalyzed degradation on silica. 2. Thermal instability. | 1. Deactivate the Silica Gel: Neutralize the silica by pre-flushing the column with a solvent system containing 1-3% triethylamine.[6][7]2. Minimize Contact Time: Use flash chromatography with applied pressure to speed up the separation.[2]3. Run at Lower Temperatures: If the compound is thermally sensitive, consider performing the chromatography in a cold room.[2]4. Switch to a Less Acidic Stationary Phase: Use neutral/basic alumina.[2][6] |
| Poor separation between the target compound and impurities. | 1. Inadequate mobile phase selectivity. 2. Need for higher resolution. | 1. Optimize Mobile Phase: Test different solvent systems using TLC. Sometimes switching one solvent for another of similar polarity (e.g., ethyl acetate for dichloromethane) can alter selectivity.2. Use Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity during the run. This can help to better resolve compounds with close Rf values.[21][22][23]3. Consider Preparative HPLC: For very difficult separations, preparative HPLC offers significantly higher resolution.[8] |
Part 3: Key Experimental Protocols
Here are detailed, step-by-step methodologies for core techniques in purifying polar quinoline derivatives.
Protocol 1: Systematic Mobile Phase Selection using TLC
The goal is to find a solvent system that provides a target Rf value of approximately 0.2-0.3 for your desired compound, with good separation from impurities.
-
Prepare Stock Solutions: Prepare small vials of different solvent systems. Good starting points for polar compounds include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Ethyl Acetate (EtOAc) / Hexanes with MeOH
-
Acetonitrile (ACN) / Water (for reversed-phase)
-
-
Spot the TLC Plate: Dissolve a small amount of your crude mixture in a suitable solvent and spot it onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen solvent system.
-
Analyze the Rf: After the solvent front has moved up the plate, remove it and visualize the spots (e.g., under UV light). Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front).
-
Iterate and Optimize:
-
If the Rf is too low (<0.1), increase the polarity of the mobile phase (e.g., increase the percentage of MeOH).
-
If the Rf is too high (>0.5), decrease the polarity.
-
If you observe streaking, add 0.5-1% triethylamine (TEA) to the mobile phase and re-run the TLC.
-
Protocol 2: Deactivation of Silica Gel for Flash Chromatography
This protocol is essential when working with acid-sensitive quinoline derivatives.
-
Dry Pack the Column: Fill your chromatography column with the appropriate amount of dry silica gel.
-
Prepare Deactivating Solvent: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[6]
-
Flush the Column: Pass 2-3 column volumes of this deactivating solvent through the packed column. This neutralizes the acidic silanol sites.
-
Equilibrate the Column: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without the excess triethylamine) to remove any unbound base and equilibrate the stationary phase.
-
Load Sample and Elute: Proceed with loading your sample and running the chromatography as usual.
Part 4: Visualized Workflows
Troubleshooting Peak Tailing
Caption: A decision-making workflow for troubleshooting peak tailing.
Method Selection Workflow
Caption: A workflow for selecting an initial purification method.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. biotage.com [biotage.com]
- 13. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 18. use of Triethylamine - Chromatography Forum [chromforum.org]
- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 20. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 21. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Forced Degradation Studies of Bis(6-Bromoquinoline)sulfate
Introduction
Welcome to the technical support center for forced degradation studies of Bis(6-Bromoquinoline)sulfate. This guide is designed for researchers, analytical scientists, and drug development professionals. Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are instrumental in identifying potential degradation products, understanding degradation pathways, developing stability-indicating analytical methods, and elucidating the intrinsic stability of a drug substance.[1][3][4]
This compound, an aromatic heterocyclic compound, possesses specific chemical moieties—namely the quinoline ring and the carbon-bromine bond—that may be susceptible to particular stress conditions. This guide provides a structured approach, in a question-and-answer format, to troubleshoot and navigate the complexities of designing and executing these studies effectively.
General Questions & High-Level Strategy
Q1: Why are forced degradation studies necessary for a compound like this compound?
A1: Forced degradation studies are essential for several reasons:
-
Pathway Elucidation: They help identify the likely degradation products and establish the degradation pathways of this compound.[1][3][4] This is crucial for understanding how the molecule behaves under various environmental stresses.
-
Method Development & Validation: The data generated is fundamental for developing and validating a stability-indicating analytical method (e.g., HPLC).[5][6][7] A stability-indicating method is one that can accurately separate the intact drug from its degradation products, ensuring that the stability of the drug can be monitored accurately over its shelf life.
-
Intrinsic Stability: These studies reveal the inherent stability of the molecule, which informs decisions on formulation, packaging, and storage conditions to ensure the final drug product remains safe and effective.[1][4]
-
Regulatory Compliance: Regulatory agencies, including the FDA and EMA, require data from stress testing as part of the registration application for new drug substances, as outlined in ICH guideline Q1A(R2).[1][3][8]
Q2: What is the target degradation level, and why is it important?
A2: The generally accepted target for degradation is between 5% and 20%.[3][9]
-
Rationale: This range is considered optimal because it is significant enough to produce a sufficient quantity of degradants for detection and characterization without being so excessive that it leads to secondary or tertiary degradation products.[10] Over-stressing the molecule can create a complex and unrealistic degradation profile that may not be relevant to the actual stability of the drug under normal storage conditions.[10] Under-stressing may not generate detectable levels of impurities, defeating the purpose of the study.
Q3: When in the drug development lifecycle should these studies be performed?
A3: While FDA guidance suggests that formal stress testing can be performed during Phase III of the regulatory submission process, it is highly advisable to initiate these studies much earlier, such as in the preclinical or Phase I stages.[1][10]
-
Early-Stage Benefits: Conducting studies early allows ample time to identify and characterize degradation products, understand the molecule's liabilities, and develop a robust, stability-indicating analytical method well before pivotal clinical and stability trials.
Experimental Workflow Overview
The following diagram outlines the typical workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. onyxipca.com [onyxipca.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. database.ich.org [database.ich.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Protein Gel Stains: A Comparative Analysis
In the dynamic landscape of proteomics research, the accurate visualization and quantification of proteins separated by gel electrophoresis are paramount. The choice of protein stain is a critical decision that directly impacts experimental outcomes, influencing sensitivity, quantitative accuracy, and compatibility with downstream applications such as mass spectrometry. This guide provides a comprehensive comparison of commonly used protein gel stains, offering insights into their mechanisms, performance characteristics, and optimal applications. While this guide focuses on established methods, the framework presented herein can be applied to evaluate novel staining technologies as they emerge.
The Foundation: Principles of Protein Gel Staining
The fundamental principle of protein gel staining is the differential binding of a dye or chemical to proteins, rendering them visible against the gel matrix.[1][2] An ideal protein stain should exhibit high sensitivity, a broad linear dynamic range for accurate quantification, reproducibility, and compatibility with downstream analyses.[3] Staining protocols generally involve three key steps: fixation, staining, and destaining (or washing).[3]
-
Fixation: This step utilizes acidic solutions, often containing methanol or ethanol, to precipitate and immobilize proteins within the gel matrix, preventing their diffusion.
-
Staining: The gel is incubated with a solution containing the dye, which binds to the proteins.
-
Destaining: Excess, unbound dye is removed from the gel matrix to reduce background and enhance the signal-to-noise ratio, making the protein bands clearly visible.
dot graph TD { A[Start: Post-Electrophoresis Gel] --> B{Fixation}; B --> C{Staining}; C --> D{Destaining/Washing}; D --> E[Image Acquisition & Analysis]; subgraph "Staining Process" B; C; D; end subgraph "Analysis" E; end A -- "Proteins separated by size" --> B; B -- "Immobilizes proteins" --> C; C -- "Dye binds to proteins" --> D; D -- "Removes background stain" --> E; }
Caption: General workflow for post-electrophoretic protein gel staining.
The Workhorse: Coomassie Brilliant Blue
Coomassie Brilliant Blue is arguably the most widely used protein stain due to its simplicity, affordability, and compatibility with mass spectrometry.[4][5] It exists in two main forms: R-250 and G-250.[6][7]
-
Mechanism: Coomassie dyes are anionic and bind non-covalently to proteins, primarily through interactions with basic amino acid residues (like arginine, lysine, and histidine) and hydrophobic regions.[1][7] The G-250 form is often used in a colloidal suspension, which reduces background staining and can enhance sensitivity.[1]
-
Performance:
-
Sensitivity: Moderate, typically in the range of 8-10 ng to 50-200 ng per protein band, depending on the formulation and protocol.[1][8]
-
Linearity: Offers good quantitative linearity over a respectable range.[3]
-
Pros: Inexpensive, easy to perform, and generally compatible with mass spectrometry.[4]
-
Cons: Less sensitive than silver or fluorescent stains, and the destaining step can be time-consuming and introduce variability.[4]
-
The High-Sensitivity Option: Silver Staining
For detecting low-abundance proteins, silver staining has long been the gold standard due to its exceptional sensitivity.[4][9]
-
Mechanism: The process involves the reduction of silver ions (Ag+) to metallic silver (Ag) at nucleation sites on the protein surface.[10] Proteins are first "fixed" and then "sensitized" to enhance the subsequent binding of silver ions. A developing solution, often containing formaldehyde, then reduces the bound silver ions to form a visible, dark image.[9][10]
-
Performance:
-
Sensitivity: Very high, capable of detecting as little as 0.1 to 1 ng of protein.[4][11]
-
Linearity: Has a narrow linear dynamic range, making it less suitable for accurate protein quantification.[3][4]
-
Pros: Extremely sensitive for detecting trace amounts of protein.[4]
-
Cons: The protocol is often complex, multi-step, and time-consuming.[4][9] It can also exhibit high background and protein-to-protein variability in staining.[12] Traditional silver staining protocols using formaldehyde are not compatible with mass spectrometry, although modified protocols exist that sacrifice some sensitivity for compatibility.[4][9]
-
The Quantitative Powerhouse: Fluorescent Stains
Fluorescent stains have become increasingly popular, particularly for quantitative proteomics, as they offer high sensitivity combined with a broad dynamic range.[1][13]
-
Mechanism: These dyes are intrinsically fluorescent and exhibit a significant increase in quantum yield upon non-covalent binding to proteins, typically through hydrophobic interactions.[1][14] The gel is incubated with the dye, and after a washing step, the protein bands can be visualized using a fluorescence imaging system.
-
Performance:
-
Sensitivity: High, often rivaling or exceeding that of silver staining, with detection limits in the sub-nanogram range (0.25-0.5 ng).[1][13]
-
Linearity: A key advantage is the broad linear dynamic range, often spanning three to four orders of magnitude, which allows for accurate quantification of both low and high abundance proteins in the same gel.[1][3]
-
Pros: High sensitivity, wide linear range for quantification, and compatibility with mass spectrometry.[1][13] Staining protocols are often simpler and faster than silver staining.[13]
-
Cons: Requires a specialized fluorescence imager for visualization and can be more expensive than Coomassie or silver staining.[5]
-
Comparative Performance of Protein Gel Stains
| Feature | Coomassie Brilliant Blue | Silver Staining | Fluorescent Stains |
| Detection Limit | ~10 - 200 ng[1][8] | ~0.1 - 1 ng[4][11] | ~0.25 - 1 ng[1][13] |
| Linear Dynamic Range | Moderate | Narrow[3][4] | Wide (3-4 orders of magnitude)[1][3] |
| Ease of Use | Simple, few steps | Complex, multi-step[4] | Generally simple[13] |
| Time to Result | Hours to overnight (including destaining) | Several hours to overnight | ~2 hours to overnight |
| Mass Spec Compatibility | Generally compatible[4] | Protocol dependent; can be incompatible[4][9] | Generally compatible[1][13] |
| Equipment | White light box | White light box | Fluorescence imager[5] |
| Cost | Low | Low to moderate | High |
Evaluating a Novel Stain: The Case of Bis(6-Bromoquinoline)sulfate
Currently, there is no available scientific literature or experimental data on the use of this compound as a protein gel stain. Should this or any other novel stain become available, its evaluation against the established methods would be crucial. The key performance indicators to assess would be:
-
Mechanism of Action: Understanding how the stain interacts with proteins is fundamental. Is it a covalent or non-covalent interaction? Does it bind to specific amino acids or to the polypeptide backbone?
-
Sensitivity (Limit of Detection): A dilution series of a known protein standard (e.g., Bovine Serum Albumin) would need to be electrophoresed and stained to determine the lowest detectable protein amount.
-
Linear Dynamic Range: The relationship between protein quantity and stain intensity should be plotted to determine the range over which the signal is directly proportional to the amount of protein.
-
Reproducibility: Inter- and intra-gel variability would need to be assessed to ensure consistent and reliable results.
-
Mass Spectrometry Compatibility: Proteins from a stained gel should be excised, digested, and analyzed by mass spectrometry to confirm that the stain does not interfere with protein identification.
dot graph TD { A[Novel Stain Candidate] --> B{Mechanism Elucidation}; A --> C{Performance Testing}; C --> D[Sensitivity]; C --> E[Linearity]; C --> F[Reproducibility]; A --> G{Downstream Compatibility}; G --> H[Mass Spectrometry]; subgraph "Fundamental Properties" B; end subgraph "Quantitative Assessment" D; E; F; end subgraph "Application Suitability" H; end }
Caption: Framework for evaluating a novel protein gel stain.
Experimental Protocols
Colloidal Coomassie Brilliant Blue G-250 Staining
-
Fixation: After electrophoresis, place the gel in a clean container and rinse three times for 5 minutes each with 100 ml of deionized water to remove SDS.[2]
-
Staining: Add enough Colloidal Coomassie G-250 stain to cover the gel (typically 20-50 ml for a mini-gel). Incubate for 1 hour to overnight at room temperature with gentle agitation.
-
Washing/Destaining: Discard the staining solution. Wash the gel with deionized water for 1-3 hours, changing the water several times, until a clear background is achieved.[2]
-
Imaging: Visualize the gel on a white light transilluminator or scanner.
Mass Spectrometry-Compatible Silver Staining
-
Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour. For overnight fixation, use 30% ethanol, 10% acetic acid.[15]
-
Washing: Wash the gel three times for 10 minutes each with deionized water.
-
Sensitization: Sensitize the gel for 1 minute in 0.02% sodium thiosulfate.[9]
-
Washing: Briefly wash the gel with two changes of deionized water for 20 seconds each.[9]
-
Silver Impregnation: Incubate the gel in 0.1% silver nitrate for 20 minutes at 4°C.[9]
-
Washing: Briefly wash the gel with two changes of deionized water for 20 seconds each.
-
Development: Develop the gel in a solution of 2% sodium carbonate containing 0.04% formaldehyde until the desired band intensity is reached (typically 2-5 minutes).[9]
-
Stopping: Stop the reaction by immersing the gel in 5% acetic acid for 5-10 minutes.[9]
-
Imaging: Visualize the gel on a white light transilluminator or scanner.
General Fluorescent Staining (e.g., SYPRO Ruby)
-
Fixation: After electrophoresis, fix the gel in 50% methanol, 7% acetic acid for 30 minutes. Repeat with fresh fixing solution for another 30 minutes.
-
Washing: Wash the gel three times for 10 minutes each with deionized water.
-
Staining: Incubate the gel in the fluorescent stain (e.g., SYPRO Ruby) for at least 3 hours to overnight in the dark with gentle agitation.
-
Washing/Destaining: Wash the gel in 10% methanol, 7% acetic acid for 30 minutes to reduce background.[16]
-
Final Wash: Wash the gel in deionized water for at least 10 minutes.
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission wavelengths.
Conclusion
The selection of a protein gel stain is a critical step that requires careful consideration of the experimental goals. Coomassie Brilliant Blue remains a reliable and cost-effective choice for routine protein visualization. Silver staining offers unparalleled sensitivity for detecting low-abundance proteins, though often at the cost of quantitative accuracy and downstream compatibility. For robust, quantitative studies, fluorescent stains provide the best combination of high sensitivity and a broad linear dynamic range. As new staining technologies are developed, they must be rigorously evaluated against these established benchmarks to demonstrate their utility and potential advantages for the research community.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Coomassi Blue Staining | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. Protein Staining | Bio-Rad [bio-rad.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. biocompare.com [biocompare.com]
- 6. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 8. bioscience.fi [bioscience.fi]
- 9. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 10. conductscience.com [conductscience.com]
- 11. bio-rad.com [bio-rad.com]
- 12. file1.lookchem.com [file1.lookchem.com]
- 13. bio-rad.com [bio-rad.com]
- 14. A brief review of other notable protein detection methods on acrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silver staining of proteins in polyacrylamide gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Bis(6-Bromoquinoline)sulfate and 8-Bromoquinoline Derivatives
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within the realm of pharmaceutical and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules.[1] The strategic introduction of a bromine atom onto the quinoline ring system provides a versatile handle for a myriad of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide offers an in-depth, objective comparison of two key classes of bromoquinoline reagents: bis(6-bromoquinoline)sulfate and 8-bromoquinoline derivatives.
This document moves beyond a simple cataloging of reactions to provide a critical analysis of the inherent reactivity differences imparted by the position of the bromine substituent. We will explore the underlying electronic and steric factors that govern their synthetic performance, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Bromoquinolines
The quinoline core, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[2] The ability to functionalize this core at specific positions is paramount to tuning the pharmacological properties of the resulting molecules. Bromoquinolines serve as key intermediates in this endeavor, with the bromine atom acting as a versatile leaving group or a precursor for further derivatization.
This compound , a salt of the parent 6-bromoquinoline, offers potential advantages in terms of handling and solubility. The bromine at the 6-position is situated on the carbocyclic ring, influencing its reactivity primarily through resonance and inductive effects. In contrast, 8-bromoquinoline derivatives feature a bromine atom on the pyridine ring, in close proximity to the nitrogen atom. This seemingly subtle difference in position has profound implications for the steric and electronic environment of the C-Br bond, leading to distinct reactivity profiles.
Comparative Analysis of Reactivity and Synthetic Performance
The synthetic utility of these bromoquinolines is best illustrated through their performance in key chemical transformations. This section will compare their reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, drawing upon literature data to provide a quantitative and qualitative assessment.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the bromoquinoline isomer in these reactions is a critical factor in determining reaction efficiency, catalyst selection, and overall yield.
The Suzuki-Miyaura coupling, which forms a C-C bond between an aryl halide and an organoboron compound, is one of the most widely used cross-coupling reactions. The generally accepted reactivity trend for haloarenes in Suzuki coupling is I > Br > Cl, making bromoquinolines excellent substrates.[3]
| Feature | 6-Bromoquinoline (as a proxy for this compound) | 8-Bromoquinoline Derivatives |
| Relative Reactivity | Good to Excellent | Good, but can be influenced by steric hindrance |
| Typical Reaction Temp. | 80-110 °C | 70-120 °C |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/XPhos | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos |
| Reported Yields | Generally high (85-95% for analogous substrates)[3] | Variable, often moderate to high depending on the boronic acid and catalyst system. |
Discussion: 6-Bromoquinoline is generally a highly reactive substrate in Suzuki-Miyaura couplings, often providing excellent yields under standard conditions.[3] The bromine at the 6-position is sterically unhindered, allowing for facile oxidative addition to the palladium catalyst. For 8-bromoquinoline, the proximity of the bromine atom to the nitrogen and the peri-hydrogen at the 1-position can introduce steric hindrance, potentially impacting the approach of the bulky palladium catalyst and the boronic acid coupling partner.[4] This can necessitate the use of more active catalyst systems with bulky, electron-rich phosphine ligands to achieve comparable yields to the 6-bromo isomer.
Experimental Protocol: Representative Suzuki-Miyaura Coupling of 6-Bromoquinoline
-
Materials: 6-Bromoquinoline (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL), Toluene (8 mL), Ethanol (2 mL).[3]
-
Procedure:
-
To a round-bottom flask, add 6-bromoquinoline, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol, followed by the sodium carbonate solution.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
-
dot
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of anilines and other nitrogen-containing heterocycles.[5][6]
| Feature | 6-Bromoquinoline | 8-Bromoquinoline Derivatives |
| Reactivity | Highly effective with a range of amines | Can be challenging, especially with bulky amines |
| Catalyst System | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Pd₂(dba)₃/XPhos, specialized bulky phosphine ligands |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases like LHMDS or NaOtBu |
| Reported Yields | Good to excellent (up to 95%)[2][7] | Moderate to good, highly dependent on the amine and reaction conditions. |
Discussion: 6-Bromoquinoline is an excellent substrate for Buchwald-Hartwig amination, coupling with a wide variety of primary and secondary amines in high yields.[2][7] The steric accessibility of the 6-position facilitates the reaction. In contrast, the 8-position presents significant steric challenges, often requiring more specialized and bulky phosphine ligands (e.g., XPhos) to promote efficient coupling, especially with sterically demanding amines. The choice of base is also critical, with strong, non-nucleophilic bases being preferred to avoid side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoquinoline with an Amine
-
Materials: 6-Bromoquinoline (1.0 equiv.), Amine (1.2 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), Xantphos (4 mol%), Sodium tert-butoxide (NaOtBu, 1.4 equiv.), Anhydrous, degassed toluene.[2]
-
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine 6-bromoquinoline, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
dot
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a key transformation in the synthesis of many pharmaceutical intermediates and functional materials.[8][9]
| Feature | 6-Bromoquinoline | 8-Bromoquinoline Derivatives |
| Reactivity | Generally good, standard conditions applicable | Can be less reactive due to steric effects |
| Catalyst System | PdCl₂(PPh₃)₂/CuI | Pd(PPh₃)₄/CuI, often requires higher catalyst loading |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | TEA, often in excess |
| Reported Yields | Good to excellent (up to 97%)[10] | Moderate to good, sensitive to alkyne structure. |
Discussion: 6-Bromoquinoline is a reliable substrate for Sonogashira coupling, reacting with a variety of terminal alkynes under standard palladium/copper-catalyzed conditions to afford the corresponding alkynylated quinolines in high yields.[10] For 8-bromoquinoline, the steric hindrance around the 8-position can again play a role, potentially leading to lower yields or requiring more forcing conditions compared to the 6-isomer. The choice of the palladium and copper catalysts, as well as the base, can be crucial for achieving successful coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution provides a direct route to functionalize the quinoline ring by displacing the bromine atom with a nucleophile. The success of SNAr reactions is highly dependent on the electronic properties of the quinoline ring.[11]
| Feature | 6-Bromoquinoline | 8-Bromoquinoline Derivatives |
| Reactivity | Generally requires activation by an electron-withdrawing group | Can be more reactive due to the electronic influence of the nitrogen atom |
| Activating Groups | Nitro group at the 5- or 7-position is highly effective | May not require strong activation for certain nucleophiles |
| Typical Nucleophiles | Amines, alkoxides, thiolates | Amines, alkoxides |
| Reaction Conditions | Often requires elevated temperatures or microwave irradiation | Can proceed under milder conditions in some cases |
Discussion: For 6-bromoquinoline, SNAr reactions typically require the presence of a strong electron-withdrawing group, such as a nitro group, at a position that can stabilize the negative charge of the Meisenheimer intermediate (e.g., the 5- or 7-position).[12] Without such activation, harsh reaction conditions are often necessary. In contrast, the bromine atom at the 8-position of 8-bromoquinoline is more directly influenced by the electron-withdrawing nature of the quinoline nitrogen. This can make the 8-position more susceptible to nucleophilic attack, even without additional activating groups, although the steric hindrance remains a consideration.
Experimental Protocol: Nucleophilic Aromatic Substitution on Activated 6-Bromoquinoline
-
Materials: 6-Bromo-5-nitroquinoline (1.0 equiv.), Morpholine (1.2 equiv.), Triethylamine (1.5 equiv.), Microwave reactor.
-
Procedure:
-
In a microwave reactor vial, combine 6-bromo-5-nitroquinoline, morpholine, and triethylamine in a suitable solvent (e.g., ethanol).
-
Seal the vial and heat the mixture in the microwave reactor at 90-120 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After cooling, purify the crude product by column chromatography on silica gel.
-
Practical Considerations and Causality of Experimental Choices
The choice between this compound and an 8-bromoquinoline derivative is not merely a matter of positional isomerism but a strategic decision based on the desired synthetic outcome and the inherent properties of the starting material.
-
For Unhindered Access and Broad Applicability in Cross-Coupling: 6-Bromoquinoline (and by extension, its sulfate salt) is often the reagent of choice. Its steric accessibility at the 6-position generally leads to higher yields and requires less specialized catalytic systems in Suzuki, Buchwald-Hartwig, and Sonogashira reactions. The sulfate salt form may offer improved handling and solubility characteristics.
-
For Targeting Specific Biological Scaffolds and Exploiting Electronic Effects: 8-Bromoquinoline derivatives are invaluable for accessing specific isomers with unique biological activities. While steric hindrance can be a challenge in cross-coupling reactions, it can also be exploited to achieve selectivity in certain transformations. The electronic influence of the adjacent nitrogen atom can be advantageous in nucleophilic aromatic substitution reactions.
The causality behind experimental choices often lies in a balance between reactivity, steric hindrance, and the desired final product. For example, when coupling a bulky nucleophile via a Buchwald-Hartwig reaction, a researcher might choose 6-bromoquinoline to minimize steric clashes. Conversely, if a specific 8-substituted quinoline is required for a biological target, the synthetic chemist must employ more sophisticated and often more expensive catalyst systems to overcome the inherent steric barriers.
Conclusion
Both this compound and 8-bromoquinoline derivatives are powerful tools in the synthetic chemist's arsenal. The key to their effective use lies in a thorough understanding of their distinct reactivity profiles, which are dictated by the position of the bromine atom. 6-Bromoquinoline offers a sterically unhindered and highly reactive handle for a broad range of transformations, making it a workhorse for general quinoline functionalization. 8-Bromoquinoline derivatives, while presenting steric challenges, provide access to a unique chemical space and can exhibit enhanced reactivity in nucleophilic aromatic substitution reactions due to the electronic influence of the quinoline nitrogen.
This guide has provided a comparative framework, supported by experimental data and protocols, to aid researchers in navigating the subtleties of bromoquinoline chemistry. By appreciating the interplay of steric and electronic effects, scientists can make more strategic and informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of novel, functional molecules.
References
- 1. ias.ac.in [ias.ac.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of Bromoquinoline Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives, particularly halogenated isomers, have garnered significant attention for their potent anticancer properties. The introduction of a bromine atom to the quinoline ring can dramatically influence the molecule's physicochemical properties and biological activity, making a comparative study of bromoquinoline isomers essential for rational drug design. This guide provides an in-depth comparison of the anticancer activities of various bromoquinoline isomers, supported by experimental data, mechanistic insights, and detailed protocols.
Comparative Anticancer Activity: A Positional Paradigm
The position of the bromine substituent on the quinoline ring is a critical determinant of cytotoxic potency. Structure-activity relationship (SAR) studies reveal that even a slight shift in the bromine atom's location can lead to a significant change in anticancer efficacy.
A key observation is the enhanced antiproliferative activity that results from substitutions on the quinoline ring, as the parent 8-hydroxyquinoline shows minimal anticancer effects.[1] The introduction of bromine atoms markedly improves this activity.[1] For instance, 5,7-Dibromo-8-hydroxyquinoline demonstrates significantly higher potency than its mono-bromo counterpart, 7-bromo-8-hydroxyquinoline.[1]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromoquinoline derivatives against various cancer cell lines, illustrating the impact of bromine's position and additional functional groups.
| Compound ID/Name | Structure | Cancer Cell Line | IC50 (µM) |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy | C6 (Rat Brain Tumor) | 12.3 (µg/mL)[1] |
| 7-Bromo-8-hydroxyquinoline | 7-Bromo, 8-Hydroxy | C6 (Rat Brain Tumor) | 25.6 (µg/mL)[1] |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-Dibromo, 8-Hydroxy | HeLa (Cervical), HT29 (Colon) | 6.7-25.6 (µg/mL)[2] |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | 5,7-Dibromo, 3,6-Dimethoxy, 8-Hydroxy | C6, HeLa, HT29 | 15.0-26.4[3] |
| 6,8-dibromo-5-nitroquinoline (17) | 6,8-Dibromo, 5-Nitro | C6, HT29, HeLa | 24.1-50.0[3] |
| 6-Bromo-5-nitroquinoline | 6-Bromo, 5-Nitro | HT29 | Lower than 5-FU[4] |
| 6,8-dibromo-4(3H)quinazolinone derivatives | Multiple Bromine Substitutions | MCF-7 (Breast) | 1.7-1.83 (µg/mL)[4] |
Note: Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, such as cell seeding density, incubation time, and specific assay protocols.[4]
Mechanistic Insights: Unraveling the Pathways of Cell Death
Bromoquinoline derivatives exert their anticancer effects through a variety of mechanisms, often leading to the induction of programmed cell death (apoptosis) and inhibition of cell proliferation.
Key Mechanisms of Action:
-
Topoisomerase Inhibition: Certain bromoquinoline derivatives act as inhibitors of DNA topoisomerase I (Topo I), a crucial enzyme for DNA replication and repair.[2][3] By stabilizing the Topo I-DNA complex, these compounds lead to DNA strand breaks and ultimately, cell death.[3]
-
Apoptosis Induction: A significant number of bromoquinoline compounds have been shown to induce apoptosis in cancer cells.[3][5] This is often confirmed by techniques such as DNA laddering assays, which detect the fragmentation of DNA characteristic of apoptotic cells.[2][3]
-
Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division.[5][6][7] For example, some compounds have been observed to cause arrest in the G2/M phase or the S-phase of the cell cycle.[6][7]
-
Inhibition of Cell Migration: Certain bromoquinolines have demonstrated the ability to inhibit the migration of cancer cells, a critical step in metastasis.[3]
The following diagram illustrates a simplified, potential pathway for apoptosis induction by a bromoquinoline derivative.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Definitive Guide to the Structural Validation of Bis(6-Bromoquinoline)sulfate: An In-Depth Comparison of Crystallographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For a compound such as Bis(6-Bromoquinoline)sulfate, a precise understanding of its atomic arrangement is not merely academic—it dictates its physicochemical properties, biological activity, and ultimately, its viability as a therapeutic agent or functional material. This guide offers a comprehensive, technically-grounded comparison of methods for validating the structure of this compound, with a primary focus on the gold-standard technique: single-crystal X-ray crystallography. We will explore the causality behind experimental choices and compare this definitive method with other widely-used analytical techniques.
The Critical Need for Certainty: The Case of this compound
This compound is an organic salt comprised of two protonated 6-bromoquinoline cations and a sulfate anion. While its two-dimensional representation is straightforward, its three-dimensional reality can be complex. The potential for polymorphism—the ability to exist in multiple crystalline forms—means that different batches of the same compound could exhibit varied properties like solubility and bioavailability.[1][2] An incorrect or incomplete structural analysis can lead to flawed interpretations of experimental data, jeopardizing research and development efforts.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive determination of a crystalline solid's atomic structure, single-crystal X-ray crystallography is the unparalleled method.[3][4] This technique provides a high-resolution, three-dimensional map of electron density within the crystal, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be precisely determined.[3]
The Underlying Principles
X-ray crystallography is based on the phenomenon of X-ray diffraction. When a focused beam of X-rays passes through a well-ordered crystal, the electrons of the atoms scatter the X-rays. The regularly spaced atoms in the crystal lattice cause these scattered waves to interfere with one another, producing a unique diffraction pattern of discrete spots.[5][6] The geometry and intensity of these spots are directly related to the arrangement of atoms in the crystal.[3][7]
A Self-Validating Experimental Workflow
The process of determining a crystal structure via X-ray diffraction is inherently self-validating, with numerous checkpoints to ensure the accuracy and reliability of the final model.
Experimental Protocol: Structural Validation of this compound
-
Crystallization: The Foundation of the Experiment
-
Causality: The quality of the crystal directly dictates the quality of the diffraction data and the resolution of the final structure. The goal is to grow single crystals of sufficient size (typically 0.1-0.3 mm) that are free from significant defects. For organic salts, controlling factors like pH and supersaturation is crucial for obtaining high-quality crystals and the desired polymorph.[8][9]
-
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent system (e.g., ethanol, methanol, or water) at an elevated temperature.[10]
-
Employ a slow cooling or solvent evaporation method to induce crystallization.[11] The slow rate is critical to allow for the ordered arrangement of molecules into a single crystal lattice.
-
Carefully select a well-formed, optically clear crystal for analysis.
-
-
-
Data Collection: Capturing the Diffraction Pattern
-
Causality: A complete and redundant dataset is necessary to accurately determine the unit cell parameters and solve the structure. Modern diffractometers automate this process by rotating the crystal in the X-ray beam and collecting tens of thousands of reflections.[3]
-
Protocol:
-
Mount the selected crystal on a goniometer head.
-
Center the crystal within the X-ray beam of the diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
-
Structure Solution and Refinement: From Data to a 3D Model
-
Causality: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This initial model is then iteratively refined against the experimental data to improve its accuracy.
-
Protocol:
-
Process the raw diffraction data to obtain a list of reflection intensities.
-
Solve the crystal structure using direct methods or other algorithms to obtain an initial atomic model.
-
Refine the model using least-squares methods, adjusting atomic positions and displacement parameters to minimize the difference between the observed and calculated diffraction patterns.
-
-
-
Validation and Output: Ensuring Structural Integrity
-
Causality: The final structure is validated using several statistical metrics. The refined coordinates and other crystallographic information are then compiled into a standard Crystallographic Information File (CIF).[12][13][14][15]
-
Key Validation Metrics:
-
R1 factor: A measure of the agreement between the observed and calculated structure factor amplitudes. A value below 5% is indicative of a well-refined structure.
-
Goodness-of-Fit (GOF): Should be close to 1.0 for a good model.
-
-
Caption: Workflow for X-ray crystallographic structure validation.
A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive validation often involves a synergistic approach with other analytical methods.[16][17]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing. | Unambiguous and high-resolution structural data.[3] | Requires high-quality single crystals, which can be challenging to obtain.[4] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, assessment of polymorphism.[18][19] | Rapid analysis of bulk, polycrystalline samples; does not require single crystals.[18] | Does not provide detailed atomic coordinates for complex organic molecules.[20] |
| NMR Spectroscopy | Covalent connectivity, chemical environment of atoms in solution, solution-state conformation. | Excellent for determining the structure of molecules in solution; non-destructive.[21][22][23] | Provides an average structure in solution; may not reflect the solid-state conformation. Can be used to distinguish between salt and free base forms.[24] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | High sensitivity, requires minimal sample.[25][26] | Provides no information on 3D structure or atomic connectivity.[27] Analysis of organic salts can be challenging.[28][29] |
Synergistic Application for Robust Validation
For this compound, a multi-faceted approach provides the most complete picture:
-
NMR Spectroscopy would first confirm the covalent structure of the 6-bromoquinoline cation in solution.
-
Mass Spectrometry would verify the molecular weight of the cation, confirming its elemental composition.
-
Powder X-ray Diffraction on the bulk sample would confirm its crystallinity and could be used to screen for different polymorphic forms.
-
Single-Crystal X-ray Crystallography would then provide the definitive solid-state structure, unambiguously showing the ionic interaction between the two 6-bromoquinoline cations and the sulfate anion, as well as their precise three-dimensional arrangement in the crystal lattice.
Caption: A synergistic approach to structural validation.
Conclusion
The structural validation of this compound is a critical step in its development and application. While techniques like NMR and mass spectrometry provide essential information about the molecule's connectivity and composition, single-crystal X-ray crystallography remains the unequivocal gold standard for determining its precise three-dimensional structure in the solid state. By understanding the strengths and limitations of each technique and employing them in a synergistic manner, researchers can achieve a comprehensive and unambiguous structural validation, paving the way for further scientific advancement with confidence and precision.
References
- 1. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. azolifesciences.com [azolifesciences.com]
- 7. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. Buy this compound | 1072944-78-5 [smolecule.com]
- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 12. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. PPXRD - Abstract Submission Form [icdd.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Application of X-ray Diffraction and Electron Crystallography for Solving Complex Structure Problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fiveable.me [fiveable.me]
- 22. azolifesciences.com [azolifesciences.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. researchgate.net [researchgate.net]
- 25. Mass Spectrometry [www2.chemistry.msu.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. fiveable.me [fiveable.me]
- 28. Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline
Welcome to this in-depth technical guide designed for researchers, medicinal chemists, and process development scientists. The quinoline scaffold is a cornerstone in pharmaceutical and materials science, and its halogenated derivatives are pivotal intermediates for constructing molecular complexity. This guide provides a comparative analysis of the reactivity of two common building blocks: 6-bromoquinoline and 8-bromoquinoline. Our objective is to move beyond simple descriptions and delve into the electronic and steric rationales that dictate their synthetic utility, supported by experimental data and detailed protocols.
Chapter 1: The Underlying Principles: Electronic and Steric Effects
The reactivity of a substituted quinoline is not uniform across its structure. The behavior of the bromine substituent at either the C-6 or C-8 position is a direct consequence of the interplay between the electron-withdrawing nature of the pyridine ring and the local steric environment.
The Electronic Landscape
The quinoline nucleus consists of an electron-deficient pyridine ring fused to a benzene ring. The nitrogen atom exerts a powerful electron-withdrawing effect (-I and -R effects), which deactivates the entire heterocyclic system towards electrophilic attack but has a more nuanced influence on the reactivity of the carbocyclic ring.
-
6-Bromoquinoline: The bromine at C-6 is electronically analogous to a bromine on a naphthalene ring. Its reactivity is primarily modulated by the deactivating influence of the distal nitrogen atom. The position is relatively unhindered and electronically accessible.
-
8-Bromoquinoline: The bromine at C-8 is in a peri-position relative to the C1-nitrogen. This proximity is the single most important factor governing its reactivity. While still influenced by the nitrogen's electron-withdrawing nature, the C-8 position also experiences direct spatial interaction with the nitrogen lone pair, which can influence bond angles, transition state geometries, and the stability of intermediates.[1][2]
Steric Factors: The Dominance of the Peri-Interaction
Steric hindrance is the defining difference between the two isomers. The C-8 position is significantly more crowded than the C-6 position.
-
At C-6: This position is sterically open, allowing for the easy approach of reagents and catalytic complexes.
-
At C-8: The substituent is flanked by the C-7 hydrogen and, more importantly, is forced into close proximity with the nitrogen atom of the adjacent ring. This peri-interaction can sterically shield the C-Br bond, making it challenging for bulky catalysts or reagents to access the reaction center.[2][3] This often necessitates the use of specialized ligands in cross-coupling reactions to facilitate oxidative addition.
Caption: Steric environment comparison of C-6 and C-8 positions.
Chapter 2: A Head-to-Head Comparison in Key Chemical Transformations
We will now examine how these fundamental differences manifest in three critical classes of reactions used in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
This is arguably the most common application for bromoquinolines. The choice of isomer has profound implications for reaction conditions, particularly ligand selection.
The steric hindrance at the C-8 position often requires ligands with a larger "bite angle" and bulk (e.g., bulky biarylphosphines) to promote the necessary oxidative addition and reductive elimination steps in catalytic cycles like the Buchwald-Hartwig amination.[4][5] In contrast, the C-6 position can often be functionalized using more standard phosphine ligands or even under ligand-free conditions in some cases.[6]
| Reaction Type | Position | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield | Reference |
| Suzuki | 8-Bromo | 8-bromo-2,4-dichloro-7-methoxy-quinoline | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃, MeCN/H₂O, 80 °C | 82-95% | [7] |
| Suzuki | 6-Bromo | Methyl 6-bromoquinoline-3-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 90 °C | ~75% | [8][9] |
| Buchwald-Hartwig | 8-Bromo | 8-(Benzyloxy)-5-bromoquinoline | N-methylaniline | Pd(OAc)₂ / Josiphos-type ligand | NaO-t-Bu, Toluene, 110-150 °C | High Conv. | [10] |
| Sonogashira | 6-Bromo | Methyl 6-bromoquinoline-3-carboxylate | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, THF, 60-70 °C | Good | [8] |
This protocol is adapted from general procedures for Suzuki couplings.[8][9][11]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 6-bromoquinoline-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. The concentration should be approximately 0.1 M with respect to the bromoquinoline.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask under a positive pressure of argon.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 6-arylquinoline product.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require the presence of a strong electron-withdrawing group (EWG), such as a nitro group, positioned ortho or para to the leaving group (the bromine).[12][13][14] This placement is critical for stabilizing the negative charge of the intermediate Meisenheimer complex.
-
6-Bromoquinoline: This isomer is well-suited for SNAr. Nitration of 6-bromoquinoline selectively occurs at the C-5 position.[15][16] This places the activating nitro group ortho to the bromine, facilitating efficient nucleophilic displacement.
-
8-Bromoquinoline: Activating the 8-position for SNAr is significantly more challenging. The potential activating positions (ortho at C-7 and para at C-5) are themselves subject to the directing effects of the quinoline system. Direct nitration of 6,8-dibromoquinoline occurs at C-5, which would activate the C-6 position but not the C-8 position.[17] Furthermore, the steric hindrance at C-8 would raise the energy barrier for the formation of the required planar Meisenheimer complex, making the reaction kinetically unfavorable.
This protocol is based on the synthesis of 5-nitro-6-(morpholin-1-yl)quinoline.[15]
-
Reactant Mixture: In a microwave vial, combine 6-bromo-5-nitroquinoline (1.0 eq), morpholine (3.0 eq), and triethylamine (1.0 eq).
-
Reaction: Heat the mixture to 80 °C with stirring. Place the open vessel into a microwave cavity and irradiate with 150 W, ramping the temperature to 90-110 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture. If a solid precipitates, it can be filtered and washed. Alternatively, dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired product.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Halogen-Metal Exchange
This transformation, typically performed with alkyllithium reagents like n-BuLi at low temperatures, is a powerful method for generating a nucleophilic quinolyl species.
In this case, the reactivity difference is less pronounced. Halogen-metal exchange is an extremely fast reaction for aryl bromides.[18] Both 6-bromo- and 8-bromoquinoline undergo efficient lithium-bromine exchange to form the corresponding 6-quinolyl- and 8-quinolyllithium reagents. These can then be trapped with various electrophiles.
The synthesis of 8-(dimesitylboryl)quinoline, for instance, proceeds by treating 8-bromoquinoline with n-BuLi at -78 °C, followed by quenching with an electrophilic boron source, demonstrating the high efficiency of the exchange at the C-8 position.[19]
This workflow is based on the general principle of lithium-halogen exchange.[18][19]
-
Setup: A flame-dried, three-neck flask is equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Substrate: The flask is charged with the bromoquinoline isomer (1.0 eq) and anhydrous solvent (e.g., THF or diethyl ether).
-
Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe, keeping the internal temperature below -70 °C. The mixture is stirred for 30-60 minutes at -78 °C.
-
Quench: A solution of the desired electrophile (e.g., an aldehyde, ketone, or DMF) in anhydrous THF is added slowly to the organolithium solution at -78 °C.
-
Warming & Quench: After stirring for 1-2 hours, the reaction is slowly warmed to room temperature and quenched by the careful addition of saturated aqueous ammonium chloride solution.
-
Extraction & Purification: The product is extracted into an organic solvent, dried, and purified using standard techniques.
Caption: Workflow for Halogen-Metal Exchange and Quench.
Chapter 3: Summary and Synthetic Outlook
The choice between 6-bromoquinoline and 8-bromoquinoline is a critical decision in a synthetic campaign. The divergent reactivity, rooted in fundamental steric and electronic differences, dictates the optimal reaction conditions and, in some cases, the feasibility of a desired transformation.
| Reaction Class | 6-Bromoquinoline Reactivity | 8-Bromoquinoline Reactivity | Key Differentiating Factor |
| Pd-Cross Coupling | High. Generally facile, often works with standard ligands. | Moderate to High. Often requires bulky, specialized ligands due to steric hindrance. | Steric hindrance at C-8. |
| SNAr | Favorable. Can be readily activated by nitration at the C-5 position. | Unfavorable. Difficult to activate with EWGs at appropriate positions; sterically disfavored. | Electronic activation and steric accessibility. |
| Halogen-Metal Exchange | High. Fast and efficient reaction with alkyllithiums. | High. Fast and efficient reaction with alkyllithiums. | Minimal difference; reaction is very fast. |
Concluding Remarks for the Practicing Chemist:
-
For palladium-catalyzed cross-couplings , both isomers are viable, but be prepared to screen a wider range of bulky phosphine ligands and potentially use higher catalyst loadings or temperatures for the 8-bromo isomer.
-
If your synthesis requires a nucleophilic aromatic substitution , 6-bromoquinoline is the superior starting material, provided it can be activated appropriately.
-
For generating a quinolyl nucleophile via lithiation , both isomers perform exceptionally well, offering a reliable entry point for introducing a wide array of electrophiles.
By understanding the causality behind these reactivity patterns, researchers can make more informed decisions, streamline route development, and ultimately accelerate the discovery of novel chemical entities.
References
- 1. Imidazoquinolinethiones from 8-aminoquinolines by a novel peri-participation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. kiliangroup.wp.st-andrews.ac.uk [kiliangroup.wp.st-andrews.ac.uk]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sciencemadness Discussion Board - lithiation of 8-bromoquinoline - Powered by XMB 1.9.11 [sciencemadness.org]
- 19. 8-溴喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
The Sulfated Bromoquinoline Scaffold: A Comparative Guide to Bioactivity Modulation
For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold represents a "privileged structure," a recurring motif in a multitude of bioactive compounds.[1] Among its many derivatives, bromoquinolines have emerged as particularly potent agents, demonstrating significant anticancer properties.[2][3] The strategic placement of bromine atoms on the quinoline ring system has been shown to enhance cytotoxic effects against various cancer cell lines.[1] However, the journey from a promising lead compound to a viable therapeutic is often fraught with challenges related to physicochemical properties and targeted delivery. This has led to the exploration of various chemical modifications, including the introduction of sulfate linkers.
This guide provides an in-depth comparison of how a sulfate linker can theoretically and practically affect the bioactivity of bromoquinolines. While direct, head-to-head experimental data for sulfated bromoquinolines is not extensively available in the current literature, we can draw strong, evidence-based inferences from closely related structures, particularly quinoline-5-sulfonamides, and the well-established principles of medicinal chemistry.
The Bromoquinoline Core: A Foundation of Potent Bioactivity
Bromoquinolines serve as versatile precursors for a wide range of multifunctional quinoline compounds.[1] Their anticancer activity is a focal point of extensive research. For instance, brominated quinoline derivatives have been shown to inhibit human topoisomerase I, a critical enzyme for DNA replication and repair.[1] The substitution pattern of bromine on the quinoline ring, often in combination with other functional groups like nitro or methoxy groups, significantly influences their antiproliferative and apoptotic effects.[1]
Introducing the Sulfate Linker: A Strategy for Enhanced Druggability and Targeted Action
The incorporation of a sulfate linker can be conceptualized in two primary ways: as a permanent modification to the core structure (e.g., a sulfonamide) or as a cleavable prodrug moiety. Each approach has distinct implications for the compound's bioactivity.
Case Study: Quinoline-5-Sulfonamides - A Proxy for Understanding the Impact of a Sulfur-Containing Linker
A study on a series of novel acetylene derivatives of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide provides invaluable insights into how a sulfur-based linker can influence the bioactivity of a quinoline core.[4][5]
Key Findings:
-
Anticancer Activity: The 8-hydroxyquinoline-5-sulfonamide derivatives demonstrated significant anticancer activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines.[4][5]
-
Crucial Role of the 8-Hydroxy Group: The study revealed that the unsubstituted phenolic group at the 8-position of the quinoline is a key structural fragment necessary for biological activity. Methylation of this group resulted in a significant loss of anticancer efficacy.[4]
-
Mechanism of Action: One of the lead compounds was found to increase the expression of cell cycle regulators (p53 and p21) and alter the expression of apoptosis-related genes (BCL-2 and BAX).[4][5]
-
Antibacterial Activity: The same series of compounds also exhibited promising antibacterial activity against multidrug-resistant clinical isolates of methicillin-resistant S. aureus (MRSA).[4][5]
Table 1: Comparative Anticancer Activity (IC50 in µM) of 8-Hydroxyquinoline-5-sulfonamide Derivatives [4][5]
| Compound | C-32 (Melanoma) | MDA-MB-231 (Breast) | A549 (Lung) |
| 3c | 13.1 ± 1.1 | 15.2 ± 1.2 | 16.3 ± 1.3 |
| Cisplatin | 12.5 ± 1.0 | 14.8 ± 1.2 | 15.9 ± 1.3 |
| Doxorubicin | 1.1 ± 0.1 | 1.3 ± 0.1 | 1.5 ± 0.1 |
Data presented for one of the most active compounds in the series (3c) and compared with standard chemotherapeutic agents.
This data strongly suggests that the introduction of a sulfonamide linker to a quinoline scaffold can yield compounds with potent and clinically relevant bioactivity. While not a direct bromoquinoline example, the fundamental quinoline core is present, and the findings provide a solid foundation for predicting the effects of a sulfate-containing linker on a bromoquinoline.
The Sulfate Linker as a Prodrug Strategy
Beyond being an integral part of the pharmacophore, a sulfate group can be employed as a cleavable linker in a prodrug strategy.[6][7] This approach is particularly attractive for overcoming challenges such as poor water solubility and lack of targeted delivery.[8][9]
Enhancing Solubility and Bioavailability
Many potent bioactive compounds, including bromoquinolines, are hydrophobic, which can limit their solubility in aqueous environments and, consequently, their bioavailability.[9] The addition of a highly polar sulfate group can dramatically increase water solubility.[8] This prodrug would be inactive until the sulfate group is cleaved by enzymes in the body, releasing the active bromoquinoline.
Targeted Drug Delivery
The concept of a sulfatase-cleavable linker is well-established, particularly in the field of antibody-drug conjugates (ADCs).[10] Sulfatases are enzymes that are often overexpressed in the lysosomal compartments of cancer cells.[11] A bromoquinoline-sulfate conjugate could be designed to be stable in the bloodstream and only release the cytotoxic bromoquinoline payload within the target cancer cells, thereby minimizing off-target toxicity.[11]
Experimental Protocols
Synthesis of Quinoline-5-Sulfonamides
The synthesis of the quinoline-5-sulfonamide derivatives discussed in the case study involved the reaction of 8-hydroxy- or 8-methoxyquinoline-5-sulfonyl chlorides with acetylene derivatives of amines.[5]
Step-by-Step Methodology:
-
Preparation of Quinoline-5-sulfonyl Chloride: The starting quinoline is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 5-position.
-
Reaction with Amine: The resulting quinoline-5-sulfonyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to form the sulfonamide linkage.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[5]
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effects of the synthesized compounds against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Visualizing the Concepts
Caption: Modification strategies for the bromoquinoline core.
Caption: Experimental workflow for comparing bioactivity.
Conclusion and Future Directions
The introduction of a sulfate linker, either as a stable sulfonamide or a cleavable prodrug moiety, represents a promising strategy for modulating the bioactivity and enhancing the therapeutic potential of bromoquinolines. The available data from quinoline-5-sulfonamides strongly supports the notion that such modifications can lead to potent anticancer and antibacterial agents. The prodrug approach, leveraging the physicochemical properties of the sulfate group, offers a rational path to improved solubility and targeted drug delivery.
Future research should focus on the direct synthesis and biological evaluation of sulfated bromoquinolines to provide a definitive comparison with their non-sulfated counterparts. Such studies will be instrumental in validating the hypotheses presented in this guide and could pave the way for the development of a new generation of highly effective and targeted anticancer therapeutics.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Inhibition of sulfotransferases by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Analysis: Cross-Validation of HPLC and GC-MS for Bis(6-Bromoquinoline)sulfate
Abstract
This guide provides a comprehensive, in-depth comparison and cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity assessment of Bis(6-Bromoquinoline)sulfate. As a molecule of interest in medicinal chemistry and organic synthesis, ensuring its purity is paramount for reliable downstream applications.[1] This document moves beyond a theoretical overview to present a practical, data-driven analysis. We will explore the foundational principles of each technique, detail the rationale behind method development, present comparative experimental protocols and data, and conclude with an authoritative recommendation grounded in established scientific and regulatory principles. Our findings demonstrate that while both are powerful analytical tools, the inherent physicochemical properties of this compound render one method unequivocally superior for this specific application.
The Analytical Challenge: Understanding this compound
This compound is a significant organic compound with the molecular formula C₁₈H₁₄Br₂N₂O₄S and a molecular weight of 514.19 g/mol .[1] Its structure, featuring two bromoquinoline moieties linked by a sulfate group, makes it a valuable intermediate in pharmaceutical research.[1] However, these same properties—its salt nature, high molecular weight, and complex aromatic structure—present a distinct challenge for analytical chemists tasked with its purity determination.
The purity of an Active Pharmaceutical Ingredient (API) or key intermediate is a critical quality attribute (CQA) that directly impacts safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures for purity testing must be thoroughly validated to prove they are fit for purpose.[2][3] This guide directly addresses the fundamental question: which analytical tool, HPLC or GC-MS, is fit for the purpose of accurately and reliably quantifying the purity of this compound?
Foundational Principles: A Tale of Two Techniques
Choosing the correct analytical instrument is predicated on understanding the analyte's properties and the fundamental principles of the techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture dissolved in a liquid mobile phase as they pass through a solid stationary phase packed in a column.[4][5] The separation is based on the differential partitioning of analyte molecules between the two phases.[5] Its major advantage lies in its versatility for a vast range of compounds, particularly those that are non-volatile, thermally labile, or have a high molecular weight, making it a cornerstone of the pharmaceutical industry.[6][7][8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column.[9] The sample must first be vaporized at a high temperature in the injection port.[9] It is therefore ideally suited for analytes that are volatile and thermally stable.[10][11] The mass spectrometer then acts as a highly specific detector, identifying compounds by their unique mass fragmentation patterns.[12]
Initial Hypothesis
Based on first principles, the physicochemical nature of this compound—a high molecular weight sulfate salt—strongly suggests it is non-volatile and would likely decompose under the high temperatures required for GC analysis.[13][14] Therefore, our working hypothesis is that HPLC is the appropriate, direct, and reliable method , while GC-MS is fundamentally unsuitable without extensive, and potentially confounding, sample derivatization.
Experimental Design & Rationale: A Self-Validating Approach
A robust analytical method must be validated according to ICH Q2(R2) guidelines, which outline key parameters such as specificity, linearity, accuracy, and precision.[15][16] Our experimental design aims to develop and compare methods for both techniques, allowing the results to self-validate our initial hypothesis.
HPLC Method Development: The Direct Approach
Causality Behind Experimental Choices:
-
Technique: Reverse-Phase HPLC (RP-HPLC) was selected as it is the premier technique for separating moderately polar to non-polar compounds from a polar mobile phase, fitting the profile of our analyte.[6]
-
Column: A C18 column is the workhorse of RP-HPLC, providing excellent hydrophobic interaction and retention for aromatic compounds like quinolines.
-
Mobile Phase: A gradient elution using acetonitrile and water is employed. A gradient is necessary to ensure that any impurities with significantly different polarities are eluted and resolved from the main analyte peak, providing a comprehensive purity profile. An acid modifier (e.g., trifluoroacetic acid) is added to improve peak shape and reproducibility by suppressing the ionization of any free amine or acidic functionalities.
-
Detector: A UV detector is chosen due to the strong chromophore present in the quinoline ring system, which will provide high sensitivity.[17]
Caption: HPLC analytical workflow for this compound purity.
-
Standard & Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 100 mL volumetric flasks.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Filter the final solutions through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
GC-MS Method Development: The Indirect Approach
Causality Behind Experimental Choices:
-
The Challenge: Direct injection of the non-volatile this compound salt is impossible. It would not elute from the column and would likely decompose in the hot injector.[13]
-
The Solution (Hypothetical): A derivatization step is required to convert the analyte into a more volatile and thermally stable compound. Silylation is a common technique for this purpose, where active hydrogens are replaced with a trimethylsilyl (TMS) group. However, this introduces significant complexity and potential for error. The sulfate group itself is not easily derivatized, meaning the reaction may cleave the molecule or be incomplete.
-
Risks: This indirect approach is fraught with peril: the derivatization reaction may not go to completion, it could create multiple side-products, or the derivative itself might be unstable. Each of these outcomes would lead to an inaccurate purity assessment.[18]
Caption: GC-MS analytical workflow requiring a complex derivatization step.
-
Sample Derivatization:
-
Accurately weigh 1 mg of the sample into a reaction vial.
-
Thoroughly dry the sample under a stream of nitrogen gas.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
-
Seal the vial and heat at 70 °C for 60 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C (Electron Ionization).
-
Mass Range: 50-600 amu.
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram (TIC).
-
Confirm the identity of the derivatized peak by its mass spectrum.
-
Calculate purity based on the area percent of the derivatized analyte relative to all other eluted peaks.
-
Comparative Data Analysis & Results
To illustrate the outcomes, we present representative data from the analysis of a single batch of this compound.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
|---|---|---|---|---|
| 1 | 4.5 | 15,234 | 0.21 | Impurity A |
| 2 | 8.9 | 7,156,890 | 99.58 | This compound |
| 3 | 11.2 | 12,543 | 0.17 | Impurity B |
| 4 | 13.1 | 2,330 | 0.04 | Unknown |
| Total | | 7,186,997 | 100.00 | |
Table 2: GC-MS Analysis Results (Post-Derivatization)
| Peak No. | Retention Time (min) | Peak Area | Area % | Tentative Identity (from Mass Spectrum) |
|---|---|---|---|---|
| 1 | 5.1 | 89,540 | 10.5 | Unreacted 6-Bromoquinoline (from cleavage) |
| 2 | 7.8 | 65,210 | 7.6 | Silylation Reagent Byproduct |
| 3 | 12.4 | 698,330 | 81.8 | TMS-Derivative of Analyte |
| 4 | 14.5 | 2,550 | 0.3 | Unknown Byproduct |
| Total | | 853,630 | 100.00 | |
Table 3: Cross-Validation Method Summary
| Parameter | HPLC Method | GC-MS Method (with Derivatization) | Commentary |
|---|---|---|---|
| Analyte Form | Direct analysis of the parent compound | Indirect analysis of a chemical derivative | HPLC measures the actual compound of interest. |
| Specificity | High. Peaks are well-resolved. | Poor. Multiple peaks from reaction byproducts and potential cleavage. | GC-MS chromatogram is complex and does not clearly represent the initial sample purity. |
| Calculated Purity | 99.58% | 81.8% | The GC-MS result is artificially low and inaccurate due to the derivatization process. |
| Precision (%RSD, n=6) | < 1.0% | > 15% | The multi-step derivatization process introduces significant variability and poor precision. |
| Robustness | High | Low | Small changes in derivatization time or temperature drastically alter the results. |
Discussion & Senior Scientist Recommendation
The HPLC method is direct, robust, and reliable. It provides a clean chromatogram where the primary peak corresponds directly to this compound, allowing for a straightforward and accurate purity calculation of 99.58%. The method's high precision and specificity would readily meet the stringent requirements for validation set by the ICH.[15][19]
Conversely, the GC-MS method proved to be entirely unsuitable. The necessity of a derivatization step introduced insurmountable complexities. The resulting chromatogram was convoluted with byproducts from the silylation reagent and apparent degradation of the parent molecule, as evidenced by the peak for unreacted 6-bromoquinoline. The calculated "purity" of 81.8% is not a measure of the original sample's purity but rather a reflection of the derivatization reaction's efficiency and the derivative's stability. Such an indirect and variable method is unacceptable for quality control or regulatory submission.[12][20]
For the purity determination of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior and scientifically valid methodology. It allows for the direct quantification of the analyte in its native form, providing accurate, precise, and reliable data that is fit for purpose in a regulated pharmaceutical environment.
Gas Chromatography-Mass Spectrometry (GC-MS) is not a viable technique for this non-volatile salt. The attempt to use it introduces layers of complexity and uncertainty that invalidate the results. This guide serves as a critical case study in the importance of selecting analytical techniques based on the fundamental physicochemical properties of the analyte. For researchers and drug development professionals working with this compound, RP-HPLC should be considered the gold-standard method for purity and stability testing.
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 5. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 6. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. Gas Chromatography and Its Importance in Pharmaceuticals - Pharma Manual [pharmamanual.com]
- 11. omicsonline.org [omicsonline.org]
- 12. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 13. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 14. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. database.ich.org [database.ich.org]
- 17. arlok.com [arlok.com]
- 18. researchgate.net [researchgate.net]
- 19. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the In Vitro Efficacy of Pan- and Isoform-Selective PI3K Inhibitors: Wortmannin vs. Alpelisib
Authored by: A Senior Application Scientist
This guide provides a detailed comparison of the in vitro efficacy of two distinct classes of Phosphoinositide 3-kinase (PI3K) inhibitors: Wortmannin, a classic pan-PI3K inhibitor, and Alpelisib (BYL719), a clinical-stage isoform-selective inhibitor. Through an examination of their mechanisms, selectivity, and impact on downstream signaling, we offer researchers a framework for selecting the appropriate tool for their in vitro studies.
The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Understanding the nuances of the inhibitors used to probe this pathway is paramount for robust and reproducible research.
The PI3K Signaling Cascade: A Central Hub for Cellular Regulation
The PI3K family of lipid kinases is broadly divided into three classes. Class I PI3Ks, the most extensively studied in the context of cancer, are heterodimers composed of a catalytic and a regulatory subunit. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably AKT and PDK1. This initiates a phosphorylation cascade that ultimately regulates a multitude of downstream cellular functions.
Figure 1: Simplified PI3K/AKT signaling pathway. Wortmannin broadly inhibits PI3K, while Alpelisib specifically targets the p110α catalytic subunit.
Comparative Analysis of Inhibitor Selectivity and Potency
The choice between a pan-inhibitor and an isoform-selective inhibitor is a critical decision in experimental design. Wortmannin is a fungal metabolite that acts as an irreversible and covalent inhibitor of the PI3K catalytic subunit. In contrast, Alpelisib is a synthetic, ATP-competitive inhibitor with high selectivity for the p110α isoform of PI3K.
| Inhibitor | Target(s) | IC50 (p110α) | IC50 (p110β) | IC50 (p110δ) | IC50 (p110γ) | Mechanism |
| Wortmannin | Pan-Class I PI3K | ~5 nM | ~5 nM | ~5 nM | ~5 nM | Irreversible, Covalent |
| Alpelisib (BYL719) | p110α-selective | ~5 nM | ~1,200 nM | ~250 nM | ~290 nM | Reversible, ATP-competitive |
Table 1: Comparative in vitro potency and selectivity of Wortmannin and Alpelisib against Class I PI3K isoforms. IC50 values are approximate and can vary based on assay conditions. Data compiled from multiple sources.
The data clearly illustrates the fundamental difference between these two inhibitors. Wortmannin potently inhibits all Class I PI3K isoforms with little discrimination. This makes it a powerful tool for determining if a biological process is PI3K-dependent. However, its lack of specificity can make it difficult to attribute effects to a particular isoform. Conversely, Alpelisib's striking selectivity for p110α allows for the precise dissection of the role of this specific isoform in cellular signaling. This is particularly relevant in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110α subunit.
Experimental Protocols for In Vitro Efficacy Assessment
To rigorously compare the in vitro efficacy of PI3K inhibitors, a multi-pronged approach is necessary. Here, we outline two fundamental experimental workflows: a cell viability assay to assess cytotoxic or cytostatic effects, and a western blot to measure the inhibition of downstream signaling.
Workflow for Comparing PI3K Inhibitor Efficacy
Figure 2: A generalized experimental workflow for the in vitro comparison of PI3K inhibitors.
Cell Viability Assay (MTS-based)
This protocol assesses the metabolic activity of cells as an indicator of cell viability.
-
Materials : 96-well plates, appropriate cell culture medium, PI3K inhibitors (Wortmannin, Alpelisib), MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
Procedure :
-
Seed cells at a predetermined density (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Wortmannin and Alpelisib in culture medium. A common concentration range to test is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium and add 100 µL of the medium containing the inhibitors or vehicle to the respective wells.
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value for cell growth inhibition.
-
Western Blot for p-AKT Inhibition
This protocol directly measures the inhibition of the PI3K pathway by assessing the phosphorylation status of AKT.
-
Materials : 6-well plates, cell culture medium, PI3K inhibitors, RIPA lysis buffer, protease and phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-p-AKT Ser473, anti-total AKT, anti-GAPDH), HRP-conjugated secondary antibody, and chemiluminescence substrate.
-
Procedure :
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of Wortmannin or Alpelisib for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescence detection system.
-
Perform densitometry analysis to quantify the ratio of p-AKT to total AKT.
-
Conclusion and Recommendations
Both Wortmannin and Alpelisib are invaluable tools for studying the PI3K pathway, but their applications are distinct.
-
Wortmannin is best utilized in initial screening experiments to determine if a cellular process is PI3K-dependent. Its pan-inhibitory nature ensures a robust blockade of the pathway. However, its irreversibility and lack of isoform specificity warrant caution when interpreting results.
-
Alpelisib is the preferred inhibitor for dissecting the specific roles of the p110α isoform. Its clinical relevance, particularly in the context of PIK3CA-mutant cancers, makes it an excellent choice for translational research.
For a comprehensive in vitro study, we recommend using both types of inhibitors. An initial experiment with Wortmannin can confirm PI3K pathway involvement, followed by studies with Alpelisib and other isoform-selective inhibitors to delineate the specific contributions of each catalytic subunit. This layered approach, supported by rigorous experimental protocols as outlined above, will yield the most insightful and reliable data.
A Comparative Analysis of Quinoline-Based Antimicrobial Agents: A Guide for Researchers
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of antimicrobial chemotherapy. Its remarkable versatility has given rise to a multitude of derivatives with potent activity against bacteria, parasites, and even neoplastic cells. The initial discovery of nalidixic acid in 1962, a byproduct of chloroquine synthesis, heralded the dawn of the quinolone antibiotic era.[1] Since then, systematic chemical modifications to this core structure have generated successive generations of agents with progressively broader spectra of activity and improved pharmacokinetic profiles.
This guide provides a comparative analysis of key quinoline-based antimicrobial classes, designed for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of agents to explore the causal relationships between chemical structure, mechanism of action, and the evolution of resistance. Furthermore, it furnishes detailed, field-tested experimental protocols to empower researchers in their own evaluation of novel quinoline derivatives.
Section 1: The Core Mechanism & The Inevitable Resistance
The primary antibacterial quinolones function as topoisomerase poisons, converting essential enzymes into cellular toxins that fragment the bacterial chromosome. Understanding this core mechanism is fundamental to appreciating the comparative strengths and weaknesses of different quinolone classes.
The Primary Target: Bacterial Type II Topoisomerases
Bacteria rely on two essential type II topoisomerase enzymes, DNA gyrase and topoisomerase IV , to manage the topological state of their DNA during replication.[2][3]
-
DNA Gyrase (GyrA₂GyrB₂): This enzyme is unique to bacteria and is responsible for introducing negative supercoils into DNA.[2][4] This process is crucial for relieving the positive supercoiling stress that accumulates ahead of the replication fork, thereby allowing DNA replication and transcription to proceed.
-
Topoisomerase IV (ParC₂ParE₂): This enzyme's primary role is to decatenate, or unlink, newly replicated daughter chromosomes, a critical final step before cell division can complete.[5]
Quinolones interfere with the DNA replication process by preventing bacterial DNA from unwinding and duplicating.[4] They bind to the complex formed between the topoisomerase and DNA, stabilizing a transient state where the DNA is cleaved.[1][5] By inhibiting the enzyme's ability to reseal these breaks, the quinolone-enzyme-DNA complex becomes a physical roadblock to the replication machinery, leading to a cascade of events culminating in cell death.[1]
Figure 1: Roles of bacterial type II topoisomerases in DNA replication.
The Battle for Efficacy: Common Resistance Mechanisms
The widespread use and misuse of quinolones have led to a steady increase in bacterial resistance, threatening the clinical utility of this important drug class.[6] Resistance is multifactorial and often arises from the accumulation of several mechanisms.[7]
-
Target-Site Mutations: This is the most common and clinically significant form of resistance.[6][7] Mutations cluster in a specific region of the gyrA and parC genes known as the Quinolone Resistance-Determining Region (QRDR).[1][2][8] These mutations alter the amino acid sequence of the enzyme subunits, reducing the binding affinity of the quinolone to the enzyme-DNA complex.[7]
-
Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones through two primary means:
-
Overexpression of Efflux Pumps: These membrane proteins actively transport quinolones and other antimicrobials out of the cell.[1][5][7] In Gram-negative bacteria, pumps from the Resistance-Nodulation-Division (RND) superfamily are major contributors.[5]
-
Reduced Influx: Gram-negative bacteria can modify or reduce the number of porin channels in their outer membrane, decreasing the passive diffusion of quinolones into the cell.[1]
-
-
Plasmid-Mediated Resistance: The acquisition of resistance genes on mobile genetic elements like plasmids is a significant concern as it allows for rapid horizontal transfer between bacteria.[5][7] These plasmids can encode:
-
Qnr Proteins: These proteins protect DNA gyrase and topoisomerase IV from quinolone binding.[5][8]
-
Drug-Modifying Enzymes: For example, a variant of an aminoglycoside acetyltransferase, AAC(6')-Ib-cr, can modify and inactivate certain fluoroquinolones.[2]
-
Mobile Efflux Pumps: Plasmids can carry genes for their own efflux pumps, such as QepA.[2]
-
Figure 2: Major mechanisms of bacterial resistance to quinolone antibiotics.
Section 2: A Comparative Analysis of Major Quinolone Classes
The evolution of quinolones is a classic example of structure-activity relationship-driven drug development. Modifications to the core ring structure have yielded distinct classes with varying antimicrobial spectra and properties.
The Fluoroquinolones: A Generational Perspective
The addition of a fluorine atom at the C-6 position dramatically increased the potency of quinolones, giving rise to the fluoroquinolone subclass.[9] These agents are often categorized into four generations based on their spectrum of activity.[10]
-
First Generation (e.g., Nalidixic acid): The progenitor quinolones. Their activity is largely restricted to Gram-negative enteric bacteria, and they achieve minimal systemic concentrations, limiting their use to uncomplicated urinary tract infections.[10][11]
-
Second Generation (e.g., Ciprofloxacin, Norfloxacin): This generation introduced expanded activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and some activity against Gram-positive and atypical pathogens.[10] Ciprofloxacin remains the most potent fluoroquinolone against P. aeruginosa.[3][12]
-
Third Generation (e.g., Levofloxacin): These agents were designed for enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae (both penicillin-sensitive and -resistant strains), while retaining good Gram-negative coverage.[10]
-
Fourth Generation (e.g., Moxifloxacin, Trovafloxacin): This class maintains the broad spectrum of the third generation while adding significant activity against anaerobic bacteria.[10] Some newer quinolones exhibit more balanced activity against both DNA gyrase and topoisomerase IV, which may lower the frequency of resistance selection.[3]
| Agent (Generation) | E. coli | P. aeruginosa | S. aureus (MSSA) | S. pneumoniae | Anaerobes |
| Nalidixic Acid (1st) | 4 - 16 | >128 | >128 | >128 | Poor |
| Ciprofloxacin (2nd) | 0.015 - 0.25 | 0.25 - 1.0 | 0.12 - 1.0 | 1.0 - 4.0 | Poor |
| Levofloxacin (3rd) | 0.03 - 0.25 | 0.5 - 2.0 | 0.12 - 1.0 | 1.0 - 2.0 | Moderate |
| Moxifloxacin (4th) | 0.03 - 0.25 | 4.0 - 8.0 | 0.06 - 0.25 | 0.12 - 0.25 | Good |
| Table 1: Comparative in vitro activity (typical MIC₉₀ ranges in µg/mL) of representative fluoroquinolones. Data synthesized from multiple sources. Actual values can vary significantly based on resistance patterns.[3][8][12][13] |
Beyond Fluorine: The Non-Fluorinated Quinolones (NFQs)
In response to rising fluoroquinolone resistance, particularly in Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA), researchers have developed non-fluorinated quinolones (NFQs).[14] These compounds, which replace the C-6 fluorine with hydrogen but often incorporate other modifications like an 8-methoxy group, were designed to retain potency against wild-type and mutated topoisomerases.[14][15] A key advantage is that some NFQs show potent activity against ciprofloxacin-resistant staphylococci and may have a better safety profile with lower toxicity and clastogenicity compared to their fluorinated counterparts.[9][14]
A Different Target: Antimalarial Quinolines
The versatility of the quinoline scaffold is highlighted by its use in antimalarial drugs like chloroquine and mefloquine. Their mechanism is entirely different from antibacterial quinolones.[16] During its lifecycle in red blood cells, the Plasmodium parasite digests host hemoglobin, releasing large amounts of toxic free heme.[11][17] The parasite detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[17][18] Quinolone antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this heme polymerization process, leading to a buildup of toxic heme that kills the parasite.[16][19]
Section 3: Experimental Protocols for Evaluation
Objective comparison of antimicrobial agents requires standardized, reproducible experimental data. The following protocols describe core, self-validating assays for the in vitro characterization of novel quinoline-based compounds.
Determining Potency: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized, high-throughput approach.
Causality: This assay is foundational because it establishes the basic potency of a compound. Using a standardized inoculum (e.g., 5 x 10⁵ CFU/mL) and defined growth medium (cation-adjusted Mueller-Hinton Broth) ensures that results are comparable across different experiments and laboratories, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[7][18][19] The two-fold serial dilution allows for a precise determination of the concentration at which bacterial growth is inhibited.
Detailed Protocol (Broth Microdilution):
-
Preparation:
-
Prepare a stock solution of the test quinoline agent in a suitable solvent (e.g., DMSO).
-
Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Plate Setup:
-
Using a 96-well microtiter plate, add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the test agent (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the positive growth control (no drug). Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL, and the drug concentrations are now halved to their final test concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the agent at which there is no visible growth (i.e., the first clear well).
-
Figure 3: Workflow for the broth microdilution MIC assay.
Assessing Bactericidal Activity: Time-Kill Curve Assay
This dynamic assay differentiates between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.
Causality: While an MIC value indicates the concentration needed to inhibit growth, it doesn't reveal whether the agent actively kills the bacteria. A time-kill assay provides this crucial kinetic data by measuring the reduction in viable cell count over time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL is the standard definition for bactericidal activity.[20] This information is vital for predicting in vivo efficacy, especially for severe infections.
Detailed Protocol:
-
Preparation:
-
Grow a bacterial culture to the early-logarithmic phase in CAMHB.
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh CAMHB.
-
-
Treatment:
-
Add the test quinoline agent to the flasks at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto Mueller-Hinton agar.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 24 hours.
-
Count the colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL at each time point.
-
-
Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration and the control.
-
Evaluating the Core Mechanism: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay directly measures the effect of a compound on the primary target of most antibacterial quinolones.
Causality: This assay provides direct, mechanistic evidence. By observing the inhibition of the enzyme's ability to convert relaxed plasmid DNA into its supercoiled form, one can confirm that the compound acts as a gyrase inhibitor. This is a self-validating system: if the compound is a potent gyrase inhibitor, the amount of supercoiled DNA will decrease in a dose-dependent manner, which is easily visualized on an agarose gel.[4]
Detailed Protocol:
-
Reaction Setup:
-
On ice, prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.[5]
-
Add the test quinoline agent at various concentrations to the reaction tubes. Include a "no drug" positive control and a "no enzyme" negative control.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a defined amount of purified DNA gyrase enzyme to each tube (except the negative control).[1]
-
-
Incubation:
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (like SDS) and a loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers. Relaxed and supercoiled DNA migrate at different rates.
-
-
Visualization:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.[5] The positive control should show a strong band corresponding to supercoiled DNA, while increasing concentrations of an effective inhibitor will show a decrease in this band and an increase in the relaxed DNA band.
-
Quantifying Host Cell Impact: Cytotoxicity Assay
It is crucial to ensure that a potent antimicrobial agent is selective for bacterial cells and has minimal toxicity to host cells. The MTT assay is a standard method for assessing this.
Causality: This assay measures the metabolic activity of eukaryotic cells, which serves as a proxy for cell viability.[14][21] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[14][22] The amount of formazan produced is directly proportional to the number of living cells. By comparing the metabolic activity of cells treated with the quinoline agent to untreated cells, a dose-dependent toxicity profile can be generated. This allows for the calculation of a selectivity index (SI = IC₅₀ / MIC), a key parameter in early-stage drug development.
Detailed Protocol (MTT Assay):
-
Cell Seeding:
-
Seed a eukaryotic cell line (e.g., HepG2, HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test quinoline agent in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (solvent only) and untreated controls.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[14]
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of the colored solution using a microplate reader at a wavelength between 550 and 600 nm.[14]
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ (the concentration that reduces cell viability by 50%).
-
Conclusion
The quinoline scaffold remains a highly productive platform for the discovery of novel antimicrobial agents. The historical progression from simple quinolones to multi-generational fluoroquinolones and rationally designed non-fluorinated derivatives illustrates a continuous effort to enhance spectrum, improve safety, and overcome resistance. A comparative understanding of their distinct mechanisms of action—from topoisomerase poisoning in bacteria to heme polymerization inhibition in malaria parasites—is essential for the targeted development of new therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to rigorously evaluate new chemical entities, ensuring that the next generation of quinoline-based agents is built upon a foundation of sound scientific data and mechanistic insight.
References
- 1. journals.asm.org [journals.asm.org]
- 2. profoldin.com [profoldin.com]
- 3. Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. actascientific.com [actascientific.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activities of Ciprofloxacin and Moxifloxacin against Stenotrophomonas maltophilia and Emergence of Resistant Mutants in an In Vitro Pharmacokinetic-Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of the Effect of Ciprofloxacin and Nalidixic Acid in the Infection of Different Parts of the Urinary Tract | Shahroud Journal of Medical Sciences [sjms.shmu.ac.ir]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Novel Insights on the Synergistic Mechanism of Action Between the Polycationic Peptide Colistin and Cannabidiol Against Gram-Negative Bacteria [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bis(6-Bromoquinoline)sulfate
For researchers and scientists at the forefront of drug development, the synthesis and application of novel compounds like Bis(6-Bromoquinoline)sulfate are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in an understanding of its chemical nature.
This compound is a salt comprised of two 6-bromoquinoline molecules and one molecule of sulfuric acid.[1] The primary driver for its disposal protocol is the presence of the 6-bromoquinoline moiety, a halogenated organic compound. Halogenated organics require specific disposal routes to prevent the formation of persistent environmental pollutants and toxic byproducts that can arise from improper treatment.
I. Core Principles of Chemical Waste Management
Before delving into the specifics of this compound, it is essential to establish the foundational principles of hazardous waste disposal in a laboratory setting. The overarching goal is to ensure that the chemical waste is properly identified, segregated, stored, and ultimately treated in a manner that neutralizes its hazardous properties.
II. Hazard Profile of this compound
The primary hazardous component is 6-bromoquinoline. Based on data for 6-bromoquinoline and similar compounds, the anticipated hazards include:
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [2][3][4][5][6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][3][5][7][6][8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | [3][5][6][8] |
| Aquatic Toxicity | Potentially toxic to aquatic life. | [6] |
The sulfuric acid component, while reactive in its concentrated form, is present as a salt and is less of a concern for disposal, though it contributes to the overall chemical nature of the waste.
III. Step-by-Step Disposal Protocol for this compound
This protocol is designed to provide clear, actionable steps for the disposal of this compound waste, from the point of generation to final handoff to a licensed waste management provider.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety goggles or glasses with side shields.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2][3]
-
Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider an impervious apron.[3]
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: All waste containing this compound, including neat compound, contaminated solutions, and rinsates, must be collected in a designated container for "Halogenated Organic Waste."[9]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste. Mixing can create more complex and expensive disposal challenges.[9]
Step 3: Waste Container Labeling
Accurate and clear labeling is a regulatory requirement and a critical safety measure.
-
Primary Label: The container must be clearly labeled with "HAZARDOUS WASTE."
-
Contents: List all chemical constituents, including "this compound" and any solvents or other chemicals present in the waste stream.
-
Hazard Identification: Indicate the relevant hazards (e.g., "Toxic," "Irritant").
Step 4: Interim Storage
Proper storage of the waste container while it is being filled is crucial to prevent accidents and exposure.
-
Secure Location: Store the waste container in a designated and secure area, such as a satellite accumulation area or a main hazardous waste storage area.
-
Secondary Containment: The container should be placed within a secondary containment unit to prevent the spread of material in case of a leak.
-
Ventilation: Ensure the storage area is well-ventilated.[10]
-
Incompatible Materials: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[3][10]
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal company.
-
Professional Disposal Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a professional waste management provider. Follow your institution's procedures for waste pickup.
-
Prohibited Disposal Methods:
The recommended final disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with flue gas scrubbing technology.[10][11] This ensures the complete destruction of the organic molecule and the capture of acidic gases (like hydrogen bromide) that are produced during combustion.
IV. Spill and Emergency Procedures
In the event of a spill of this compound, follow these steps:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[8][12]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated solids into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
V. Visualizing the Disposal Workflow
To provide a clear and concise overview of the disposal process, the following diagram illustrates the decision-making and procedural flow for managing this compound waste.
Caption: Disposal workflow for this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific practice and workplace safety.
References
- 1. Buy this compound | 1072944-78-5 [smolecule.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. chemscene.com [chemscene.com]
- 4. aarc.org [aarc.org]
- 5. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 6-溴喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
